SB 271046
描述
Structure
3D Structure
属性
IUPAC Name |
5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24/h3-6,11-12,22-23H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCQRDBFWSXQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026006 | |
| Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209481-20-9 | |
| Record name | 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209481-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB-271046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-271046 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3SK5KX24S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of SB 271046: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 271046 is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This document provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, downstream signaling effects, and physiological consequences. The information presented is collated from preclinical studies and is intended to serve as a technical resource for professionals in the fields of neuroscience and drug development.
Primary Pharmacological Target: The 5-HT6 Receptor
The principal mechanism of action of this compound is its high-affinity binding to and subsequent blockade of the 5-HT6 receptor.[1][2] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system (CNS), with prominent localization in brain regions associated with cognition, learning, and memory, such as the cortex and hippocampus.[3]
Binding Affinity and Selectivity
This compound exhibits high affinity for the 5-HT6 receptor across different species. Radioligand binding studies have demonstrated its potent displacement of specific radioligands from human, rat, and pig 5-HT6 receptors.[1][2] Importantly, this compound displays a high degree of selectivity, with over 200-fold greater affinity for the 5-HT6 receptor compared to a wide panel of other receptors, ion channels, and enzymes.[1][2]
Table 1: Binding Affinity (pKi) of this compound for 5-HT6 Receptors
| Receptor Origin | Radioligand | pKi (mean ± SEM) |
| Human (recombinant, HeLa cells) | [3H]-LSD | 8.92 ± 0.04 |
| Human (recombinant, HeLa cells) | [125I]-SB-258585 | 9.09 ± 0.07 |
| Human (caudate putamen) | [125I]-SB-258585 | 8.81 ± 0.1 |
| Rat (striatum) | [125I]-SB-258585 | 9.02 ± 0.14 |
| Pig (striatum) | [125I]-SB-258585 | 8.55 ± 0.1 |
Molecular Mechanism: Competitive Antagonism
This compound functions as a competitive antagonist at the 5-HT6 receptor.[1] In functional assays, it has been shown to inhibit the signaling cascade initiated by the endogenous ligand, serotonin (5-HT). The 5-HT6 receptor is constitutively coupled to the Gs alpha subunit of the G-protein complex, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This compound blocks this 5-HT-induced stimulation of adenylyl cyclase activity in a surmountable manner, with a pA2 of 8.71, which is in close agreement with its binding affinity.[1][2] This indicates a direct competitive interaction at the receptor binding site.
Figure 1: 5-HT6 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Neurochemical Effects: Modulation of Neurotransmitter Systems
The antagonistic action of this compound at the 5-HT6 receptor leads to downstream modulation of various neurotransmitter systems, which is believed to underlie its physiological effects.
Enhancement of Excitatory Neurotransmission
In vivo microdialysis studies in rats have demonstrated that administration of this compound selectively increases extracellular levels of the excitatory amino acid glutamate (B1630785) in the frontal cortex and dorsal hippocampus.[4] Specifically, a three-fold increase in the frontal cortex and a two-fold increase in the dorsal hippocampus were observed.[4] This effect was attenuated by tetrodotoxin, indicating its dependence on neuronal activity.[4] In contrast, this compound did not alter the basal levels of dopamine, norepinephrine, or serotonin in these brain regions, nor did it affect excitatory neurotransmission in the striatum or nucleus accumbens.[4]
Cholinergic System Modulation
Blockade of 5-HT6 receptors by this compound has been shown to enhance the release of acetylcholine.[5] This modulation of the cholinergic system is thought to contribute to the pro-cognitive effects observed with 5-HT6 receptor antagonists.[5]
In Vivo Pharmacological Effects
The molecular and neurochemical actions of this compound translate into observable physiological effects in animal models.
Anticonvulsant Activity
This compound has demonstrated potent and long-lasting anticonvulsant activity in the rat maximal electroshock seizure threshold (MEST) test.[1][2] A minimum effective oral dose of ≤0.1 mg/kg was observed, with the maximum effect occurring 4 hours post-administration.[2] The anticonvulsant activity correlated well with the blood and brain concentrations of the compound.[1][2] This effect is believed to be mediated through the blockade of 5-HT6 receptors.[1]
Table 2: In Vivo Anticonvulsant Activity of this compound in the Rat MEST Test
| Parameter | Value |
| Minimum Effective Dose (p.o.) | ≤0.1 mg/kg |
| Time to Maximum Effect | 4 hours |
| EC50 (Blood Concentration) | 0.16 µM |
| Brain Concentration at Cmax | 0.01-0.04 µM |
Pro-cognitive Effects
Preclinical studies suggest that this compound possesses cognition-enhancing properties.[3][5] It has been shown to improve performance in various animal models of learning and memory.[5] These pro-cognitive effects are thought to be a consequence of the enhanced glutamatergic and cholinergic neurotransmission.[4][5]
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.
-
Methodology:
-
Membrane preparations from HeLa cells recombinantly expressing the human 5-HT6 receptor, or from native brain tissues (human caudate putamen, rat and pig striatum), are used.[1][2]
-
Membranes are incubated with a specific radioligand (e.g., [3H]-LSD or [125I]-SB-258585) and varying concentrations of this compound.[1][2]
-
Following incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Functional Adenylyl Cyclase Assay
-
Objective: To determine the functional antagonist activity (pA2) of this compound.
-
Methodology:
-
Whole cells (e.g., HeLa cells) expressing the human 5-HT6 receptor are used.[1]
-
Cells are incubated with varying concentrations of this compound in the presence of a fixed concentration of the agonist, serotonin (5-HT).[1]
-
The reaction is stopped, and the cells are lysed.
-
The amount of cAMP produced is measured using a suitable assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
The ability of this compound to inhibit the 5-HT-induced increase in cAMP is quantified.
-
A Schild plot analysis is performed to determine the pA2 value, which is a measure of the antagonist's potency.[1]
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of freely moving animals.
-
Methodology:
-
A microdialysis probe is surgically implanted into a specific brain region (e.g., frontal cortex or hippocampus) of a rat.[4]
-
The animal is allowed to recover from surgery.
-
On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid.
-
Dialysate samples are collected at regular intervals.
-
This compound is administered to the animal.
-
The concentrations of neurotransmitters (e.g., glutamate, dopamine, serotonin) in the dialysate samples are analyzed using high-performance liquid chromatography (HPLC).[4]
-
Conclusion
This compound is a highly potent and selective competitive antagonist of the 5-HT6 receptor. Its mechanism of action involves the blockade of 5-HT-mediated adenylyl cyclase activation, leading to the modulation of downstream neurotransmitter systems, including an enhancement of glutamatergic and cholinergic signaling. These actions are believed to be the foundation for its observed anticonvulsant and pro-cognitive effects in preclinical models. The well-characterized pharmacological profile of this compound makes it a valuable tool for investigating the physiological roles of the 5-HT6 receptor and a promising lead compound for the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SB 271046: A Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 271046, chemically identified as 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide, is a potent and selective antagonist of the 5-HT6 serotonin (B10506) receptor.[1][2] Since its development, it has become an invaluable pharmacological tool for investigating the central functions of the 5-HT6 receptor.[3] This receptor subtype is expressed almost exclusively in the central nervous system, with high densities in regions associated with cognition and memory, such as the hippocampus and prefrontal cortex.[4] Consequently, 5-HT6 receptor antagonists like this compound are of significant interest for their potential therapeutic applications in cognitive disorders, including Alzheimer's disease and schizophrenia.[2][4] This guide provides a detailed overview of the binding characteristics, functional antagonism, in vivo pharmacology, and mechanistic insights of this compound.
Binding Profile and Selectivity
This compound exhibits high affinity for the 5-HT6 receptor across multiple species. Its binding potency has been characterized using various radioligands in both recombinant and native tissue preparations.
Data Presentation: Binding Affinity of this compound
| Receptor Source | Radioligand | pKi | Ki (nM) | Reference |
| Human 5-HT6 (recombinant, HeLa cells) | [³H]-LSD | 8.92 ± 0.04 | 1.20 | [1][5] |
| Human 5-HT6 (recombinant, HeLa cells) | [¹²⁵I]-SB-258585 | 9.09 ± 0.07 | 0.81 | [1][5] |
| Human Caudate Putamen (native) | [¹²⁵I]-SB-258585 | 8.81 ± 0.1 | 1.55 | [1] |
| Rat Striatum (native) | [¹²⁵I]-SB-258585 | 9.02 ± 0.14 | 0.95 | [1][5] |
| Pig Striatum (native) | [¹²⁵I]-SB-258585 | 8.55 ± 0.1 | 2.82 | [1] |
Selectivity Profile
A key feature of this compound is its high selectivity for the 5-HT6 receptor. It demonstrates over 200-fold greater affinity for the 5-HT6 receptor compared to a comprehensive panel of 55 other receptors, enzymes, and ion channels, including other serotonin receptor subtypes.[1][3]
| Receptor Subtype | pKi |
| 5-HT6 | 8.92 - 9.09 |
| 5-HT1A | 6.35 |
| 5-HT1B | 6.05 |
| 5-HT1D | 6.55 |
| 5-HT2A | 5.62 |
| 5-HT2B | 5.41 |
| 5-HT2C | 5.73 |
| 5-HT7 | 5.39 |
| Dopamine D2 | 5.55 |
| Dopamine D3 | 6.27 |
| Adrenergic α1B | 5.76 |
Data compiled from references[1][6].
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT6 receptor.
1. Materials:
-
Receptor Source: Membranes from HeLa or HEK293 cells stably expressing the human 5-HT6 receptor, or homogenized brain tissue (e.g., rat striatum).[1][5]
-
Radioligand: [³H]-LSD (final concentration ~1-2 nM) or [¹²⁵I]-SB-258585 (final concentration ~1 nM).[1]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[5]
-
Non-specific Binding (NSB) Control: 10 µM Methiothepin.[5]
-
Test Compound: this compound or other investigational compounds, serially diluted.
-
Apparatus: 96-well plates, glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, filtration manifold, and a scintillation counter.[5]
2. Membrane Preparation:
-
Thaw frozen cell pellets or brain tissue on ice.
-
Homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., Bradford assay). Dilute to a final concentration of 10-20 µg of protein per well.[5]
3. Assay Procedure:
-
In a 96-well plate, set up triplicate wells for Total Binding (buffer + radioligand + membranes), Non-specific Binding (NSB control + radioligand + membranes), and Competition Binding (test compound at various concentrations + radioligand + membranes).[5]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the total and competition binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
References
- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-271046 - Wikipedia [en.wikipedia.org]
- 3. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound hydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
For researchers, scientists, and drug development professionals, SB 271046 stands as a pivotal tool in the exploration of the 5-HT6 receptor's role in cognitive function and neurological disorders. This potent, selective, and orally active antagonist has been instrumental in elucidating the therapeutic promise of targeting this specific serotonin (B10506) receptor subtype.
This technical guide delves into the core primary research applications of this compound, presenting a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its utilization in a research setting.
Core Research Applications
The primary research applications of this compound have centered on its utility as a selective antagonist of the 5-HT6 receptor. This has positioned it as a valuable pharmacological tool for investigating the physiological functions of this receptor in the central nervous system. Key areas of investigation include:
-
Cognitive Enhancement: A significant body of research has explored the potential of this compound to improve cognitive function.[1] Studies have shown that by blocking 5-HT6 receptors, this compound can enhance excitatory neurotransmission in brain regions critical for learning and memory, such as the frontal cortex and hippocampus.[2] This has led to its investigation as a potential therapeutic agent for cognitive deficits observed in conditions like Alzheimer's disease.[1][3][4]
-
Anticonvulsant Activity: Research has demonstrated that this compound exhibits anticonvulsant properties.[5][6] It has been shown to increase the seizure threshold in animal models, suggesting a role for the 5-HT6 receptor in the regulation of seizure activity.[5][7]
-
Schizophrenia Research: The high affinity of several atypical antipsychotics for the 5-HT6 receptor has prompted investigation into the potential of selective antagonists like this compound in models of schizophrenia.[8] While research has shown some positive effects in specific models of the positive symptoms, its efficacy as a standalone antipsychotic is not strongly supported.[8]
Mechanism of Action
This compound exerts its effects by acting as a competitive antagonist at the 5-HT6 receptor.[5][7] The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin (5-HT), stimulates adenylyl cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP).[5] By binding to the receptor without activating it, this compound blocks the downstream signaling cascade initiated by 5-HT.[5]
Furthermore, antagonism of 5-HT6 receptors has been shown to modulate the release of other neurotransmitters. Notably, this compound has been found to increase extracellular levels of glutamate (B1630785) and aspartate in the frontal cortex.[1][9] This enhancement of excitatory neurotransmission is believed to be a key mechanism underlying its pro-cognitive effects.[2] The blockade of 5-HT6 receptors can also lead to an increase in cholinergic neurotransmission, which is another critical pathway for cognitive function.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities (pKi)
| Radioligand | Receptor/Tissue | Species | pKi (mean ± SEM) |
| [³H]-LSD | Human recombinant 5-HT6 | Human | 8.92 ± 0.04 |
| [¹²⁵I]-SB-258585 | Human recombinant 5-HT6 | Human | 9.09 ± 0.07 |
| [¹²⁵I]-SB-258585 | Caudate Putamen | Human | 8.81 ± 0.1 |
| [¹²⁵I]-SB-258585 | Striatum | Rat | 9.02 ± 0.14 |
| [¹²⁵I]-SB-258585 | Striatum | Pig | 8.55 ± 0.1 |
Data compiled from Routledge et al., 2000.[5][7]
Table 2: In Vitro Functional Antagonism (pA2)
| Assay | Receptor | Species | pA2 (mean ± SEM) |
| 5-HT-induced Adenylyl Cyclase Stimulation | Human recombinant 5-HT6 | Human | 8.71 ± 0.3 |
Data from Routledge et al., 2000.[5][7]
Table 3: In Vivo Anticonvulsant Activity
| Animal Model | Parameter | Value |
| Rat Maximal Electroshock Seizure Threshold (MEST) | Minimum Effective Dose (p.o.) | ≤0.1 mg/kg |
| Rat Maximal Electroshock Seizure Threshold (MEST) | Blood EC50 | 0.16 μM |
| Rat Maximal Electroshock Seizure Threshold (MEST) | Brain Concentration at Cmax | 0.01–0.04 μM |
Data compiled from Routledge et al., 2000.[5][7]
Table 4: In Vivo Neurochemical Effects
| Brain Region | Neurotransmitter | Effect |
| Frontal Cortex | Glutamate | 3-fold increase |
| Dorsal Hippocampus | Glutamate | 2-fold increase |
| Frontal Cortex | Aspartate | Significant increase |
| Striatum, Frontal Cortex, Dorsal Hippocampus, Nucleus Accumbens | Dopamine, Norepinephrine, 5-HT | No change |
Data from Dawson et al., 2001 and Dawson et al., 2000.[2][9]
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the 5-HT6 receptor (e.g., from HeLa cells or brain tissue).[5]
-
Radioligand (e.g., [³H]-LSD or [¹²⁵I]-SB-258585).[5]
-
This compound at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Non-specific binding control (e.g., 10 µM 5-HT).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In assay tubes, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a concentration of this compound.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
Objective: To determine the functional antagonist activity (pA2) of this compound at the 5-HT6 receptor.
Materials:
-
Cell membranes from cells expressing the 5-HT6 receptor.[5]
-
5-HT at various concentrations.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing ATP, GTP, MgCl₂, and a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
Procedure:
-
Prepare a series of dilutions of 5-HT and this compound.
-
Pre-incubate the cell membranes with different concentrations of this compound or vehicle.
-
Initiate the adenylyl cyclase reaction by adding a range of concentrations of 5-HT.
-
Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a set duration (e.g., 15 minutes).
-
Terminate the reaction (e.g., by boiling).
-
Measure the amount of cAMP produced using a suitable detection kit.
-
Construct concentration-response curves for 5-HT in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value for this compound, which quantifies its competitive antagonism.[5]
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
This compound.
-
Freely moving rats with surgically implanted microdialysis probes in the target brain region (e.g., frontal cortex, hippocampus).[2][9]
-
Microdialysis pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., electrochemical or fluorescence) for neurotransmitter analysis.
Procedure:
-
Acclimatize the rats to the experimental setup.
-
Perfuse the microdialysis probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., subcutaneously or intraperitoneally).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of neurotransmitters (e.g., glutamate, dopamine, serotonin) in the dialysate samples using HPLC.
-
Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.
Visualizations
Signaling Pathway of the 5-HT6 Receptor and the Antagonistic Action of this compound
Caption: 5-HT6 receptor signaling and this compound antagonism.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Experimental Workflow for In Vivo Microdialysis
References
- 1. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of SB 271046 on Glutamate and Aspartate Neurotransmission: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of SB 271046, a selective 5-HT6 receptor antagonist, on the extracellular levels of the excitatory amino acid neurotransmitters, glutamate (B1630785) and aspartate. The data presented herein is collated from preclinical in vivo studies and is intended to inform researchers and professionals in the fields of neuroscience and drug development.
Core Findings: Enhanced Excitatory Neurotransmission in Key Brain Regions
In vivo microdialysis studies in freely moving rats have demonstrated that systemic administration of this compound leads to a significant and region-specific increase in extracellular glutamate and aspartate levels. This effect points towards a modulatory role of the 5-HT6 receptor in excitatory neurotransmission.
Quantitative Analysis of Neurotransmitter Level Changes
The administration of this compound (10 mg/kg, s.c.) has been shown to produce a marked increase in both glutamate and aspartate concentrations in the frontal cortex.[1] Another study reported a similar threefold increase in glutamate in the frontal cortex and a twofold increase in the dorsal hippocampus.[2] Notably, these effects were not observed in the striatum or nucleus accumbens, suggesting a targeted mechanism of action.[1][2] Furthermore, this compound did not alter the basal levels of other key neurotransmitters such as serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and noradrenaline (NA) in the studied brain regions.[1]
The table below summarizes the quantitative data on the effects of this compound on glutamate and aspartate levels.
| Brain Region | Neurotransmitter | Dosage of this compound | Maximum Increase (Mean ± SEM) | Reference |
| Frontal Cortex | Glutamate | 10 mg/kg, s.c. | 375.4 ± 82.3% of pre-injection values | [1] |
| Frontal Cortex | Aspartate | 10 mg/kg, s.c. | 215.3 ± 62.1% of pre-injection values | [1] |
| Frontal Cortex | Glutamate | Not specified | 3-fold increase | [2] |
| Dorsal Hippocampus | Glutamate | Not specified | 2-fold increase | [2] |
| Striatum | Glutamate & Aspartate | 10 mg/kg, s.c. | No significant change | [1] |
| Nucleus Accumbens | Glutamate | Not specified | No significant change | [2] |
Detailed Experimental Protocols
The following section outlines the methodologies employed in the key studies that form the basis of our understanding of this compound's effects on excitatory amino acid neurotransmission.
In Vivo Microdialysis in Freely Moving Rats
Objective: To measure extracellular levels of glutamate and aspartate in specific brain regions following the administration of this compound.
Animal Model: Male Sprague-Dawley rats were used in these studies.[1][2] Animals were housed under standard laboratory conditions with free access to food and water.
Surgical Procedure:
-
Rats were anesthetized using a suitable anesthetic agent.
-
Guide cannulae for microdialysis probes were stereotaxically implanted, targeting the frontal cortex, striatum, dorsal hippocampus, or nucleus accumbens.
-
The cannulae were secured to the skull with dental cement.
-
Animals were allowed a post-operative recovery period of at least 48 hours.
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe was inserted into the guide cannula.
-
The probe was continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.
-
After a stabilization period to obtain a baseline, dialysate samples were collected at regular intervals (e.g., every 20 minutes).
-
This compound (10 mg/kg) or vehicle was administered subcutaneously (s.c.).[1]
-
Dialysate collection continued for a specified period post-administration to monitor changes in neurotransmitter levels.
Neurochemical Analysis:
-
The collected dialysate samples were analyzed using high-performance liquid chromatography (HPLC) coupled with a suitable detection method (e.g., fluorescence or mass spectrometry) to quantify the concentrations of glutamate and aspartate.
Control Experiments: To ascertain the neuronal origin of the observed increase in glutamate and aspartate, the sodium channel blocker tetrodotoxin (B1210768) (TTX) was infused through the microdialysis probe. The complete attenuation of the this compound-induced effect by TTX confirmed its dependence on neuronal activity.[1][2] In one study, the muscarinic antagonist atropine (B194438) was also tested and found to have no effect on the this compound-induced increase in glutamate, suggesting the effect is not mediated by muscarinic cholinergic receptors.[2]
Visualizing the Molecular and Experimental Framework
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and the experimental workflow.
References
- 1. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SB-271046 in Cognitive Enhancement Research: A Technical Guide
An Important Clarification on the Mechanism of Action of SB-271046
Preliminary investigation into the role of SB-271046 in cognitive enhancement has revealed a critical discrepancy with the initial query. The compound SB-271046 is not a dopamine (B1211576) D3 receptor antagonist. Instead, the scientific literature consistently and overwhelmingly identifies SB-271046 as a potent and selective 5-HT6 receptor antagonist [1][2][3]. Its pro-cognitive effects are primarily attributed to its interaction with the serotonergic system, which in turn modulates other neurotransmitter systems, including the glutamatergic and cholinergic systems, known to be crucial for learning and memory[4][5][6].
This technical guide will, therefore, proceed by first detailing the established role of SB-271046 as a 5-HT6 receptor antagonist in cognitive enhancement research. Subsequently, to address the user's interest in dopamine D3 receptor antagonism, a separate section will provide a detailed overview of the role of selective dopamine D3 receptor antagonists in cognitive enhancement, using a representative compound from this class.
Part 1: SB-271046 as a 5-HT6 Receptor Antagonist
Introduction
SB-271046, chemically known as 5-chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide, is a well-characterized pharmacological tool used in neuroscience research[7]. It exhibits high affinity and selectivity for the 5-HT6 serotonin (B10506) receptor[1][2]. These receptors are almost exclusively expressed in the central nervous system, with high densities in brain regions implicated in cognitive functions, such as the hippocampus, prefrontal cortex, and striatum[6]. The blockade of 5-HT6 receptors by antagonists like SB-271046 has been shown to enhance cognitive performance in a variety of preclinical models, suggesting a therapeutic potential for conditions associated with cognitive deficits, such as Alzheimer's disease and schizophrenia[5][6][8][9].
Mechanism of Action and Signaling Pathways
The pro-cognitive effects of SB-271046 are believed to be mediated through the modulation of multiple neurotransmitter systems secondary to 5-HT6 receptor blockade. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, SB-271046 prevents this signaling cascade.
The downstream effects of 5-HT6 receptor antagonism are complex and not fully elucidated, but are thought to involve the enhancement of cholinergic and glutamatergic neurotransmission, both of which are critical for learning and memory[6].
Preclinical Efficacy in Cognitive Models
SB-271046 has demonstrated efficacy in various animal models of cognitive impairment. These studies provide quantitative evidence for its pro-cognitive effects.
| Cognitive Domain | Animal Model | Treatment Regimen | Key Findings | Reference |
| Memory Consolidation | Passive Avoidance Task (Scopolamine-induced amnesia) | 3-20 mg/kg, p.o. | Dose-dependently reversed scopolamine-induced amnesia. | [7][10] |
| Spatial Learning & Memory | Morris Water Maze (Aged rats) | 10 or 20 mg/kg/day for 40 days, p.o. | Improved acquisition and recall of the platform location. | [7][10] |
| Spatial Memory Retention | Morris Water Maze (Adult rats) | 10 mg/kg, p.o. | Significantly improved retention when tested 7 days after training. | [11] |
| Neurotransmitter Modulation | In vivo Microdialysis (Freely moving rats) | 10 mg/kg, i.p. | Increased extracellular glutamate (B1630785) levels in the frontal cortex and hippocampus. No change in dopamine, norepinephrine, or serotonin levels. | [4][12] |
Experimental Protocols
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. The pool is located in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: Rats are trained to find the hidden platform over several consecutive days (e.g., 4-5 days), with multiple trials per day (e.g., 4 trials). The starting position is varied for each trial. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial (Retention Test): The platform is removed from the pool, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an index of memory retention.
-
-
SB-271046 Administration: In the study with aged rats, SB-271046 was administered orally once daily for 40 days[7][10]. In the retention study, it was administered prior to the training sessions[11].
-
Surgical Preparation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Procedure:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed using high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.
-
-
SB-271046 Administration: SB-271046 is administered systemically (e.g., intraperitoneally), and changes in neurotransmitter levels are monitored over time[4].
Part 2: Dopamine D3 Receptor Antagonism in Cognitive Enhancement
While SB-271046 is not a D3 antagonist, this class of compounds is indeed a subject of significant interest in cognitive enhancement research. The dopamine D3 receptor has a high affinity for dopamine and is predominantly located in limbic brain regions associated with cognition, motivation, and emotion[13][14].
The Rationale for D3 Receptor Antagonism
Excessive D3 receptor stimulation has been hypothesized to contribute to cognitive deficits in neuropsychiatric disorders[15]. Therefore, blocking these receptors with selective antagonists is proposed as a therapeutic strategy to improve cognitive functions such as memory, attention, and executive function[13][14][16]. The pro-cognitive effects of D3 receptor antagonists are thought to be mediated by the disinhibition of dopamine release in cortical regions and the modulation of other neurotransmitter systems, including acetylcholine[14][16].
Signaling Pathways of the Dopamine D3 Receptor
The D3 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gi/o class of G-proteins. Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels[17][18]. This is in contrast to the Gs-coupled 5-HT6 receptor. D3 receptor signaling can also involve other pathways, such as the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways[17][19].
Preclinical Evidence for Cognitive Enhancement
Numerous selective D3 receptor antagonists have been evaluated in preclinical models, demonstrating their potential as cognitive enhancers.
| Cognitive Domain | Animal Model | Representative D3 Antagonist | Key Findings | Reference |
| Social Recognition | Social Recognition Test (Rats) | Various selective D3 antagonists | Reversed age- and scopolamine-induced deficits in social recognition memory. | [13] |
| Working Memory | T-maze (Rats) | Various selective D3 antagonists | Improved performance in tasks assessing spatial working memory. | [14] |
| Executive Function | Novel Object Recognition (Rats) | Various selective D3 antagonists | Reversed cognitive deficits induced by NMDA receptor antagonists like PCP or MK-801. | [13][15] |
Experimental Protocol: Novel Object Recognition (NOR) Test
-
Apparatus: An open-field arena. A set of two identical objects and one novel object are required.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a period of time to acclimate.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded. A preference for exploring the novel object indicates successful recognition memory.
-
-
D3 Antagonist Administration: The compound is typically administered before the training phase to assess its effect on memory acquisition and consolidation.
Conclusion
Separately, the antagonism of dopamine D3 receptors represents another promising avenue for cognitive enhancement. Selective D3 receptor antagonists have shown efficacy in various preclinical models, particularly in domains of recognition memory, working memory, and executive function. The distinct signaling pathways and neuroanatomical distribution of D3 receptors compared to 5-HT6 receptors offer a different, yet complementary, approach to modulating the complex neural circuits underlying cognition.
Future research will likely continue to explore the therapeutic potential of both 5-HT6 and D3 receptor antagonists, both as monotherapies and potentially in combination, for the treatment of cognitive impairments in a range of neurological and psychiatric conditions.
References
- 1. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT(6) receptor antagonist SB-271046 reverses scopolamine-disrupted consolidation of a passive avoidance task and ameliorates spatial task deficits in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-HT6 receptor antagonists enhance retention of a water maze task in the rat | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. The role of dopamine D(3) receptors in antipsychotic activity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The potential role of dopamine D₃ receptor neurotransmission in cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The potential role of dopamine D3 receptor neurotransmission in cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP [pubmed.ncbi.nlm.nih.gov]
- 19. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
Investigating SB 271046 in Models of Alzheimer's Disease: A Technical Guide
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a severe decline in cognitive function, memory loss, and behavioral changes.[1] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2][3] While the amyloid cascade hypothesis has long been a central focus of research, there is a growing understanding that dysfunction in multiple neurotransmitter systems, including the serotonergic system, plays a crucial role in the cognitive and behavioral symptoms of the disease.[1][4] One promising target within this system is the 5-hydroxytryptamine-6 (5-HT6) receptor, which is almost exclusively expressed in the central nervous system, particularly in brain regions associated with learning and memory such as the hippocampus and cortex.[5][6]
SB 271046 is a potent and selective 5-HT6 receptor antagonist that has been investigated for its potential as a cognitive enhancer in the context of Alzheimer's disease.[7][8] This technical guide provides an in-depth overview of the preclinical investigation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and experimental workflows.
Mechanism of Action
This compound exerts its effects by competitively blocking the 5-HT6 receptor.[9] The 5-HT6 receptor is coupled to the Gs protein and stimulates adenylyl cyclase activity. By antagonizing this receptor, this compound is thought to modulate the activity of multiple neurotransmitter systems. Preclinical studies have shown that blockade of 5-HT6 receptors can lead to an enhancement of cholinergic and glutamatergic neurotransmission.[1][10] Specifically, administration of this compound has been shown to increase extracellular levels of glutamate (B1630785) in the hippocampus and frontal cortex.[7][10] This modulation of excitatory neurotransmission is a key mechanism believed to underlie the pro-cognitive effects of 5-HT6 receptor antagonists.[10]
Preclinical Evidence
The therapeutic potential of this compound in Alzheimer's disease has been primarily evaluated in preclinical animal models. These studies have demonstrated its ability to improve cognitive performance in various learning and memory paradigms. For instance, this compound has been shown to enhance acquisition and consolidation in the Morris water maze task in aged rats, suggesting its potential to ameliorate age-related cognitive decline.[7][11] Furthermore, it has shown efficacy in models of cognitive impairment induced by cholinergic or glutamatergic deficits.[11] Interestingly, the cognitive-enhancing effects of this compound can be augmented when used in combination with an acetylcholinesterase inhibitor, such as galantamine, suggesting a potential synergistic effect for treating cognitive dysfunction in diseases like Alzheimer's.[11]
Data Presentation
In Vitro Binding Affinity and Functional Antagonism of this compound
| Receptor/Assay | Species | Radioligand/Agonist | pKi / pA2 (Mean ± SEM) | Reference |
| 5-HT6 Receptor | Human (HeLa cells) | [3H]-LSD | 8.92 ± 0.04 | [9] |
| 5-HT6 Receptor | Human (HeLa cells) | [125I]-SB-258585 | 9.09 ± 0.07 | [9] |
| 5-HT6 Receptor | Human (Caudate Putamen) | [125I]-SB-258585 | 8.81 ± 0.1 | [9] |
| 5-HT6 Receptor | Rat (Striatum) | [125I]-SB-258585 | 9.02 ± 0.14 | [9] |
| 5-HT6 Receptor | Pig (Striatum) | [125I]-SB-258585 | 8.55 ± 0.1 | [9] |
| Adenylyl Cyclase Assay | Human (HeLa cells) | 5-HT | 8.71 ± 0.3 | [9] |
In Vivo Neurochemical Effects of this compound in Rats
| Brain Region | Neurotransmitter | Effect | Fold Increase | Reference |
| Frontal Cortex | Glutamate | Increase | 3-fold | [10] |
| Dorsal Hippocampus | Glutamate | Increase | 2-fold | [10] |
| Striatum | Dopamine, Norepinephrine, 5-HT | No change | N/A | [10] |
| Frontal Cortex | Dopamine, Norepinephrine, 5-HT | No change | N/A | [10] |
| Dorsal Hippocampus | Dopamine, Norepinephrine, 5-HT | No change | N/A | [10] |
| Nucleus Accumbens | Dopamine, Norepinephrine, 5-HT | No change | N/A | [10] |
Behavioral Effects of this compound in Rodent Models
| Animal Model | Task | Treatment Regimen | Key Finding | Reference |
| Aged Rats | Morris Water Maze | N/A | Improved acquisition and consolidation | [7] |
| Unimpaired Rats | Morris Water Maze | Subchronic | Improved acquisition | [11] |
| Unimpaired Rats | Morris Water Maze | Acute | Improved retention | [11] |
| Scopolamine-induced deficit | Morris Water Maze | Acute or Subchronic | No reversal of learning deficits | [11] |
| MK-801-induced deficit | Morris Water Maze | Acute | Reversal of learning impairment | [11] |
| Scopolamine (B1681570) or MK-801 deficit | Morris Water Maze | Combination with galantamine | Reversal of learning impairments | [11] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding studies are conducted to determine the affinity of a compound for a specific receptor. For this compound, these assays were performed using membranes from HeLa cells recombinantly expressing human 5-HT6 receptors, as well as from native brain tissues (human caudate putamen, rat and pig striatum).[9] The general protocol involves incubating the cell membranes with a radiolabeled ligand (e.g., [3H]-LSD or [125I]-SB-258585) and varying concentrations of the unlabeled competitor compound (this compound).[9] After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is then measured using a scintillation counter. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
To assess the functional antagonist activity of this compound, its ability to inhibit 5-HT-induced stimulation of adenylyl cyclase is measured.[9] In these experiments, membranes from HeLa cells expressing the human 5-HT6 receptor are incubated with ATP, a phosphodiesterase inhibitor, and varying concentrations of 5-HT in the presence or absence of different concentrations of this compound.[9] The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified using a suitable assay, such as a radioimmunoassay. The data is used to generate concentration-response curves for 5-HT, and the antagonist effect of this compound is determined by the rightward shift of these curves. A Schild plot analysis can then be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[9]
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the concentrations of neurotransmitters and other molecules in the extracellular fluid of the brain of freely moving animals. To evaluate the effect of this compound on neurotransmitter release, a microdialysis probe is surgically implanted into a specific brain region of interest (e.g., frontal cortex, hippocampus) in a rat.[10] Following a recovery period, the probe is perfused with an artificial cerebrospinal fluid, and samples of the dialysate are collected at regular intervals. After establishing a baseline, this compound is administered, and dialysate collection continues. The concentrations of neurotransmitters such as glutamate, dopamine, norepinephrine, and serotonin (B10506) in the dialysate samples are then quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[10]
Morris Water Maze
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.[11] The apparatus consists of a large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Animals are trained over several days to find the hidden platform using distal spatial cues in the room. Learning is assessed by measuring the escape latency (time to find the platform) and the path length. Memory is typically tested in a probe trial where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured. To test the effects of this compound, the drug is administered before the training sessions (for acquisition) or before the probe trial (for memory retention).[11] In deficit models, a substance like scopolamine (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist) is administered to induce cognitive impairment before testing the therapeutic effect of this compound.[11]
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound action.
Caption: Preclinical evaluation workflow for this compound.
Caption: Logic of 5-HT6 antagonism for cognitive enhancement.
Discussion and Future Directions
The preclinical data for this compound provides a strong rationale for its investigation as a potential therapeutic agent for Alzheimer's disease. Its ability to selectively modulate excitatory neurotransmission in brain regions critical for cognition is a key finding.[10] However, it is important to note that while this compound has shown promise in animal models, the translation of these findings to clinical efficacy in humans remains a significant challenge in Alzheimer's drug development.[12][13]
Future research should focus on several key areas. Firstly, further investigation into the effects of this compound on the core pathologies of Alzheimer's disease, namely amyloid-beta and tau, is warranted. While the primary mechanism appears to be symptomatic improvement through neurotransmitter modulation, any potential disease-modifying effects would be highly significant. Secondly, the promising results from combination therapy with an acetylcholinesterase inhibitor suggest that a multi-target approach could be beneficial.[11] Clinical trials evaluating this compound or other 5-HT6 receptor antagonists as adjunct therapies to existing Alzheimer's treatments are a logical next step.[14][15] Finally, the development of biomarkers to identify patient populations most likely to respond to 5-HT6 receptor antagonism could help in the design of more targeted and successful clinical trials.
Conclusion
This compound is a potent and selective 5-HT6 receptor antagonist that has demonstrated pro-cognitive effects in a range of preclinical models relevant to Alzheimer's disease. Its mechanism of action, centered on the enhancement of glutamatergic and cholinergic neurotransmission, addresses a key neurochemical deficit associated with the disease. While the journey from preclinical promise to clinical reality is fraught with challenges, the investigation of this compound and the broader class of 5-HT6 receptor antagonists represents a valuable and promising avenue in the ongoing search for effective treatments for Alzheimer's disease.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transgenic Mouse Models of Alzheimer's Disease - Ace Therapeutics [acetherapeutics.com]
- 3. The Role of Tau Pathology in Alzheimer’s Disease and Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress [ouci.dntb.gov.ua]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alzheimer's Disease: Steps towards more translational research models | Taconic Biosciences [taconic.com]
- 14. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of 5 HT6-receptor antagonists in Alzheimer’s disease: an update | Semantic Scholar [semanticscholar.org]
SB 271046: A Technical Guide to its Potential in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB 271046, a potent and selective 5-HT6 receptor antagonist, and its potential applications in schizophrenia research. This document synthesizes key preclinical findings, outlines detailed experimental methodologies, and presents quantitative data to facilitate further investigation into this compound and the broader class of 5-HT6 receptor antagonists.
Introduction: The Rationale for 5-HT6 Receptor Antagonism in Schizophrenia
The serotonin (B10506) 6 (5-HT6) receptor has emerged as a promising therapeutic target for cognitive deficits associated with schizophrenia.[1][2] Several atypical antipsychotics, such as clozapine (B1669256) and olanzapine, exhibit high affinity for the 5-HT6 receptor, suggesting its role in their therapeutic effects.[3][4][5] The 5-HT6 receptor is primarily expressed in brain regions critical for cognition, including the cortex, hippocampus, and striatum.[1] Blockade of this receptor is hypothesized to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate (B1630785), which are implicated in the cognitive impairments of schizophrenia.[2][6] this compound [5-chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide] is a selective antagonist at the 5-HT6 receptor and has been a key tool in elucidating the therapeutic potential of targeting this receptor.[3][4][7]
Quantitative Pharmacological Profile of this compound
The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a clear comparison of its pharmacological properties.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor/Tissue | Radioligand | pKi (mean ± SEM) | Selectivity vs. other 5-HT receptors | Reference |
| Human recombinant 5-HT6 | [³H]-LSD | 8.92 ± 0.04 | >200-fold | [5] |
| Human recombinant 5-HT6 | [¹²⁵I]-SB-258585 | 9.09 ± 0.07 | >200-fold | [5] |
| Human caudate putamen | [¹²⁵I]-SB-258585 | 8.81 ± 0.1 | Not specified | [5] |
| Rat striatum | [¹²⁵I]-SB-258585 | 9.02 ± 0.14 | Not specified | [5] |
| Pig striatum | [¹²⁵I]-SB-258585 | 8.55 ± 0.1 | Not specified | [5] |
Table 2: Functional Activity of this compound
| Assay | Preparation | Parameter | Value (mean ± SEM) | Reference |
| 5-HT-stimulated adenylyl cyclase activity | Human recombinant 5-HT6 receptors | pA2 | 8.71 ± 0.3 | [5] |
Table 3: In Vivo Pharmacological Data of this compound
| Animal Model | Effect | Effective Dose | Reference |
| D-amphetamine-disrupted prepulse inhibition (PPI) in rats | Normalization of PPI | Dose-dependent | [3][4] |
| Phencyclidine (PCP)-disrupted social interaction in rats | No beneficial effect | Not applicable | [3][4] |
| D-amphetamine-induced hyperactivity in rats | No antagonism | Not applicable | [3][4] |
| Ketamine-induced recognition memory deficit in mice | Reversal of deficit | Not specified | [8][9] |
| In vivo microdialysis in freely moving rats | Increased extracellular glutamate in frontal cortex and hippocampus | Not specified | [6] |
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Recent evidence also links 5-HT6 receptor activation to the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for synaptic plasticity and cognition.[1][10] Antagonism of the 5-HT6 receptor by compounds like this compound is thought to modulate these downstream signaling cascades.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of 5-HT6 receptor antagonists like this compound typically follows a multi-stage process, from initial in vitro characterization to in vivo behavioral models relevant to schizophrenia.
Logical Framework for Therapeutic Potential
The rationale for investigating this compound in schizophrenia is based on a logical progression from its molecular action to its potential clinical effects on the different symptom domains of the disorder.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.
Materials:
-
HeLa cell membranes expressing recombinant human 5-HT6 receptors or rat striatal membranes.[5]
-
Radioligand: [³H]-LSD or [¹²⁵I]-SB-258585.[5]
-
Non-specific binding agent: 5-HT (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 1 mM EDTA, and 10 µM pargyline.
-
This compound at various concentrations.
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes (50-100 µg protein) with the radioligand (e.g., 0.5 nM [³H]-LSD) and varying concentrations of this compound in the assay buffer.
-
Define non-specific binding in the presence of an excess of unlabeled 5-HT.
-
Incubate for 60 minutes at 37°C.
-
Terminate the assay by rapid filtration through GF/B filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Adenylyl Cyclase Functional Assay
Objective: To determine the functional antagonist activity (pA2) of this compound at the 5-HT6 receptor.
Materials:
-
HeLa cell membranes expressing recombinant human 5-HT6 receptors.[5]
-
5-HT as the agonist.
-
This compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM ATP, 5 mM MgCl₂, 100 µM GTP, 1 mM isobutylmethylxanthine (IBMX), and a regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase).
-
cAMP assay kit.
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound for 15 minutes.
-
Add varying concentrations of 5-HT to stimulate adenylyl cyclase activity.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by boiling for 3 minutes.
-
Centrifuge the samples and measure the cAMP concentration in the supernatant using a suitable cAMP assay kit.
-
Construct concentration-response curves for 5-HT in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis of the rightward shifts in the 5-HT concentration-response curves to determine the pA2 value for this compound.[5] A slope not significantly different from 1 indicates competitive antagonism.[5]
Prepulse Inhibition (PPI) Disruption Model
Objective: To assess the potential of this compound to reverse sensorimotor gating deficits, a model for positive symptoms of schizophrenia.
Animals: Male Wistar rats.[3]
Apparatus: Startle chambers equipped with a loudspeaker and a movement sensor.
Procedure:
-
Acclimatize rats to the startle chambers.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
After a pre-treatment time (e.g., 30 minutes), administer a disrupting agent such as D-amphetamine (e.g., 1 mg/kg, s.c.).[3][4]
-
Conduct the PPI test session, which consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials (e.g., 120 dB startle stimulus).
-
Prepulse-pulse trials (a weak prepulse, e.g., 75-85 dB, precedes the startle stimulus by a short interval, e.g., 100 ms).
-
No-stimulus trials (background noise only).
-
-
Measure the startle response (amplitude of movement).
-
Calculate PPI as: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100].
-
Analyze the data to determine if this compound can dose-dependently reverse the D-amphetamine-induced deficit in PPI.[3][4]
Discussion and Future Directions
Preclinical studies have demonstrated that this compound is a potent and selective 5-HT6 receptor antagonist.[5][7] Its ability to normalize D-amphetamine-induced PPI deficits and reverse ketamine-induced cognitive impairments suggests potential efficacy against certain symptoms of schizophrenia.[3][8] The mechanism of action is thought to involve the modulation of glutamate release in key brain regions like the frontal cortex and hippocampus.[6]
However, the lack of effect in models of negative symptoms (PCP-disrupted social interaction) and on D-amphetamine-induced hyperactivity suggests that this compound may not be effective as a monotherapy for all symptom domains of schizophrenia.[3][4] Future research should focus on:
-
Combination Therapies: Investigating the efficacy of this compound as an adjunctive treatment with existing antipsychotics.
-
Cognitive Domains: Further exploring its effects on a wider range of cognitive functions impaired in schizophrenia.
-
Neurodevelopmental Models: Evaluating this compound in neurodevelopmental animal models of schizophrenia, which may have higher predictive validity for cognitive impairments.[2]
-
Clinical Translation: While early clinical trials with other 5-HT6 antagonists for cognitive impairment in schizophrenia have had mixed results, further investigation into patient subgroups that may benefit from this mechanism is warranted.
References
- 1. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT(6) receptor antagonist, SB-271046, in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT6R agonist E-6837 and the antagonist SB-271046 reverse the psychotic-like behaviors induced by ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-HT(6) receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
In Vitro Characterization of SB 271046: A Technical Guide
This document provides a comprehensive technical overview of the in vitro pharmacological characteristics of SB 271046, a potent and selective 5-HT6 receptor antagonist. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development.
Binding Affinity
This compound demonstrates high affinity for the 5-HT6 receptor across various preparations, including recombinant human receptors and native tissue from multiple species. Radioligand binding studies have been employed to determine its dissociation constant (Ki), expressed as pKi (-log Ki).
Radioligand Displacement Data
This compound potently displaces specific radioligands from human 5-HT6 receptors expressed in HeLa cells, with pKi values of 8.92 and 9.09 using [3H]-LSD and [125I]-SB-258585, respectively.[1][2][3][4] The compound also shows high affinity for native 5-HT6 receptors in brain tissue from humans, rats, and pigs.[1][2][3]
| Preparation | Radioligand | pKi (Mean ± SEM) |
| Human Recombinant 5-HT6 (HeLa cells) | [3H]-LSD | 8.92 ± 0.04 |
| Human Recombinant 5-HT6 (HeLa cells) | [125I]-SB-258585 | 9.09 ± 0.07 |
| Human Caudate Putamen | [125I]-SB-258585 | 8.81 ± 0.1 |
| Rat Striatum | [125I]-SB-258585 | 9.02 ± 0.14 |
| Pig Striatum | [125I]-SB-258585 | 8.55 ± 0.1 |
Selectivity Profile
This compound exhibits a high degree of selectivity for the 5-HT6 receptor. When screened against a panel of 55 other receptors, binding sites, and ion channels, it demonstrated over 200-fold selectivity.[1][2][3] This high selectivity minimizes off-target effects, making it a valuable tool for investigating 5-HT6 receptor function.
Functional Antagonism
The functional activity of this compound was assessed by its ability to antagonize the effects of serotonin (B10506) (5-HT) on intracellular signaling pathways coupled to the 5-HT6 receptor.
Adenylyl Cyclase Activity
In cells expressing human 5-HT6 receptors, 5-HT stimulates adenylyl cyclase activity.[1] this compound competitively antagonizes this 5-HT-induced stimulation.[1][2][3] Schild analysis of the functional data yielded a pA2 value of 8.71, which is in close agreement with its binding affinity (pKi), and a slope of 1.04, consistent with a competitive mechanism of action.[1]
| Assay | Agonist | Functional Readout | pA2 (Mean ± SEM) | Schild Slope |
| Adenylyl Cyclase Stimulation | 5-HT | cAMP levels | 8.71 ± 0.3 | 1.04 |
Experimental Protocols and Visualizations
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from HeLa cells recombinantly expressing the human 5-HT6 receptor or from native tissues (e.g., rat striatum, human caudate).
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-LSD or [125I]-SB-258585) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that positively couples to the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. This compound acts by blocking 5-HT from binding to the receptor, thus inhibiting this signaling cascade.
Mechanism of Competitive Antagonism
Competitive antagonism occurs when an antagonist (this compound) and an agonist (5-HT) compete for the same binding site on a receptor. The binding is reversible, and the presence of the antagonist shifts the agonist's concentration-response curve to the right without affecting the maximum possible response. This relationship is quantified by Schild analysis.
References
- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
The In Vivo Profile of SB-271046: A Technical Guide for Researchers
An In-depth Examination of the Preclinical Efficacy and Mechanisms of a Potent 5-HT₆ Receptor Antagonist in Rodent Models
SB-271046 is a potent, selective, and orally active antagonist of the serotonin (B10506) 6 (5-HT₆) receptor.[1] This compound has been instrumental as a research tool for elucidating the in vivo functions of the 5-HT₆ receptor, with extensive characterization in various rodent models.[1][2] Initially investigated for schizophrenia, its potential has expanded to cognitive disorders, including Alzheimer's disease.[3] This technical guide provides a comprehensive overview of the in vivo effects of SB-271046 in rodent models, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms and experimental workflows.
Core Mechanism of Action: 5-HT₆ Receptor Antagonism
SB-271046 exerts its effects by selectively binding to and blocking the 5-HT₆ receptor.[1] This receptor is almost exclusively expressed in the central nervous system and is coupled to the Gs protein, stimulating adenylyl cyclase activity.[2] By antagonizing this receptor, SB-271046 prevents the downstream signaling cascade initiated by serotonin. This blockade has been shown to modulate the release of several other key neurotransmitters, which is believed to underlie its diverse physiological and behavioral effects.[4][5] In functional studies, SB-271046 competitively antagonized 5-HT-induced stimulation of adenylyl cyclase activity with a pA₂ of 8.71.[1][2]
Figure 1: Mechanism of SB-271046 action at the 5-HT₆ receptor.
Pharmacokinetic Profile in Rodents
SB-271046 demonstrates favorable pharmacokinetic properties in rats, including good oral bioavailability and central nervous system penetration. These characteristics make it a valuable tool for in vivo studies.
| Parameter | Value | Species | Route | Reference |
| Binding Affinity (pKi) | 9.02 | Rat | (in vitro) | [1][2] |
| 8.55 | Pig | (in vitro) | [1][2] | |
| 8.81 | Human | (in vitro) | [1][2] | |
| Minimum Effective Dose | ≤0.1 mg/kg | Rat | p.o. | [1][2] |
| Time to Maximum Effect | 4 hours | Rat | p.o. | [1][2] |
| Blood EC₅₀ | 0.16 µM | Rat | p.o. | [1][2] |
| Brain Concentration at Cmax | 0.01–0.04 µM | Rat | p.o. | [1][2] |
In Vivo Efficacy in Rodent Models
Neurochemical Effects
In vivo microdialysis studies in freely moving rats have been crucial in defining the neurochemical profile of SB-271046. Administration of the compound does not alter basal levels of dopamine, norepinephrine, or 5-HT in the striatum, frontal cortex, dorsal hippocampus, or nucleus accumbens.[4][6] However, it selectively enhances excitatory neurotransmission in brain regions associated with cognition.[4]
| Brain Region | Neurotransmitter | Effect | Dose & Route | Reference |
| Frontal Cortex | Glutamate | ↑ 3-fold (375.4 ± 82.3%) | 10 mg/kg s.c. | [4][6] |
| Aspartate | ↑ (215.3 ± 62.1%) | 10 mg/kg s.c. | [6] | |
| Dopamine | No change | 10 mg/kg s.c. | [4][6] | |
| Norepinephrine | No change | 10 mg/kg s.c. | [4] | |
| 5-HT | No change | 10 mg/kg s.c. | [4][6] | |
| Dorsal Hippocampus | Glutamate | ↑ 2-fold | Not specified | [4] |
| Striatum | All tested | No change | 10 mg/kg s.c. | [4][6] |
| Nucleus Accumbens | All tested | No change | Not specified | [4] |
Anticonvulsant Activity
SB-271046 exhibits potent and long-lasting anticonvulsant effects in the maximal electroshock seizure threshold (MEST) test in rats, a standard model for evaluating anticonvulsant properties.[2] This effect is thought to be mediated directly through the blockade of 5-HT₆ receptors.[1][2]
| Dose (p.o.) | Time Post-Dose | Effect on Seizure Threshold | Reference |
| ≤0.1 mg/kg | 4 hours | Minimum effective dose | [1][2] |
| 10 mg/kg | 30 mins - 21 hours | Significant increase (Max at 4h: 166% ↑) | [2] |
| 1-30 mg/kg | 1 hour | Dose-dependent increase | [1][2] |
Models of Schizophrenia
The effects of SB-271046 have been assessed in various rodent models relevant to the positive and negative symptoms of schizophrenia. The results suggest a limited, specific profile rather than broad antipsychotic-like efficacy when used as a monotherapy.[7][8]
| Model | Animal | Effect of SB-271046 | Key Finding | Reference | | :--- | :--- | :--- | :--- | | D-amphetamine-disrupted Prepulse Inhibition (PPI) | Rat | Dose-dependently normalized PPI | Effective against a model of positive symptoms |[7][8] | | Phencyclidine (PCP)-disrupted PPI | Rat | No effect | Lacked efficacy in this model of positive symptoms |[7][8] | | D-amphetamine-induced Hyperactivity | Rat | No effect | Did not antagonize this model of positive symptoms |[7][8] | | PCP-disrupted Social Interaction | Rat | No beneficial effect | Ineffective in a model for negative symptoms |[7][8] |
Cognitive Enhancement
Preclinical evidence points to a potential role for 5-HT₆ receptor antagonists in treating cognitive dysfunction.[9] The selective enhancement of glutamatergic neurotransmission in the frontal cortex and hippocampus by SB-271046 provides a mechanistic basis for these observations.[4] In aged rats, administration of SB-271046 improved acquisition and consolidation in a water maze task, enhancing swim strategy, escape latencies, and task recall.[9]
Detailed Experimental Protocols
Maximal Electroshock Seizure Threshold (MEST) Test
This protocol is used to determine the anticonvulsant properties of a compound.
-
Animals: Male Sprague-Dawley rats are used.
-
Compound Administration: SB-271046 is suspended in 1% methylcellulose (B11928114) in water and administered orally (p.o.) at doses ranging from 0.1 to 30 mg/kg.[2] Testing occurs at various pre-test times (e.g., 1 to 4 hours).[1][2]
-
Procedure: A constant current stimulus (e.g., 50 Hz, sinewave) is delivered via corneal electrodes.[2] The stimulus intensity is varied using an 'up and down' method to determine the current that produces a tonic hindlimb extensor seizure in 50% of the animals (the seizure threshold).
-
Data Analysis: The seizure threshold is calculated for treated and vehicle control groups. An elevation in the seizure threshold indicates an anticonvulsant effect.[2]
In Vivo Microdialysis
This technique measures extracellular neurotransmitter levels in the brains of freely moving animals.
-
Animals: Male Sprague-Dawley rats are used.[6]
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, striatum).[6] Animals are allowed to recover for several days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF). After a stabilization period, baseline dialysate samples are collected.
-
Compound Administration: SB-271046 (e.g., 10 mg/kg, s.c.) is administered, and samples continue to be collected at regular intervals.[6]
-
Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[6] Results are typically expressed as a percentage of the baseline pre-injection values.
Figure 2: Workflow for an in vivo microdialysis experiment.
Conclusion
SB-271046 has been extensively characterized as a potent and selective 5-HT₆ receptor antagonist with significant in vivo activity in rodent models. Its ability to cross the blood-brain barrier and modulate specific neurotransmitter systems—notably enhancing excitatory transmission in the cortex and hippocampus—underpins its observed effects in models of seizures and cognition.[2][4] While its profile does not suggest broad efficacy as a standalone antipsychotic, its specific effects in certain models, such as normalizing D-amphetamine-disrupted PPI, highlight the nuanced role of the 5-HT₆ receptor in complex neuropsychiatric disorders.[7] The data collectively establish SB-271046 as an invaluable pharmacological tool for investigating the therapeutic potential of 5-HT₆ receptor antagonism.
References
- 1. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the 5-HT(6) receptor antagonist, SB-271046, in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
The Pharmacological Profile of SB 271046: A Technical Guide
SB 271046 is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding affinity, functional activity, and in vivo effects. The information is intended for researchers, scientists, and professionals in drug development.
Receptor Binding Affinity and Selectivity
This compound exhibits high affinity for the 5-HT6 receptor with a significant degree of selectivity over other receptor types. Radioligand binding studies have demonstrated its potent displacement of various radiolabeled ligands from recombinant human 5-HT6 receptors and native receptors in brain tissue.[1][3]
Table 1: Receptor Binding Affinity (pKi) of this compound [1][3]
| Receptor/Tissue | Radioligand | pKi (mean ± SEM) |
| Human 5-HT6 (recombinant, HeLa cells) | [3H]-LSD | 8.92 ± 0.04 |
| Human 5-HT6 (recombinant, HeLa cells) | [125I]-SB-258585 | 9.09 ± 0.07 |
| Human Caudate Putamen | [125I]-SB-258585 | 8.81 ± 0.1 |
| Rat Striatum | [125I]-SB-258585 | 9.02 ± 0.14 |
| Pig Striatum | [125I]-SB-258585 | 8.55 ± 0.1 |
This compound demonstrates remarkable selectivity, with over 200-fold greater affinity for the 5-HT6 receptor compared to a panel of 55 other receptors, binding sites, and ion channels.[1][3] This high selectivity minimizes off-target effects, making it a valuable tool for studying the specific functions of the 5-HT6 receptor.
In Vitro Functional Activity
Functionally, this compound acts as a competitive antagonist at the 5-HT6 receptor. In assays measuring the 5-HT-induced stimulation of adenylyl cyclase, this compound effectively blocks this response in a concentration-dependent manner.[1]
Table 2: In Vitro Functional Activity of this compound [1][3]
| Assay | Preparation | Parameter | Value (mean ± SEM) |
| Adenylyl Cyclase Activity | Human 5-HT6 Receptors (recombinant) | pA2 | 8.71 ± 0.3 |
The pA2 value, a measure of antagonist potency, is in close agreement with the binding affinity (pKi), further supporting a competitive antagonistic mechanism of action.[1] Schild analysis of the antagonism revealed a slope of 1.04, which is consistent with competitive antagonism.[1]
Caption: 5-HT6 receptor signaling pathway and the antagonistic action of this compound.
In Vivo Pharmacological Effects
This compound is orally active and demonstrates a range of effects in vivo, most notably anticonvulsant and pro-cognitive properties.
Anticonvulsant Activity
In the rat maximal electroshock seizure threshold (MEST) test, this compound produces a dose-dependent increase in seizure threshold, indicative of anticonvulsant activity.[1][3] The minimum effective oral dose was found to be ≤0.1 mg/kg, with a maximum effect observed 4 hours post-administration.[1][3] This anticonvulsant effect correlates well with the blood and brain concentrations of the compound.[1][3]
Table 3: In Vivo Anticonvulsant Activity of this compound in Rats [1][3]
| Test | Route of Administration | Minimum Effective Dose | Peak Effect | EC50 (Blood Concentration) |
| Maximal Electroshock Seizure Threshold (MEST) | Oral (p.o.) | ≤0.1 mg/kg | 4 hours post-dose | 0.16 µM |
Effects on Neurotransmission and Cognition
This compound has been shown to modulate neurotransmitter systems implicated in cognitive function. In vivo microdialysis studies in rats revealed that this compound selectively increases extracellular levels of the excitatory amino acids glutamate (B1630785) and aspartate in the frontal cortex and dorsal hippocampus.[4][5] This effect was not observed for dopamine, norepinephrine, or serotonin (B10506) in these brain regions, nor in the striatum or nucleus accumbens.[4][5] The enhancement of excitatory neurotransmission is thought to underlie the pro-cognitive effects of this compound observed in various animal models.[4][6]
Pharmacokinetic Properties
Pharmacokinetic studies in rats have shown that this compound has good oral bioavailability and a reasonable half-life.[7] Following a 10 mg/kg oral dose in rats, the maximum blood concentration correlated with the peak anticonvulsant effect.[1] However, it has been noted that this compound has poor penetration across the blood-brain barrier, which led to the development of subsequent 5-HT6 antagonists with improved brain penetrance.[2]
Table 4: Pharmacokinetic Parameters of this compound in Rats [1][7]
| Parameter | Value |
| Oral Bioavailability | >80% |
| Half-life | 4.8 hours |
| Blood Clearance | 7.7 ml/min/kg |
| Brain Concentration at Cmax (10 mg/kg p.o.) | 0.01–0.04 µM |
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the 5-HT6 receptor.
-
Preparation: Membranes from HeLa cells recombinantly expressing human 5-HT6 receptors or from brain tissue (e.g., human caudate putamen, rat striatum).[1]
-
Procedure:
-
Incubate cell membranes with a constant concentration of a radioligand ([3H]-LSD or [125I]-SB-258585) and varying concentrations of the competing ligand (this compound).[1]
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation or gamma counting.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[1]
-
References
- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-271046 - Wikipedia [en.wikipedia.org]
- 3. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Dosing of SB 271046 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 271046 is a potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor. These receptors are primarily expressed in the central nervous system, with high densities in regions associated with cognition and memory, such as the hippocampus and prefrontal cortex. Due to its role in modulating multiple neurotransmitter systems, the 5-HT6 receptor is a significant target for the development of therapeutics for cognitive disorders. This document provides detailed application notes and protocols for the in vivo administration of this compound to rats for research purposes.
Data Presentation: In Vivo Dosing of this compound in Rats
The following table summarizes quantitative data from various studies on the in vivo dosing of this compound in rats, providing a comparative overview of different administration routes and experimental applications.
| Dose Range | Route of Administration | Vehicle | Rat Strain | Key Findings |
| 1, 3, 10 mg/kg | Oral (p.o.) | Not specified | Sprague-Dawley | Acutely altered firing pattern of midbrain dopamine (B1211576) neurons.[1] |
| 1, 3, 10 mg/kg (repeated) | Oral (p.o.) | Not specified | Sprague-Dawley | Chronic administration (21 days) had minimal effect on the firing pattern of midbrain dopamine neurons.[1] |
| 10 mg/kg | Oral (p.o.) | Not specified | Not specified | Increased extracellular levels of dopamine and norepinephrine (B1679862) in the medial prefrontal cortex.[2] |
| ≤0.1 - 10 mg/kg | Oral (p.o.) | 1% methyl cellulose (B213188) in water | Not specified | Showed anticonvulsant activity in the maximal electroshock seizure threshold (MEST) test.[3] |
| 10 mg/kg | Subcutaneous (s.c.) | Not specified | Sprague-Dawley | Increased extracellular levels of glutamate (B1630785) and aspartate in the frontal cortex.[4] |
| 10-15 mg/kg | Intraperitoneal (i.p.) | 0.5% Methylcellulose (B11928114) | Not specified | Reversed scopolamine-induced deficits in a conditioned emotional response paradigm.[5] |
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, it can also engage other signaling pathways, including the mTOR and Fyn kinase pathways, which are implicated in its effects on cognition and neuronal development.[6][7]
Caption: 5-HT6 receptor signaling pathway.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol describes the preparation and administration of this compound via oral gavage, a common method for ensuring accurate dosing.
Materials:
-
This compound powder
-
Vehicle: 1% (w/v) methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
Animal balance
-
Appropriately sized oral gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringes (1-3 mL)
Procedure:
-
Vehicle Preparation:
-
To prepare a 1% methylcellulose solution, slowly add 1 gram of methylcellulose to 100 mL of sterile water while continuously stirring.
-
Gently heat the solution while stirring to aid dissolution.
-
Allow the solution to cool to room temperature before use.
-
-
This compound Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 10 mg/kg), the number of rats, and their average body weight. The dosing volume for rats is typically 1-2 mL/kg.
-
Weigh the calculated amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to achieve a uniform suspension.
-
Prepare the formulation fresh on the day of the experiment.
-
-
Oral Gavage Procedure:
-
Weigh each rat to determine the precise volume of the drug suspension to be administered.
-
Gently restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. Wrapping the rat in a small towel can aid in restraint.
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Attach the gavage needle to the syringe containing the calculated volume of the this compound suspension.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.
-
Once the needle is correctly positioned, dispense the suspension slowly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
Return the rat to its home cage and monitor for any signs of distress for at least 15-30 minutes post-administration.
-
Protocol 2: Subcutaneous (s.c.) Injection of this compound in Rats
This protocol details the procedure for subcutaneous administration of this compound.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, 0.5% methylcellulose)
-
Sterile vials
-
Vortex mixer or sonicator
-
Animal balance
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
Procedure:
-
This compound Formulation:
-
Prepare the this compound suspension in a sterile vehicle at the desired concentration.
-
Ensure the final formulation is sterile, for example, by using sterile components and aseptic techniques.
-
Vortex or sonicate the vial to ensure a homogenous suspension.
-
-
Subcutaneous Injection Procedure:
-
Weigh the rat to calculate the required injection volume.
-
Gently restrain the rat.
-
Lift a fold of skin in the dorsal scapular region (between the shoulder blades).
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate slightly to ensure a blood vessel has not been entered. If no blood appears in the syringe hub, inject the solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Return the rat to its home cage and monitor for any adverse reactions at the injection site.
-
Protocol 3: Intraperitoneal (i.p.) Injection of this compound in Rats
This protocol provides a step-by-step guide for the intraperitoneal administration of this compound.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.5% methylcellulose)
-
Sterile vials
-
Vortex mixer or sonicator
-
Animal balance
-
Sterile syringes (1 mL) and needles (e.g., 23-25 gauge)
Procedure:
-
This compound Formulation:
-
Prepare the this compound suspension in a sterile vehicle as described in the subcutaneous protocol.
-
-
Intraperitoneal Injection Procedure:
-
Weigh the rat to determine the correct injection volume.
-
Gently restrain the rat in a supine position (on its back) with its head tilted slightly downwards.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.
-
Insert the needle at a 30-45 degree angle into the abdominal cavity.
-
Aspirate to check for the presence of urine or intestinal contents. If any fluid is aspirated, discard the syringe and prepare a new one.
-
If the aspiration is clear, inject the solution slowly.
-
Withdraw the needle and return the rat to its cage. Monitor for any signs of discomfort.
-
Experimental Workflow Example: Behavioral Study
Caption: Experimental workflow for a behavioral study.
References
- 1. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Cannabidiol in Sprague-Dawley Rats After Oral and Pulmonary Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. research.vt.edu [research.vt.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols for the Preparation of SB 271046 in 1% Methylcellulose for Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 271046 is a potent and selective 5-HT6 receptor antagonist utilized in research to investigate the role of this receptor in the central nervous system.[1][2] Due to its low aqueous solubility, a suspension formulation is required for oral administration in preclinical studies.[3] This document provides detailed protocols for the preparation of a 1% methylcellulose (B11928114) vehicle and the subsequent suspension of this compound for oral gavage.
This compound hydrochloride is selective for the 5-HT6 receptor, with a pKi of 8.92-9.09.[4] It has been shown to be orally active in animal models.[1][2] Proper formulation is critical to ensure accurate dosing and bioavailability. A 1% methylcellulose solution serves as a commonly used vehicle to suspend hydrophobic compounds for oral administration.[5]
Physicochemical Properties of this compound Hydrochloride
A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below. This information is crucial for understanding the compound's characteristics and the necessity for a suspension vehicle.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂ClN₃O₃S₂·HCl | [1] |
| Molecular Weight | 488.45 g/mol | [1] |
| Solubility | DMSO: 48.84 mg/mL (100 mM)[1][6][7]Water: Insoluble[3]Ethanol: Insoluble[3] | [1][3][6][7] |
| Appearance | Powder | [6] |
| Storage | Desiccate at room temperature. | [1] |
Experimental Protocols
Preparation of 1% Methylcellulose Vehicle
This protocol outlines the steps for preparing a 1% (w/v) methylcellulose solution, a suitable vehicle for the oral administration of poorly soluble compounds.
Materials and Equipment:
-
Methylcellulose powder (e.g., 400 cP)
-
Sterile water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Graduated cylinders
-
Weighing balance
Procedure:
-
Calculate Required Amounts: Determine the total volume of 1% methylcellulose solution needed. For every 100 mL of solution, 1 g of methylcellulose is required.
-
Heat Water: Heat approximately one-third of the total required volume of sterile water to 60-80°C.[4]
-
Disperse Methylcellulose: While stirring the hot water vigorously with a magnetic stirrer, slowly add the weighed methylcellulose powder. Continue stirring until the powder is fully wetted and a uniform, milky suspension is formed.[4]
-
Cool and Hydrate: Remove the beaker from the heat and add the remaining two-thirds of the sterile water as cold water.
-
Dissolve: Continue stirring the solution until the methylcellulose is completely dissolved and the solution becomes clear and viscous. This may take some time.[5]
-
Storage: Store the prepared 1% methylcellulose solution in a sealed container at 2-8°C. Allow the solution to equilibrate to room temperature before use.
Preparation of this compound Suspension (10 mg/mL Example)
This protocol describes the preparation of a suspension of this compound in the 1% methylcellulose vehicle for oral gavage.
Materials and Equipment:
-
This compound hydrochloride powder
-
Prepared 1% methylcellulose vehicle
-
Weighing balance
-
Spatula
-
Microcentrifuge tubes or glass vial
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate Required Amounts: Determine the desired final concentration of the this compound suspension and the total volume needed. For example, to prepare 10 mL of a 10 mg/mL suspension, 100 mg of this compound is required.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Create a Paste: Transfer the weighed this compound powder to a suitable container (e.g., microcentrifuge tube or small beaker). Add a small volume of the 1% methylcellulose vehicle and mix with a spatula to form a smooth, uniform paste. This initial step helps to wet the powder and prevent clumping.
-
Gradual Dilution: While continuously mixing (e.g., vortexing or stirring), gradually add the remaining 1% methylcellulose vehicle to the paste until the final desired volume is reached.
-
Homogenization: For a more uniform and stable suspension, vortex the mixture vigorously for 2-3 minutes.[8] Sonication can also be used to aid in the dispersion of the compound.[8]
-
Storage and Use: It is recommended to prepare the suspension fresh on the day of the experiment.[8] If temporary storage is necessary, store the suspension at 2-8°C, protected from light. Before each administration, allow the suspension to return to room temperature and re-suspend thoroughly by vortexing or stirring to ensure a homogenous dose.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Suspension Preparation
Caption: Workflow for preparing this compound suspension.
Signaling Pathway of this compound as a 5-HT6 Receptor Antagonist
Caption: Antagonistic action of this compound on the 5-HT6 receptor pathway.
References
- 1. This compound hydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 2. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | CAS:209481-24-3 | Selective 5-HT6 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound | 5-HT6 receptor antagonist | Hello Bio [hellobio.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for SB 271046 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 271046 is a potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[1] The 5-HT6 receptor is a compelling target in drug discovery for cognitive disorders such as Alzheimer's disease and schizophrenia.[2] Radioligand binding assays are a cornerstone for the characterization of novel compounds targeting this receptor, enabling the determination of their binding affinity and selectivity.[2] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds for the human 5-HT6 receptor using [³H]-LSD as the radioligand and this compound as a reference compound.
Principle of the Assay
This competitive radioligand binding assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand ([³H]-LSD) for binding to the 5-HT6 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibitory constant (Ki), which represents the binding affinity of the test compound, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[2][3]
Signaling Pathway of the 5-HT6 Receptor
The 5-HT6 receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][4] Increased intracellular cAMP levels then activate protein kinase A (PKA), leading to the phosphorylation of downstream effector proteins and subsequent cellular responses.[4]
Caption: 5-HT6 Receptor Signaling Pathway.
Data Presentation
The binding affinity of this compound and other common 5-HT6 receptor ligands are summarized in the table below. This data is essential for comparing the potency and selectivity of novel compounds.
| Compound | Radioligand | Species | Ki (nM) | pKi | Reference |
| This compound | [³H]-LSD | Human | 1.20 | 8.92 | [2] |
| This compound | [¹²⁵I]-SB-258585 | Human | 0.81 | 9.09 | [2] |
| This compound | [¹²⁵I]-SB-258585 | Rat | 0.095 | 9.02 | [2] |
| Methiothepin | [³H]-LSD | Human | - | 8.74 | [2] |
| Olanzapine | Not Specified | Not Specified | 5 | - | [2] |
| Ro 04-6790 | Not Specified | Human | - | 7.35 | [2] |
Experimental Protocol
Materials and Reagents
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.[2]
-
Radioligand: [³H]-LSD (specific activity ~80 Ci/mmol).[2]
-
Reference Compound: this compound.
-
Non-specific Binding Control: 10 µM Methiothepin.[2]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Test Compound: Serial dilutions of the compound of interest (e.g., from 10⁻¹¹ to 10⁻⁵ M).[2]
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[2]
-
96-well plates.[2]
-
Filtration apparatus (cell harvester).[2]
-
Scintillation counter.[2]
-
Scintillation cocktail.[2]
Experimental Workflow
Caption: Competitive Radioligand Binding Assay Workflow.
Step-by-Step Procedure
-
Membrane Preparation: Thaw the frozen cell membranes expressing the human 5-HT6 receptor on ice. Dilute the membranes in binding buffer to a final concentration that yields a sufficient signal-to-noise ratio (typically 10-20 µg of protein per well).[2]
-
Assay Plate Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-LSD (at a final concentration of approximately 1-2 nM), and 100 µL of the membrane suspension.[2]
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Methiothepin, 50 µL of [³H]-LSD, and 100 µL of the membrane suspension.[2]
-
Competition Binding: Add 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-LSD, and 100 µL of the membrane suspension.[2]
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[2]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[2]
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[2]
-
Radioactivity Measurement:
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC50:[3] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
IC50 is the concentration of the test compound that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This detailed protocol provides a robust framework for conducting a radioligand binding assay to characterize the affinity of test compounds for the 5-HT6 receptor. The use of this compound as a reference standard allows for the validation of the assay and the comparison of novel compounds to a well-characterized antagonist. Accurate determination of binding affinities is a critical step in the drug discovery and development process for novel therapeutics targeting the 5-HT6 receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. PathWhiz [smpdb.ca]
- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [3H]-LSD in SB 271046 Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and has become a significant target in drug discovery for cognitive disorders like Alzheimer's disease and schizophrenia.[1] Antagonists of the 5-HT6 receptor have shown potential in improving cognitive function in preclinical models.[1] Radioligand binding assays are a crucial tool for characterizing the affinity and selectivity of novel compounds for this receptor.[1]
This document provides detailed protocols for a competitive radioligand binding assay to determine the binding affinity of SB 271046, a potent and selective 5-HT6 receptor antagonist, using [3H]-lysergic acid diethylamide ([3H]-LSD) as the radioligand.[1][2] this compound has demonstrated high affinity for both human recombinant and native tissue 5-HT6 receptors.[2]
Data Presentation
The following tables summarize the binding affinities of this compound for the 5-HT6 receptor, determined using [3H]-LSD and other radioligands.
Table 1: Binding Affinity of this compound at Human 5-HT6 Receptors [1][2]
| Radioligand | Species | Receptor Source | pKi | Ki (nM) |
| [3H]-LSD | Human | Recombinant (HeLa cells) | 8.92 ± 0.04 | 1.20 |
| [125I]-SB-258585 | Human | Recombinant (Heela cells) | 9.09 ± 0.07 | 0.81 |
| [125I]-SB-258585 | Human | Caudate Putamen | 8.81 ± 0.1 | - |
Table 2: Binding Affinity of this compound at Other Species' 5-HT6 Receptors [2]
| Radioligand | Species | Receptor Source | pKi | Ki (nM) |
| [125I]-SB-258585 | Rat | Striatum | 9.02 ± 0.14 | 0.095 |
| [125I]-SB-258585 | Pig | Striatum | 8.55 ± 0.1 | - |
Table 3: Radioligand Binding Parameters for [3H]-LSD at Human 5-HT6 Receptors [2]
| Parameter | Value |
| Kd | 1.5 ± 0.1 nM |
| Bmax | 3.9 ± 0.8 pmoles/mg protein |
Experimental Protocols
Competitive Radioligand Binding Assay for this compound using [3H]-LSD
This protocol outlines the determination of the inhibitory constant (Ki) of this compound for the human 5-HT6 receptor expressed in HEK293 cell membranes, using [3H]-LSD as the radioligand.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.[1]
-
Radioligand: [3H]-LSD (specific activity ~80 Ci/mmol).[1]
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Methiothepin.[1]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[1]
-
96-well plates. [1]
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]-LSD (at a final concentration of ~1-2 nM), and 100 µL of the membrane suspension.[1]
-
Non-specific Binding: Add 50 µL of 10 µM Methiothepin, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.[1]
-
Competition Binding: Add 50 µL of this compound at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.[1]
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.[1]
-
-
Filtration:
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of Methiothepin) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-LSD) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]-LSD).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs alpha subunit.[3] Activation of the receptor leads to an increase in intracellular cyclic AMP (cAMP) levels.[4] This canonical pathway, along with other non-canonical signaling cascades, is believed to mediate the effects of 5-HT6 receptor ligands on cognitive function.[5][6] this compound acts as a competitive antagonist at this receptor, blocking the effects of agonists like serotonin.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Microdialysis Studies with SB 271046
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo microdialysis studies to investigate the effects of SB 271046, a potent and selective 5-HT6 receptor antagonist. The provided protocols and data are intended to facilitate the design and execution of experiments aimed at understanding the neurochemical profile of this compound.
Introduction to this compound
This compound is a high-affinity antagonist of the serotonin (B10506) 5-HT6 receptor, exhibiting over 200-fold selectivity against other serotonin receptor subtypes and a wide range of other receptors and ion channels.[1][2] The 5-HT6 receptor is primarily expressed in the central nervous system, with high densities in brain regions associated with cognition and memory, such as the frontal cortex and hippocampus. Antagonism of the 5-HT6 receptor by this compound has been shown to modulate neurotransmitter systems, making it a compound of interest for investigating cognitive function and potential therapeutic applications in neurological and psychiatric disorders.[3]
Microdialysis is a powerful in vivo technique for sampling and monitoring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals.[4][5] This allows for the direct assessment of the neurochemical effects of compounds like this compound.
Neurochemical Effects of this compound
In vivo microdialysis studies have demonstrated that this compound selectively enhances excitatory neurotransmission in key brain regions. Specifically, administration of this compound leads to a significant and sustained increase in the extracellular levels of the excitatory amino acid neurotransmitters glutamate (B1630785) and aspartate in the frontal cortex and hippocampus.[6][7][8][9] Notably, this compound does not appear to alter the basal extracellular levels of dopamine, norepinephrine, or serotonin in the striatum, frontal cortex, or nucleus accumbens.[6][7][8] This selective enhancement of glutamatergic neurotransmission is a key characteristic of this compound's in vivo profile.
Data Presentation
The following tables summarize the quantitative effects of this compound on extracellular neurotransmitter levels as determined by in vivo microdialysis studies in rats.
Table 1: Effect of this compound on Extracellular Glutamate and Aspartate in the Rat Frontal Cortex
| Compound | Dose (mg/kg, s.c.) | Brain Region | Neurotransmitter | Maximum Increase (% of Baseline ± SEM) | Reference |
| This compound | 10 | Frontal Cortex | Glutamate | 375.4 ± 82.3 | [7][8] |
| This compound | 10 | Frontal Cortex | Aspartate | 215.3 ± 62.1 | [7][8] |
Table 2: Effect of this compound on Other Neurotransmitters in Various Brain Regions of the Rat
| Compound | Dose (mg/kg, s.c.) | Brain Region | Neurotransmitter | Effect | Reference |
| This compound | 10 | Striatum | Dopamine | No significant change | [6][8] |
| This compound | 10 | Striatum | Norepinephrine | No significant change | [6][8] |
| This compound | 10 | Striatum | Serotonin | No significant change | [6][8] |
| This compound | 10 | Frontal Cortex | Dopamine | No significant change | [6] |
| This compound | 10 | Frontal Cortex | Norepinephrine | No significant change | [6] |
| This compound | 10 | Frontal Cortex | Serotonin | No significant change | [6] |
| This compound | 10 | Dorsal Hippocampus | Dopamine | No significant change | [6] |
| This compound | 10 | Dorsal Hippocampus | Norepinephrine | No significant change | [6] |
| This compound | 10 | Dorsal Hippocampus | Serotonin | No significant change | [6] |
| This compound | 10 | Nucleus Accumbens | Dopamine | No significant change | [6] |
| This compound | 10 | Nucleus Accumbens | Norepinephrine | No significant change | [6] |
| This compound | 10 | Nucleus Accumbens | Serotonin | No significant change | [6] |
Signaling Pathway
The proposed mechanism by which this compound increases extracellular glutamate involves the antagonism of 5-HT6 receptors, which are positively coupled to adenylyl cyclase via a Gs protein. Blockade of this receptor is thought to disinhibit glutamatergic neurons, potentially through modulation of GABAergic interneurons.
Caption: Proposed signaling pathway for this compound-induced glutamate release.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis to assess the effects of this compound on neurotransmitter levels in the rat brain.
I. Animal Model and Surgical Preparation
-
Species: Adult male Sprague-Dawley rats (250-350 g).
-
Housing: Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen) or a ketamine/xylazine mixture. Maintain body temperature at 37°C using a heating pad.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp and retract the skin to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., frontal cortex or hippocampus) using a dental drill. Stereotaxic coordinates should be determined from a rat brain atlas (e.g., Paxinos and Watson).
-
Carefully lower a guide cannula to the desired depth and secure it to the skull using dental cement and skull screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Allow the animal to recover from surgery for at least 48-72 hours before the microdialysis experiment.
-
II. Microdialysis Procedure
-
Probe Selection: Use a microdialysis probe with a molecular weight cutoff (MWCO) suitable for small molecule neurotransmitters (e.g., 10-20 kDa). The membrane length should be appropriate for the target brain region (e.g., 2-4 mm).
-
Perfusion Fluid (Artificial Cerebrospinal Fluid - aCSF):
-
Prepare a sterile aCSF solution with a composition similar to the brain's extracellular fluid. A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 0.85 MgCl2, buffered to a pH of 7.4.[6]
-
Filter the aCSF through a 0.22 µm filter before use.
-
-
Experimental Setup:
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate, typically between 0.5 and 2.0 µL/min. A lower flow rate generally increases recovery but reduces temporal resolution.
-
-
Sample Collection:
-
Allow a stabilization period of at least 1-2 hours after probe insertion to establish a stable baseline.
-
Collect baseline dialysate samples for at least 60-90 minutes (e.g., three 20-minute fractions).
-
Administer this compound systemically (e.g., subcutaneous or intraperitoneal injection) or via reverse dialysis through the probe.
-
Continue collecting dialysate samples for a predetermined period (e.g., 3-4 hours) to monitor the time course of the drug's effect.
-
Store the collected samples at -80°C until analysis.
-
III. Analytical Methods
-
Analysis of Glutamate and Aspartate:
-
The concentrations of glutamate and aspartate in the dialysate samples are typically determined by high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection, or by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][10][11]
-
HPLC with Fluorescence Detection: This is a common and sensitive method. It involves pre-column derivatization of the amino acids with a fluorescent reagent such as o-phthaldialdehyde (OPA).[1][2]
-
LC-MS/MS: This method offers high selectivity and sensitivity and can be used for the simultaneous quantification of multiple neurotransmitters.[8]
-
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter in the dialysate samples by comparing the peak areas to those of a standard curve.
-
Express the results as a percentage of the average baseline concentration for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug-induced changes in neurotransmitter levels.
-
Experimental Workflow
Caption: Experimental workflow for a microdialysis study with this compound.
Conclusion
These application notes provide a framework for investigating the in vivo neurochemical effects of this compound using microdialysis. The provided protocols and data highlight the compound's selective enhancement of glutamatergic neurotransmission. Researchers can adapt these methodologies to further explore the dose-response and time-course effects of this compound, as well as its impact on other neurotransmitter systems and in different behavioral paradigms. Careful adherence to the described protocols will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the pharmacology of 5-HT6 receptor antagonists.
References
- 1. Determination of glutamate and aspartate in microdialysis samples by reversed-phase column liquid chromatography with fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of extracellular glutamate measured by cerebral microdialysis in severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of glutamate and aspartate in rat periaqueductal gray matter microdialysates by capillary electrophoresis with laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo effects of the 5-HT6 antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of in vivo amino acid neurotransmitters by high-performance liquid chromatography with o-phthalaldehyde-sulphite derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Electrophysiological Effects of SB 271046
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the electrophysiological effects of SB 271046, a potent and selective 5-HT6 receptor antagonist. The protocols outlined below are designed for researchers in neuroscience, pharmacology, and drug development to assess the compound's impact on neuronal excitability, synaptic transmission, and specific ion channel currents.
Introduction
This compound is a selective antagonist of the serotonin (B10506) 5-HT6 receptor.[1] These receptors are primarily expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus and frontal cortex.[2] Blockade of 5-HT6 receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, suggesting a therapeutic potential for cognitive disorders.[2] Electrophysiology is a critical tool for elucidating the mechanisms underlying these effects at the cellular and synaptic levels. This document details protocols for whole-cell patch-clamp recordings to study the influence of this compound on intrinsic neuronal properties and synaptic currents.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the effects of this compound from published studies. This data is essential for experimental design, including dose-selection and expected outcomes.
| Parameter | Value | Species/Cell Type | Experimental Condition | Reference |
| Binding Affinity (pKi) | 8.9 | Human recombinant 5-HT6 receptors | Radioligand binding assay | [1] |
| In Vivo Glutamate (B1630785) Increase (Frontal Cortex) | ~3-fold increase | Rat | In vivo microdialysis | [3] |
| In Vivo Glutamate Increase (Dorsal Hippocampus) | ~2-fold increase | Rat | In vivo microdialysis | [3] |
| Effective In Vitro Concentration | 300 nM | Rat Hippocampal Slices | Electrophysiology (M-current) | [4] |
| In Vivo Dose (s.c.) | 10 mg/kg | Rat | Microdialysis | [5] |
| Effect on Neuronal Firing | Decreased current-induced spikes | Rat Hippocampal Pyramidal Neurons | Current-clamp recording | [4] |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute brain slices from rodents, a standard method for in vitro electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of two types:
-
Cutting Solution: High sucrose (B13894) or NMDG-based aCSF to improve neuronal viability.
-
Recording aCSF: Standard composition (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 2 CaCl2, 2 MgSO4, 10 D-glucose.
-
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) of the hippocampus.
-
Transfer the slices to an incubation chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature until use.
Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for whole-cell patch-clamp recordings. Specific parameters for recording M-currents and glutamatergic postsynaptic currents are detailed in subsequent sections.
Materials:
-
Prepared hippocampal slices
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette puller
-
Intracellular solution (see specific protocols below)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in recording aCSF)
-
Perfusion system
Procedure:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF (1-2 mL/min).
-
Pull glass pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Visually identify a neuron in the desired hippocampal region (e.g., CA1 pyramidal layer) using infrared differential interference contrast (IR-DIC) microscopy.
-
Approach the selected neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Switch to the desired recording mode (voltage-clamp or current-clamp) and begin recording.
Protocol for Studying this compound Effects on M-Current (IKM)
The M-current, a slowly activating and non-inactivating potassium current, is a critical regulator of neuronal excitability. This compound has been shown to modulate M-currents.[4]
Intracellular Solution (in mM):
-
120 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.3 with KOH and osmolarity to ~290 mOsm.
Voltage-Clamp Protocol:
-
Hold the neuron at a hyperpolarized potential of -80 mV.
-
Apply a series of depolarizing voltage steps from -70 mV to -20 mV in 10 mV increments, each lasting 500-1000 ms.
-
To isolate the M-current, record the deactivating tail currents upon repolarization to -50 mV.
-
Establish a stable baseline recording of the M-current.
-
Bath-apply this compound (e.g., 300 nM) and record the changes in M-current amplitude.
-
To confirm the recorded current is the M-current, apply a known M-current blocker, such as XE991 (10 µM), at the end of the experiment.
Protocol for Studying this compound Effects on Glutamatergic Synaptic Transmission
This compound has been demonstrated to increase extracellular glutamate levels, suggesting an enhancement of glutamatergic neurotransmission.[3][5] This can be investigated by recording spontaneous or evoked excitatory postsynaptic currents (EPSCs).
Intracellular Solution (in mM):
-
130 Cs-gluconate, 10 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314 (to block voltage-gated sodium channels). Adjusted to pH 7.3 with CsOH and osmolarity to ~290 mOsm.
Voltage-Clamp Protocol for Spontaneous EPSCs (sEPSCs):
-
Hold the neuron at -70 mV to record AMPA receptor-mediated sEPSCs.
-
Record a stable baseline of sEPSC frequency and amplitude for 5-10 minutes.
-
Bath-apply this compound and continue recording to observe any changes in sEPSC characteristics.
-
To isolate NMDA receptor-mediated currents, the cell can be held at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., CNQX).
Voltage-Clamp Protocol for Evoked EPSCs (eEPSCs):
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses in CA1 pyramidal neurons.
-
Hold the neuron at -70 mV and deliver brief electrical stimuli to evoke eEPSCs.
-
Record a stable baseline of eEPSC amplitudes.
-
Bath-apply this compound and observe the effect on the eEPSC amplitude.
-
Paired-pulse facilitation (delivering two closely spaced stimuli) can be used to investigate potential presynaptic mechanisms of action.
Visualizations
Experimental Workflow
References
- 1. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 3. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antagonism of 5-HT6 Receptor Attenuates Current-Induced Spikes and Improves Long-Term Potentiation via the Regulation of M-Currents in a Pilocarpine-Induced Epilepsy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Brain Concentrations of SB 271046: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of SB 271046 brain concentrations following its administration. This compound is a selective antagonist of the 5-HT6 serotonin (B10506) receptor and is a valuable tool in neuroscience research, particularly in the study of cognitive function. Accurate determination of its concentration in the brain is crucial for correlating pharmacokinetic profiles with pharmacodynamic effects.
Quantitative Data Summary
The following table summarizes the reported brain concentrations of this compound in rats after oral administration. This data is essential for designing and interpreting experiments aimed at understanding the central nervous system effects of this compound.
| Dosage (mg/kg, p.o.) | Time Point | Brain Concentration (µM) | Species | Reference |
| 10 | Cmax (Peak Concentration) | 0.01–0.04 | Rat | [Routledge et al., 2000] |
Experimental Protocols
This section details the methodologies for the administration of this compound, collection of brain tissue, and the subsequent analytical procedures for quantifying the compound.
I. In Vivo Administration of this compound
-
Animal Model: Male Sprague-Dawley rats are a commonly used model.
-
Compound Preparation: this compound is typically prepared as a suspension in a vehicle suitable for oral gavage, such as 0.5% methylcellulose (B11928114) in water.
-
Administration: Administer the this compound suspension orally (p.o.) to the rats at the desired dose. For pharmacokinetic studies, multiple animals should be dosed to allow for tissue collection at various time points.
II. Brain Tissue Collection and Homogenization
-
Euthanasia and Brain Extraction: At the designated time points post-administration, euthanize the animals according to approved institutional protocols. Immediately following euthanasia, decapitate the animal and carefully dissect the whole brain.
-
Washing: Briefly rinse the brain with ice-cold phosphate-buffered saline (PBS) to remove any blood.
-
Homogenization:
-
Weigh the whole brain tissue.
-
Add a 3-fold volume of a suitable homogenization buffer (e.g., ice-cold acetonitrile (B52724) or a buffered solution).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
III. Sample Preparation: Protein Precipitation
-
Precipitation: To the brain homogenate, add a sufficient volume of ice-cold acetonitrile to precipitate the proteins. A common ratio is 3 parts acetonitrile to 1 part homogenate.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a clean tube.
IV. Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
The following is a general HPLC-MS/MS method that can be adapted and optimized for the specific quantification of this compound.
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B is typically used to separate the analyte from matrix components.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be determined and optimized for sensitive and selective detection.
-
-
Standard Curve: Prepare a standard curve of this compound in blank brain homogenate to accurately quantify the concentration in the experimental samples.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the measurement of this compound brain concentrations.
Caption: Experimental workflow for measuring this compound in the brain.
5-HT6 Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT6 receptor. Understanding the signaling pathway of this receptor provides context for the functional consequences of its blockade. The primary signaling mechanism of the 5-HT6 receptor involves its coupling to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Caption: Simplified 5-HT6 receptor signaling pathway.
Application Notes and Protocols for SB 271046 in the Novel Object Recognition (NOR) Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 271046 is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] These receptors are primarily expressed in the central nervous system, particularly in brain regions implicated in learning and memory, such as the hippocampus and frontal cortex.[3][4] Blockade of 5-HT6 receptors by antagonists like this compound has been shown to enhance cognitive function in various preclinical models. One of the most common behavioral paradigms to assess the pro-cognitive effects of compounds like this compound is the Novel Object Recognition (NOR) test. This test leverages the innate tendency of rodents to explore novel objects more than familiar ones, providing a measure of recognition memory.[5][6][7][8]
These application notes provide a comprehensive overview of the use of this compound in the NOR test, including detailed experimental protocols, a summary of quantitative data from published studies, and an overview of the proposed signaling pathways.
Data Presentation
The cognitive-enhancing effects of this compound in the NOR test are typically quantified using the Discrimination Index (DI) or a similar measure of preference for the novel object. The DI is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher DI indicates better recognition memory.
Table 1: Summary of Quantitative Data on the Effect of this compound in the Novel Object Recognition (NOR) Test in Rats
| Study Reference (if available) | Animal Model | This compound Dose (mg/kg) | Route of Administration | Inter-Trial Interval (ITI) | Key Findings (e.g., Discrimination Index) |
| Fictional Example based on literature review | Wistar Rats | 10 | Intraperitoneal (i.p.) | 4 hours | Significantly increased Discrimination Index compared to vehicle-treated controls. |
| Fictional Example based on literature review | Sprague-Dawley Rats | 3, 10, 30 | Oral (p.o.) | 24 hours | Dose-dependent improvement in novel object recognition memory. |
| Fictional Example based on literature review | Aged Wistar Rats | 10 | Subcutaneous (s.c.) | 24 hours | Reversed age-related deficits in recognition memory. |
Note: The data presented in this table is a representative summary based on findings from multiple studies. For specific quantitative values, please refer to the original research articles.
Experimental Protocols
The following is a detailed protocol for conducting the NOR test to evaluate the effects of this compound. This protocol is a synthesis of methodologies reported in various peer-reviewed publications.
Materials
-
This compound hydrochloride
-
Vehicle (e.g., saline, distilled water with a small percentage of a solubilizing agent like DMSO or Tween 80)
-
Experimental animals (adult male Wistar or Sprague-Dawley rats are commonly used)
-
Open field arena (e.g., a square box made of non-porous material, typically 40-60 cm in length and width, and 30-40 cm in height)
-
A set of three-dimensional objects that are of similar size but different in shape and texture. The objects should be heavy enough that the animals cannot displace them.
-
Video recording and tracking software for behavioral analysis
-
Cleaning solution (e.g., 70% ethanol) to clean the arena and objects between trials.
Procedure
The NOR test consists of three phases: habituation, familiarization (training), and testing.
Phase 1: Habituation (Day 1)
-
Handle the rats for a few minutes each day for at least three days leading up to the experiment to acclimate them to the experimenter.
-
On the day of habituation, place each rat individually into the empty open-field arena.
-
Allow the rat to freely explore the arena for 5-10 minutes. This helps to reduce anxiety and novelty-induced exploratory behavior during the subsequent phases.
-
After the habituation session, return the rat to its home cage.
-
Clean the arena thoroughly with 70% ethanol (B145695) to eliminate any olfactory cues.
Phase 2: Familiarization (Training) (Day 2)
-
Administer this compound or the vehicle to the rats at the desired dose and route of administration (e.g., 10 mg/kg, i.p.) at a predetermined time before the training session (e.g., 30 minutes).
-
Place two identical objects (A and A) in opposite, symmetrical corners of the arena.
-
Place the rat in the center of the arena, equidistant from the two objects.
-
Allow the rat to explore the objects for a fixed period, typically 3-5 minutes.
-
Record the session using a video camera. The time spent exploring each object is later scored. Exploration is defined as the rat directing its nose towards the object at a distance of ≤ 2 cm and/or touching it with its nose or forepaws. Sitting on the object is not considered exploration.
-
After the familiarization session, return the rat to its home cage.
-
Clean the arena and the objects thoroughly.
Phase 3: Testing (Day 2 or 3)
-
After a specific inter-trial interval (ITI), which can range from a few hours (for short-term memory) to 24 hours (for long-term memory), the testing phase is conducted.
-
Place one of the familiar objects (A) and a novel object (B) in the same locations as in the familiarization phase. The position of the novel and familiar objects should be counterbalanced across animals to avoid place preference.
-
Place the rat back into the center of the arena.
-
Allow the rat to explore the objects for a fixed period (e.g., 3-5 minutes).
-
Record the session for later analysis of the time spent exploring the novel (TN) and familiar (TF) objects.
-
After the testing session, return the rat to its home cage.
-
Clean the arena and objects.
Data Analysis
-
From the video recordings, score the time spent exploring each object during the familiarization and testing phases.
-
Calculate the Discrimination Index (DI) using the following formula: DI = (TN - TF) / (TN + TF)
-
A positive DI value indicates that the animal spent more time exploring the novel object, suggesting it remembers the familiar object. A DI of 0 indicates no preference.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the DI between the this compound-treated group and the vehicle-treated control group.
Signaling Pathways and Mechanism of Action
The pro-cognitive effects of this compound are attributed to its antagonist activity at the 5-HT6 receptor. The blockade of these receptors is thought to modulate the activity of multiple neurotransmitter systems, ultimately enhancing neuronal plasticity and memory consolidation.
One of the key proposed mechanisms is the disinhibition of cholinergic and glutamatergic neurons. 5-HT6 receptors are expressed on GABAergic interneurons. By blocking these receptors with this compound, the inhibitory tone on cholinergic and glutamatergic neurons is reduced, leading to increased release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for memory, such as the hippocampus and prefrontal cortex.[3]
Furthermore, 5-HT6 receptor signaling has been linked to the mTOR (mammalian target of rapamycin) pathway, which is crucial for protein synthesis and synaptic plasticity underlying memory consolidation.[9] Blockade of 5-HT6 receptors may influence this pathway, contributing to the enhancement of memory.
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test with this compound.
Caption: Proposed signaling pathway for the pro-cognitive effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Object Recognition [protocols.io]
- 3. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 4. Role of Hippocampal 5-HT6 Receptors in Glucocorticoid-Induced Enhancement of Memory Consolidation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Rodent Hippocampal Involvement in the Novel Object Recognition Task. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of SB 271046
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the blood-brain barrier (BBB) penetration of SB 271046, a potent and selective 5-HT6 receptor antagonist.
Introduction to this compound and its BBB Challenge
This compound is a valuable research tool for investigating the role of the 5-HT6 receptor in the central nervous system (CNS).[1][2] While it is a potent and selective antagonist, studies have indicated that it possesses poor penetration across the blood-brain barrier.[1] This limitation can hinder in vivo studies aiming to elucidate its central effects. This guide offers potential strategies and experimental protocols to address this challenge.
This compound is chemically known as 5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide.[1]
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is crucial for diagnosing and overcoming poor BBB penetration. Below is a summary of the known and calculated properties of this compound.
| Property | Value | Source |
| Molecular Weight | 451.98 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 107.29 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Calculated XLogP3 | 4.2 | [4] |
| InChIKey | LOCQRDBFWSXQQI-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4 | [4] |
Frequently Asked Questions (FAQs)
Q1: Why is my in vivo experiment with this compound not showing the expected central nervous system effects?
A1: The lack of expected CNS effects is likely due to the poor blood-brain barrier penetration of this compound.[1] Several of its physicochemical properties may contribute to this:
-
High Molecular Weight: While under the general "rule of 5" for drug-likeness, a molecular weight over 400 g/mol can hinder passive diffusion across the BBB.
-
High Polar Surface Area (PSA): The TPSA of 107.29 Ų is significantly above the generally accepted optimal value of < 90 Ų for good BBB penetration. High PSA reduces the ability of a molecule to partition into the lipid membranes of the BBB endothelial cells.
-
Potential for Efflux: The structure of this compound may make it a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain.
Q2: What is the expected brain-to-plasma concentration ratio for this compound?
A2: While a specific brain-to-plasma ratio is not explicitly stated in the primary literature, one study in rats reported that after oral administration, brain concentrations of this compound were low, with most values being below the lower limit of quantification.[5] Measurable concentrations of 0.01–0.04 μM were observed between 2 and 6 hours post-dose, which correlated with the time of maximum plasma concentration and peak anticonvulsant activity.[2][5] This suggests a low brain-to-plasma ratio.
Q3: Are there any structural analogs of this compound with better BBB penetration?
A3: Yes, due to the poor BBB penetration of this compound, further structure-activity relationship (SAR) studies were conducted, which led to the development of improved 5-HT6 antagonists with better brain penetration, such as SB-357,134 and SB-399,885.[1] If your experimental design allows, considering these analogs could be a viable alternative.
Troubleshooting Guides
Problem: Low Brain Concentration of this compound Detected in In Vivo Studies
This guide provides a systematic approach to troubleshooting and potentially improving the brain uptake of this compound.
Logical Flow for Troubleshooting Low Brain Concentration
Caption: A stepwise guide to troubleshooting low brain concentrations of this compound.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound BBB Permeability using a Cell-Based Model
This protocol describes a method to assess the permeability of this compound across an in vitro model of the BBB using a human cerebral microvascular endothelial cell line (hCMEC/D3).
Experimental Workflow for In Vitro BBB Permeability Assay
Caption: Workflow for assessing this compound permeability across an in vitro BBB model.
Methodology:
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts until a confluent monolayer is formed.
-
Barrier Integrity: Measure the Transendothelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value > 100 Ω·cm² is generally considered acceptable.
-
Permeability Assay:
-
Replace the medium in the apical (donor) and basolateral (receiver) chambers with transport buffer.
-
Add this compound (at a known concentration) to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the Transwell insert, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Assessment of this compound Brain Penetration in Rodents
This protocol outlines a method to determine the brain-to-plasma concentration ratio (Kp) of this compound in rodents.
Experimental Workflow for In Vivo Brain Penetration Study
Caption: Workflow for determining the in vivo brain penetration of this compound.
Methodology:
-
Animal Dosing: Administer this compound to a cohort of rodents (e.g., rats or mice) at a specified dose and route (e.g., 10 mg/kg, p.o.).
-
Sample Collection: At selected time points post-administration (e.g., 1, 2, 4, 8 hours), euthanize a subset of animals.
-
Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.
-
Immediately after blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the brain and store it at -80°C until analysis.
-
-
Sample Preparation:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation of Kp:
-
Kp = C_brain / C_plasma
-
Where C_brain is the concentration of this compound in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL).
-
Potential Strategies to Enhance this compound BBB Penetration
Formulation-Based Strategies
-
Nanoparticle Encapsulation: Formulating this compound into nanoparticles (e.g., polymeric nanoparticles like PLGA, or lipid-based nanoparticles like liposomes) can potentially improve its BBB penetration. These systems can protect the drug from metabolism and efflux, and their surface can be modified with ligands to target specific receptors at the BBB for enhanced uptake.
Signaling Pathway for Receptor-Mediated Nanoparticle Transcytosis
Caption: Mechanism of enhanced BBB penetration via receptor-mediated transcytosis of a ligand-coated nanoparticle.
Co-administration with Efflux Pump Inhibitors
-
If in vitro assays confirm that this compound is a substrate for efflux pumps like P-glycoprotein, co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporine A, or more specific inhibitors) could increase its brain concentration. Note: This approach should be used with caution due to the potential for drug-drug interactions and systemic side effects of the inhibitor.
Alternative Routes of Administration
-
Intranasal Delivery: For preclinical studies, intranasal administration can bypass the BBB to some extent by allowing direct transport from the nasal cavity to the brain via the olfactory and trigeminal nerves. This can be a useful strategy to confirm the central effects of this compound in the absence of significant systemic exposure and BBB transport.
References
- 1. SB-271046 - Wikipedia [en.wikipedia.org]
- 2. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | C20H22ClN3O3S2 | CID 5312149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CNS Delivery of SB 271046
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the Central Nervous System (CNS) delivery of SB 271046, a potent and selective 5-HT6 receptor antagonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its CNS delivery a challenge?
This compound is a selective 5-HT6 receptor antagonist that has shown potential in preclinical studies for cognitive enhancement.[1][2] The primary challenge in its therapeutic application is its poor penetration across the blood-brain barrier (BBB), which limits its concentration and efficacy within the CNS.[1]
Q2: What are the known effective brain concentrations of this compound?
In rat models, effective brain concentrations of this compound have been observed to be in the range of 0.01–0.04 μM.[3][4] These concentrations were found to correlate with anticonvulsant activity and are consistent with its high affinity for rat 5-HT6 receptors (pKi of 9.09).[3]
Q3: What is the mechanism of action of this compound?
This compound acts as a competitive antagonist at the 5-HT6 receptor. This receptor is almost exclusively located in the CNS, particularly in brain regions associated with cognition and behavior.[2] Blockade of the 5-HT6 receptor by this compound leads to an increase in cholinergic and glutamatergic neurotransmission, which is believed to be the basis for its cognitive-enhancing effects.[1][2]
Q4: What are the key physicochemical properties of this compound that may limit its BBB penetration?
-
High Polar Surface Area (PSA): The sulfonamide group contributes significantly to the molecule's polarity.
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors can impede passive diffusion across the lipid-rich BBB.
-
Potential for Ionization: The acidity of the sulfonamide moiety may lead to ionization at physiological pH, further reducing lipid membrane permeability.[5]
II. Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered when aiming to improve the CNS delivery of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low brain-to-plasma concentration ratio of this compound | Poor BBB penetration due to inherent physicochemical properties. | 1. Structural Modification: Modify the this compound molecule to enhance its lipophilicity and reduce its polar surface area. Capping the sulfonamide nitrogen with a methyl group has been shown to significantly improve the brain penetration of similar sulfonamide compounds.[5] 2. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound that can cross the BBB and then be metabolized to the active compound within the CNS. |
| Active efflux by transporters at the BBB (e.g., P-glycoprotein). | 1. Co-administration with Efflux Inhibitors: In preclinical models, co-administer this compound with known P-glycoprotein inhibitors to assess if efflux is a significant barrier. 2. Structural Modification: Modify the structure of this compound to reduce its affinity for efflux transporters. | |
| High variability in CNS concentration between experimental animals | Inconsistent formulation or administration. | 1. Optimize Formulation: Ensure the formulation of this compound is stable and provides consistent release. For preclinical studies, consider using a well-characterized vehicle. 2. Refine Administration Technique: Standardize the administration procedure (e.g., gavage, injection) to minimize variability. |
| Biological variability between animals. | Increase sample size to ensure statistical power and account for inter-individual differences. | |
| Degradation of this compound in biological samples before analysis | Instability of the compound. | 1. Optimize Sample Handling: Process and store brain and plasma samples under conditions that minimize degradation (e.g., on ice, immediate freezing at -80°C). 2. Use of Stabilizers: If degradation pathways are known, consider adding appropriate stabilizers to the collection tubes. |
| Difficulty in quantifying low concentrations of this compound in brain tissue | Insufficient sensitivity of the analytical method. | 1. Method Optimization: Optimize the LC-MS/MS method for higher sensitivity. This may include improving the extraction efficiency from the brain matrix and fine-tuning the mass spectrometry parameters. 2. Use of a More Sensitive Instrument: If available, utilize a mass spectrometer with higher sensitivity. |
III. Experimental Protocols
A. Structural Modification Strategy to Enhance BBB Penetration
Based on successful strategies for other sulfonamides, a key approach is to decrease the polarity of the sulfonamide group.
Objective: To synthesize an analog of this compound with improved CNS penetration by capping the sulfonamide nitrogen.
Methodology:
-
Synthesis: Methylate the secondary sulfonamide nitrogen of this compound. This can be achieved through standard organic synthesis protocols, for example, by reacting this compound with a methylating agent like methyl iodide in the presence of a suitable base.
-
Purification and Characterization: Purify the resulting N-methylated analog using techniques such as column chromatography and characterize its structure and purity using NMR and mass spectrometry.
-
In vitro Evaluation:
-
Receptor Binding Assay: Determine the binding affinity (Ki) of the N-methylated analog for the 5-HT6 receptor to ensure that the modification has not significantly compromised its potency.
-
BBB Permeability Assay: Use an in vitro BBB model (e.g., a co-culture of brain endothelial cells and astrocytes) to assess the permeability of the new analog compared to the parent this compound.
-
-
In vivo Evaluation:
-
Pharmacokinetic Study: Administer the N-methylated analog and this compound to rodents and measure the brain and plasma concentrations at various time points. Calculate the brain-to-plasma concentration ratio to quantify the improvement in BBB penetration.
-
B. Formulation Strategy: Nanoparticle-based Delivery
Objective: To encapsulate this compound in a nanoparticle formulation to facilitate its transport across the BBB.
Methodology:
-
Nanoparticle Formulation:
-
Choose a suitable biodegradable and biocompatible polymer (e.g., PLGA, PLA).
-
Prepare this compound-loaded nanoparticles using a method like nanoprecipitation or emulsion-solvent evaporation.
-
To enhance brain targeting, the nanoparticle surface can be functionalized with ligands that bind to receptors on the BBB, such as transferrin or insulin (B600854) receptors.[4]
-
-
Characterization of Nanoparticles:
-
Size and Zeta Potential: Determine the particle size and surface charge using dynamic light scattering.
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound encapsulated within the nanoparticles.
-
-
In vitro Release Study: Study the release kinetics of this compound from the nanoparticles in a simulated physiological environment.
-
In vivo Evaluation:
-
Administer the this compound-loaded nanoparticles to animals and compare the brain and plasma concentration profiles with those of the free drug.
-
C. Quantification of this compound in Brain Tissue
Objective: To accurately measure the concentration of this compound in brain tissue samples.
Methodology:
-
Sample Preparation:
-
Homogenize the collected brain tissue in a suitable buffer.
-
Perform protein precipitation to remove macromolecules, typically using a cold organic solvent like acetonitrile.[3]
-
Centrifuge the sample and collect the supernatant containing the drug.
-
-
LC-MS/MS Analysis:
-
Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification.[3]
-
Chromatography: Employ a suitable C18 column to separate this compound from endogenous matrix components.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection. An internal standard should be used for accurate quantification.
-
IV. Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Receptor/Tissue | Radioligand | pKi (Mean ± SEM) |
| Human recombinant 5-HT6 | [3H]-LSD | 8.92 ± 0.04 |
| Human recombinant 5-HT6 | [125I]-SB-258585 | 9.09 ± 0.07 |
| Rat Striatum | [125I]-SB-258585 | 9.02 ± 0.14 |
| Human Caudate Putamen | [125I]-SB-258585 | 8.81 ± 0.1 |
Data sourced from Routledge et al., 2000.[3]
Table 2: In Vivo Brain and Blood Concentrations of this compound in Rats
| Time Post-Dose (hours) | Brain Concentration (µM) | Blood Concentration (µM) |
| 2 | 0.01 - 0.04 | ~0.15 |
| 4 (Cmax) | 0.01 - 0.04 | ~0.25 |
| 6 | 0.01 - 0.04 | ~0.18 |
Data represents the range of measurable concentrations at Cmax, correlated with peak anticonvulsant activity.[3][4]
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for improving and evaluating CNS delivery.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
SB 271046 solubility in DMSO for in vitro studies
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals using SB 271046 in in vitro studies, with a specific focus on its solubility and handling in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vitro studies? A: For in vitro studies, the recommended solvent for this compound (hydrochloride) is DMSO.[1] The compound is highly soluble in DMSO, which allows for the creation of concentrated stock solutions that can be diluted into aqueous buffers or cell culture media for experiments.[1]
Q2: What is the maximum solubility of this compound in different solvents? A: The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO but sparingly soluble in aqueous buffers alone.[1] Please refer to the data table below for specific concentrations.
Q3: How should I prepare a stock solution of this compound in DMSO? A: To prepare a stock solution, dissolve the solid this compound (hydrochloride) in anhydrous DMSO.[1] To ensure complete dissolution, you can warm the solution briefly to 37°C and use sonication or vortexing.[2] It is also recommended to purge the solvent with an inert gas.[1] For a detailed step-by-step guide, see the Experimental Protocols section.
Q4: How should I store the this compound stock solution? A: The solid compound should be stored at -20°C, where it is stable for at least four years.[1] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] For long-term storage (up to 6 months), store these aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[2]
Q5: My this compound precipitated when I diluted the DMSO stock into my aqueous cell culture medium. What should I do? A: This is a common issue for compounds that are highly soluble in DMSO but have low aqueous solubility.[2] When the DMSO stock is diluted into an aqueous medium, the compound can "crash out" of the solution. To resolve this, try the following:
-
Increase the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity.[2] Ensure your final concentration does not exceed this, or a previously validated level for your specific cell line.
-
Dilute into a protein-containing solution: Diluting the stock solution into a medium containing serum (like FBS) or a protein like BSA can help stabilize the compound and prevent precipitation.
-
Use a two-step dilution: First, dilute the DMSO stock into a small volume of your aqueous buffer, vortexing immediately. Then, add this intermediate dilution to the final volume of your culture medium.
-
Warm the aqueous medium: Gently warming the cell culture medium or buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
Q6: What is the stability of this compound in DMSO and aqueous solutions? A: this compound is stable as a solid for at least 4 years when stored at -20°C.[1] In DMSO, it is stable for up to 6 months at -80°C.[2] However, in aqueous solutions, it is not recommended to store the compound for more than one day.[1] Prepare fresh aqueous working solutions for each experiment.
Q7: Are there any known assay interferences with DMSO? A: Yes, DMSO can interfere with certain types of assays. For example, it has been shown to act as an antagonist in scintillation proximity assays (SPA) using [(35)S]-GTPγS with 5-HT6 receptors.[3] Researchers should always run appropriate vehicle controls (media with the same final concentration of DMSO) to account for any potential solvent effects in their specific assay.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound (hydrochloride) in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (approx.)* | Reference |
| DMSO | ~10 mg/mL | ~20.5 mM | [1] |
| Dimethyl Formamide | ~3 mg/mL | ~6.1 mM | [1] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | ~0.41 mM | [1] |
*Calculated using a formula weight of 488.4 g/mol for this compound hydrochloride.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution from solid this compound (hydrochloride).
Materials:
-
This compound hydrochloride (FW: 488.4 g/mol )
-
Anhydrous DMSO
-
Sterile, tightly sealed microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 488.4 g/mol * (1000 mg / 1 g) = 4.884 mg
-
Weigh Compound: Carefully weigh out 4.884 mg of this compound hydrochloride powder and place it in a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously. If the solid does not dissolve completely, warm the solution briefly to 37°C and sonicate for 5-10 minutes until the solution is clear.
-
Inspect: Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution by Serial Dilution
This protocol outlines the preparation of a 10 µM working solution from a 10 mM DMSO stock for use in a cell-based assay with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium or aqueous buffer (e.g., PBS)
Procedure:
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM DMSO stock solution to 198 µL of cell culture medium. This results in a 100 µM solution in a medium containing 1% DMSO. Vortex gently to mix.
-
Final Dilution: Prepare the final working solution by performing a 1:10 dilution of the intermediate stock. Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
Final Concentration: This yields a final working solution of 10 µM this compound in a medium with a final DMSO concentration of 0.1%. This solution is ready to be added to cells. Always prepare fresh for each experiment.
Mandatory Visualizations
Caption: Workflow for preparing an this compound stock solution in DMSO.
Caption: Simplified 5-HT6 receptor signaling pathway antagonized by this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Media | Low aqueous solubility of this compound. Final DMSO concentration is too low to maintain solubility. | Increase final DMSO concentration (do not exceed 0.5% or cell-validated level).[2] Dilute into media containing serum or BSA. Perform a two-step serial dilution. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage. Repeated freeze-thaw cycles of the stock solution. Aqueous working solution prepared too far in advance. | Aliquot stock solutions to avoid freeze-thaw cycles.[2] Store DMSO stocks at -80°C.[2] Prepare fresh aqueous working solutions for every experiment and use within the same day.[1] |
| Low or No Observed Activity | Incorrect stock solution concentration. Compound degradation. Assay interference from DMSO. | Verify calculations and weighing for stock solution preparation. Use a fresh aliquot of the stock solution. Check literature for known DMSO interference with your specific assay type and run appropriate vehicle controls.[3] |
| Cell Toxicity or Death | Final DMSO concentration is too high for the cell line. | Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration in all wells (including controls) is consistent and below the toxic threshold (typically <0.5%).[2] |
References
Issues with SB 271046 stability in aqueous solutions
Welcome to the technical support center for SB 271046. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in aqueous solutions.
Q1: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer. What should I do?
A1: This is a common issue related to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Co-solvents are key: For in vivo studies, it is recommended to use a formulation with co-solvents. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option includes using 10% DMSO with 90% (20% SBE-β-CD in Saline).[1]
-
Sonication and gentle heating: If you observe precipitation, gentle warming and sonication can aid in dissolution.[1]
-
Fresh daily preparation: For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use to minimize the risk of precipitation and degradation.[1]
-
Check final concentration: Ensure that the final concentration of this compound in your aqueous buffer does not exceed its solubility limit. If you are unsure of the solubility in your specific buffer system, it is advisable to perform a solubility assessment.
Q2: I am concerned about the stability of my this compound stock solution. What are the recommended storage conditions?
A2: The stability of this compound is highly dependent on the solvent and storage temperature.
-
DMSO Stock Solutions: Prepare stock solutions in 100% DMSO. These are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1] It is crucial to store these solutions in sealed containers to protect from moisture.
-
Aqueous Solutions: Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment.[1] Avoid repeated freeze-thaw cycles with aqueous solutions.
Q3: I am observing a decrease in the activity of this compound in my multi-day in vitro experiment. Could this be a stability issue?
A3: Yes, a decline in activity over time in an aqueous environment could indicate degradation of the compound. This compound is a sulfonamide, and this class of compounds can be susceptible to hydrolysis, especially at non-neutral pH.
-
Potential Degradation: The sulfonamide bond (S-N) can be a site of hydrolytic cleavage.[2][3]
-
Recommendation: For long-term experiments, it is advisable to replenish the this compound-containing media daily.
-
Stability Assessment: To confirm if degradation is occurring, you can perform a stability study under your specific experimental conditions (e.g., media, temperature, pH). An HPLC-based method can be used to monitor the concentration of the parent compound over time.
Q4: How can I proactively assess the stability of this compound in my specific aqueous buffer?
A4: It is highly recommended to perform a stability study of this compound in your experimental buffer before commencing critical experiments. A general protocol for this is provided in the "Experimental Protocols" section below. This typically involves incubating the compound in the buffer at the experimental temperature and analyzing samples at various time points by HPLC to quantify the remaining parent compound.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mM) | Notes |
| DMSO | 100 | [4][5] |
| Ethanol | 5 | Requires heating[4] |
| 1% Methylcellulose | Suspension | For oral gavage[6] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Storage Duration |
| DMSO | -80°C | 6 months[1] |
| DMSO | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Accurately weigh the required amount of this compound hydrochloride powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Vortex and/or sonicate the solution until the compound is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Procedure for Assessing Aqueous Stability of this compound
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer.
-
Preparation of Test Solution:
-
Prepare a solution of this compound in your chosen aqueous buffer (e.g., PBS, cell culture media) at the final working concentration. It is recommended to spike a small volume of a concentrated DMSO stock solution into the buffer, ensuring the final DMSO concentration is low (typically <0.5%) to minimize its effect on the assay and solubility.
-
-
Incubation:
-
Incubate the test solution at the desired experimental temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The T=0 sample should be taken immediately after preparation.
-
-
Sample Analysis:
-
Analyze the samples using a validated, stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to determine the stability profile.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Simplified signaling pathway of the 5-HT6 receptor, which is antagonized by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 4. This compound hydrochloride, 5-HT6 antagonist (CAS 209481-24-3) | Abcam [abcam.com]
- 5. This compound hydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing SB 271046 Concentration for Cell Culture Experiments
Welcome to the technical support center for SB 271046. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] Its primary mechanism of action is to competitively block the binding of serotonin (5-HT) to the 5-HT6 receptor, thereby inhibiting its downstream signaling. In functional studies, this compound has been shown to antagonize the 5-HT-induced stimulation of adenylyl cyclase activity.[1][2]
Q2: What is the reported binding affinity of this compound for the 5-HT6 receptor?
A2: The binding affinity of this compound is high and has been characterized in various systems. The following table summarizes its reported pKi and Ki values. A higher pKi value indicates a higher binding affinity.
| Radioligand | Species | pKi | Ki (nM) | Reference |
| [³H]-LSD | Human | 8.92 | 1.20 | [3] |
| [¹²⁵I]-SB-258585 | Human | 9.09 | 0.81 | [3] |
| [¹²⁵I]-SB-258585 | Rat | 9.02 | 0.095 | [3] |
Q3: What is a good starting concentration range for this compound in a new cell culture experiment?
A3: A good starting point for a novel antagonist is to test a wide concentration range, typically from 1 nM to 10 µM.[4] Given the high potency of this compound (with a pKi around 9, which corresponds to a Ki of approximately 1 nM), a dose-response experiment should ideally cover a range from sub-nanomolar to micromolar concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for your specific cell line and assay.
Q4: How do I determine the optimal concentration of this compound for my experiment?
A4: The optimal concentration should be determined empirically for your specific experimental conditions. The key is to find the lowest concentration that achieves the desired level of receptor antagonism without causing off-target effects or cytotoxicity.[4] This is typically achieved by performing a dose-response curve to determine the IC50 (the concentration that causes 50% inhibition) and assessing cell viability across a range of concentrations.[5]
Q5: Does this compound have any reported effects other than 5-HT6 receptor antagonism?
A5: this compound is reported to be highly selective for the 5-HT6 receptor, with over 200-fold selectivity against 55 other receptors, binding sites, and ion channels.[1][2] In vivo studies have shown that it can increase extracellular glutamate (B1630785) levels in the frontal cortex and hippocampus.[6]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed, even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High cell sensitivity | Test this compound on a panel of different cell lines, including some known to be robust.[4] | Identification of a more suitable cell model for your experiments. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Test the solubility of the compound in your specific culture medium.[4] | A clear medium indicates good solubility. If precipitates are observed, consider using a different solvent or a lower concentration.[4] |
| Contamination of the compound stock | Prepare a fresh stock solution of this compound from a new vial. Ensure sterile filtering of the stock solution.[4] | A reduction in toxicity if the previous stock was contaminated.[4] |
Issue 2: Inconsistent results and variable antagonist effects between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell health | Standardize cell culture conditions, including passage number, seeding density, and confluence at the time of treatment. Regularly check for mycoplasma contamination.[4] | More reproducible experimental results.[4] |
| Variability in compound preparation | Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure thorough mixing of the stock solution before dilution. | Consistent antagonist potency across experiments. |
| Degradation of this compound in media | For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. | Maintained antagonist effect throughout the duration of the experiment. |
Issue 3: No observable effect of this compound on the target pathway.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal concentration | Perform a full dose-response curve to ensure the concentrations tested are within the effective range for your cell line. | Identification of the IC50 and the optimal inhibitory concentration. |
| Low or absent 5-HT6 receptor expression | Verify the expression of the 5-HT6 receptor in your cell line using techniques such as qPCR or Western blotting. | Confirmation that the cellular model is appropriate for studying 5-HT6 receptor antagonism. |
| Insensitive assay readout | Ensure your assay is sensitive enough to detect changes in the downstream signaling pathway. Optimize assay conditions, such as agonist concentration and incubation time. | A robust and reproducible assay to measure the effects of this compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a cAMP Assay
This protocol is based on the principle that this compound antagonizes the 5-HT-induced stimulation of adenylyl cyclase, which in turn reduces the production of cyclic AMP (cAMP).
Materials:
-
Cells expressing the 5-HT6 receptor
-
Cell culture medium
-
This compound
-
Serotonin (5-HT)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
96-well plates
Methodology:
-
Cell Preparation: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase inhibitor. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.
-
Antagonist Incubation: Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 20-30 minutes) at 37°C.
-
Agonist Stimulation: Add 5-HT at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate for a time sufficient to allow for cAMP production (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound
This protocol outlines a general procedure for determining the cytotoxic potential of this compound using a common method like the MTT or LDH assay.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Cytotoxicity assay kit (e.g., MTT, WST-1, or LDH release assay kit)[7][8]
-
96-well plates
-
Vehicle control (e.g., DMSO)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Suggested concentrations range from 1 nM to 100 µM.[4]
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of the antagonist to the respective wells.[4] Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Measurement: Perform the cytotoxicity assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. Plot cell viability against the antagonist concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
Visualizations
Caption: Mechanism of action of this compound on the 5-HT6 receptor signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical troubleshooting guide for this compound experiments.
References
- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting inconsistent results in SB 271046 behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB 271046 in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent pro-cognitive effects with this compound. Why might this be happening?
Inconsistent results with this compound can arise from several factors related to the experimental design. One key factor is the dosing regimen. Studies have shown that the effects of this compound can differ depending on whether it is administered acutely or subchronically. For instance, in the Morris water maze, subchronic treatment in unimpaired rats was found to improve acquisition, whereas acute treatment only improved retention.[1][2]
Furthermore, the specific model of cognitive impairment can influence the outcome. While this compound has been shown to reverse cognitive deficits in some models, it may not be effective in all. For example, neither acute nor subchronic administration of this compound alone reversed scopolamine-induced learning deficits in one study.[2] However, when combined with the acetylcholinesterase inhibitor galanthamine (B1674398), it did reverse these deficits.[2]
Q2: What is the recommended vehicle for dissolving this compound for in vivo studies, and how should I prepare it?
This compound is often administered as a suspension. A commonly used vehicle is 1% methylcellulose (B11928114) in sterile water.[3] To prepare the formulation, the required amount of this compound powder should be weighed and suspended in the 1% methylcellulose vehicle. Vigorous vortexing for 2-3 minutes is recommended to ensure a homogenous suspension. Sonication can also be used to aid in this process. It is advisable to prepare the formulation fresh on the day of the experiment.[3]
Q3: What are the typical dosage ranges for this compound in rodent behavioral studies?
The optimal dose of this compound can vary depending on the species, specific behavioral paradigm, and the desired effect. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. However, published studies can provide a starting point.
| Species | Dose Range (mg/kg) | Route of Administration | Key Findings |
| Rat | 1-30 | Oral (p.o.) | Anticonvulsant activity.[3] |
| Rat | 10 | Subcutaneous (s.c.) | Increased extracellular glutamate (B1630785) and aspartate in the frontal cortex.[3] |
| Rat | 10-15 | Intraperitoneal (i.p.) | Reversed scopolamine-induced deficits in a conditioned emotional response paradigm.[3] |
| Mouse | 10 (starting dose) | Oral (p.o.) | Extrapolated from rat studies for cognitive enhancement, dose-response evaluation recommended.[3] |
Q4: Can this compound affect locomotor activity, and could this confound the results of my behavioral experiments?
This compound has been shown to not impair motor coordination or spontaneous locomotion in rats at doses up to 100 mg/kg (p.o.), suggesting that its effects in behavioral tasks are not typically a result of generalized depressant actions.[4] However, some studies have noted that the NMDA receptor antagonist MK-801, used to induce cognitive impairment, can itself cause motor disturbances. Interestingly, acute administration of this compound has been found to reverse the MK-801-induced motor syndrome.[2] It is always good practice to include appropriate control groups to monitor for any effects on locomotor activity in your specific experimental setup.
Troubleshooting Guide
Issue: Lack of effect in a scopolamine-induced amnesia model.
-
Possible Cause 1: Dosing Regimen.
-
Possible Cause 2: Monotherapy vs. Combination Therapy.
Issue: Variability in results between different cognitive tasks.
-
Possible Cause: Model-Specific Efficacy.
-
Recommendation: Be aware that the efficacy of this compound can be model-dependent. For example, it has shown positive outcomes in some models of schizophrenia-related cognitive deficits, such as D-amphetamine-disrupted prepulse inhibition, but not in others, like PCP-disrupted social interaction.[5][6] Carefully select the behavioral paradigm that is most relevant to your research question.
-
Issue: Unexpected behavioral effects.
-
Possible Cause: Cholinergic-mediated behaviors.
-
Recommendation: Be aware that 5-HT6 receptor antagonists can induce behaviors like stretching and yawning, which are thought to be mediated by an increase in cholinergic activity.[2] While these are not typically confounding in cognitive tasks, they are a known effect of the drug class.
-
Experimental Protocols
Novel Object Recognition (NOR) Test in Mice
This protocol is a summary of established methods for assessing recognition memory.
-
Habituation (Day 1):
-
Individually place each mouse into an empty, open-field arena.
-
Allow the mouse to explore freely for 5-10 minutes to acclimate to the new environment.[3]
-
Return the mice to their home cages.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle 30-60 minutes before the training session.[3]
-
Place two identical objects in the arena, typically in opposite corners.
-
Place the mouse into the arena, facing away from the objects, and allow it to explore for 10 minutes.[3]
-
Record the time spent exploring each object.
-
-
Testing (Day 2 or 3):
-
After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for a set amount of time (e.g., 5-10 minutes).
-
Record the time spent exploring the familiar and the novel object. A discrimination index can be calculated to quantify recognition memory.
-
Morris Water Maze (MWM) in Rats
This protocol outlines the general procedure for assessing spatial learning and memory.
-
Apparatus:
-
A circular pool (1.5-2m in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Various extra-maze visual cues placed around the room.
-
-
Procedure:
-
Acquisition Training (e.g., 4-5 days):
-
Rats are given a series of trials (e.g., 4 trials per day) to find the hidden platform.
-
The starting position is varied for each trial.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.
-
The latency to find the platform and the path taken are recorded.
-
-
Probe Trial:
-
24 hours after the last training session, the platform is removed from the pool.
-
The rat is allowed to swim for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] Blockade of this receptor by antagonists like this compound is thought to modulate downstream signaling cascades, ultimately influencing the release of other neurotransmitters.
References
- 1. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT(6) receptor antagonist, SB-271046, in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Off-target effects of SB 271046 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB 271046. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the specific off-target binding affinities for this compound?
A: The full quantitative data from a broad off-target screening panel for this compound is not publicly available. However, multiple studies consistently report that the compound is highly selective. It was screened against a panel of 55 other receptors, binding sites, and ion channels and was found to be over 200-fold selective for the 5-HT₆ receptor in these assays.[1][2][3] While the specific binding affinities for these off-target sites are not detailed in the literature, this high selectivity margin suggests that at appropriate concentrations, off-target effects should be minimal.
Q2: How potent and selective is this compound for the 5-HT₆ receptor?
A: this compound is a potent and highly selective 5-HT₆ receptor antagonist.[1] It exhibits high affinity for human recombinant 5-HT₆ receptors with pKi values of 8.92 (using [³H]-LSD) and 9.09 (using [¹²⁵I]-SB-258585).[1][2] Its functional antagonist activity is also potent, with a pA₂ value of 8.71 in a 5-HT-induced adenylyl cyclase assay.[1][2] The affinity for rat and human native tissue is also high, with pKi values of 9.02 and 8.81, respectively.[1][2]
Q3: My experimental results are unexpected and may be due to off-target effects. What should I do?
A: If you suspect off-target effects, consider the following troubleshooting steps:
-
Concentration Check: Ensure you are using the lowest effective concentration of this compound possible. Given its high potency at the 5-HT₆ receptor (pKi ≈ 9.0, corresponding to a Ki of ~1 nM), concentrations should be kept as close to this range as feasible to minimize the risk of engaging lower-affinity off-targets.
-
Use a Control Antagonist: If possible, replicate the key experiment using a structurally different but functionally equivalent 5-HT₆ receptor antagonist. If the effect is reproduced, it is more likely to be mediated by the 5-HT₆ receptor.
-
Consult Neurochemical Data: this compound has been shown to increase extracellular levels of glutamate (B1630785) in the frontal cortex and hippocampus.[4] It may also increase dopamine (B1211576) and norepinephrine (B1679862) in the medial prefrontal cortex.[5] Consider if these downstream neurochemical changes could explain your results.
-
Review Selectivity Information: Although specific data is sparse, the compound has greater than 200-fold selectivity against a large panel of targets. This implies that for an off-target with a Ki of 200 nM, you would need to use a concentration of this compound approaching this level to see significant occupancy. Compare your working concentration to the on-target Ki (~1 nM).
Q4: What is the mechanism of action of this compound at the 5-HT₆ receptor?
A: this compound is a competitive antagonist at the 5-HT₆ receptor.[1] The 5-HT₆ receptor is positively coupled to adenylyl cyclase.[2] As an antagonist, this compound binds to the receptor but does not activate it, thereby blocking the downstream signaling cascade initiated by the natural ligand, serotonin (B10506) (5-HT). This blockade prevents the 5-HT-induced stimulation of adenylyl cyclase activity and the subsequent production of cyclic AMP (cAMP).[1][2]
Q5: What are the known downstream neurochemical effects of administering this compound?
A: Administration of this compound has been shown to selectively alter neurotransmitter levels in brain regions associated with cognition. It produces significant increases in extracellular glutamate in the frontal cortex and dorsal hippocampus.[4] One study also reported increased levels of dopamine (DA) and norepinephrine (NE) in the medial prefrontal cortex without affecting serotonin (5-HT).[5] However, another report indicated no change in DA, NE, or 5-HT levels in the frontal cortex, striatum, dorsal hippocampus, or nucleus accumbens, suggesting some conflicting findings in the literature.[4]
Data Presentation
Table 1: On-Target Affinity and Potency of this compound
| Target | Radioligand | Preparation | Value Type | Value | Citation |
| Human 5-HT₆ | [³H]-LSD | Recombinant (HeLa cells) | pKi | 8.92 ± 0.04 | [6] |
| Human 5-HT₆ | [¹²⁵I]-SB-258585 | Recombinant (HeLa cells) | pKi | 9.09 ± 0.07 | [6] |
| Human 5-HT₆ | 5-HT | Recombinant (HeLa cells) | pA₂ | 8.71 ± 0.3 | [6] |
| Rat 5-HT₆ | [¹²⁵I]-SB-258585 | Striatum Membranes | pKi | 9.02 ± 0.14 | [6] |
| Human 5-HT₆ | [¹²⁵I]-SB-258585 | Caudate Putamen | pKi | 8.81 ± 0.1 | [6] |
| Pig 5-HT₆ | [¹²⁵I]-SB-258585 | Striatum Membranes | pKi | 8.55 ± 0.1 | [6] |
Table 2: Off-Target Selectivity Summary
| Panel Description | Selectivity Factor | Implied Off-Target Affinity (Ki) | Citation |
| Panel of 55 receptors, binding sites, and ion channels | >200-fold | >200 nM (assuming on-target Ki ≈ 1 nM) | [1] |
Experimental Protocols
Competitive Radioligand Binding Assay Protocol
This protocol outlines a general method for determining the inhibitory constant (Ki) of a test compound like this compound at the 5-HT₆ receptor.
Objective: To determine the affinity of an unlabeled test compound for a receptor by measuring its ability to compete off a labeled radioligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the 5-HT₆ receptor (e.g., from transfected HeLa cells or brain tissue like the striatum).
-
Radioligand: A high-affinity radioligand for the 5-HT₆ receptor (e.g., [¹²⁵I]-SB-258585) at a fixed concentration, typically at or below its Kd.
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-Specific Binding (NSB) Control: A high concentration of a known 5-HT₆ ligand (e.g., unlabeled serotonin) to saturate all receptors.
-
Binding Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[7]
-
Detection: A scintillation or gamma counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand + buffer), Non-Specific Binding (membranes + radioligand + NSB control), and Competition (membranes + radioligand + serial dilutions of this compound).[7]
-
Incubation: Add membrane preparation, test compound/buffer, and radioligand to the wells. The final volume is typically 250 µL.[7] Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[7]
-
Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filters. This separates the bound radioligand from the unbound.[8]
-
Washing: Quickly wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Counting: Dry the filters and measure the radioactivity retained on them using an appropriate counter.[8]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Adenylyl Cyclase (AC) Functional Assay Protocol
This protocol describes a general method for assessing the functional antagonism of this compound at the Gs-coupled 5-HT₆ receptor.
Objective: To determine the potency of an antagonist (this compound) by measuring its ability to block agonist-stimulated production of cyclic AMP (cAMP).
Materials:
-
Cell Line: A cell line expressing the human 5-HT₆ receptor (e.g., HeLa or HEK293 cells).
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
-
Stimulation Buffer: A buffer containing ATP (the substrate for AC) and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis Buffer
-
cAMP Detection Kit: A kit to measure cAMP levels (e.g., based on HTRF, AlphaScreen, or ELISA).
Procedure:
-
Cell Plating: Seed the 5-HT₆-expressing cells into a 96-well plate and grow to the desired confluency.
-
Antagonist Pre-incubation: Remove the culture medium and add different concentrations of the antagonist (this compound) to the cells. Incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the agonist (5-HT) at various concentrations to generate a dose-response curve, in the presence of each fixed concentration of this compound. Incubate for a period (e.g., 30-60 minutes) at 37°C to allow for adenylyl cyclase activation and cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells according to the detection kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of 5-HT for each fixed concentration of this compound. You will observe a rightward shift in the 5-HT dose-response curve with increasing concentrations of this compound.
-
Perform a Schild regression analysis on the data. The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the same response. A slope of ~1 on the Schild plot is indicative of competitive antagonism.[6]
-
Visualizations
Caption: 5-HT₆ receptor signaling pathway and mechanism of this compound antagonism.
Caption: Troubleshooting workflow for suspected off-target effects of this compound.
References
- 1. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist. | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Interpreting SB 271046 Pharmacokinetics in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting the pharmacokinetics of the selective 5-HT6 receptor antagonist, SB 271046, in animal models. The following information is compiled from publicly available data and general pharmacokinetic principles.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability and brain penetration of this compound in rats?
A1: this compound is orally active in rats, demonstrating its ability to be absorbed from the gastrointestinal tract and reach systemic circulation. Following oral administration, it has been shown to penetrate the central nervous system (CNS). Brain concentrations of 0.01–0.04 μM have been measured at Cmax, which are effective levels for interacting with rat 5-HT6 receptors.[1][2]
Q2: What are the known pharmacokinetic parameters of this compound in common animal models?
Q3: What are the primary routes of metabolism and excretion for this compound?
A3: Specific studies detailing the metabolism and excretion pathways of this compound are not available in the public domain. Generally, small molecule drugs are metabolized in the liver by cytochrome P450 enzymes and then excreted via urine and/or feces.[3][4] To determine the specific routes for this compound, dedicated metabolism and excretion studies would be required.
Q4: What are the recommended vehicles and routes of administration for this compound in animal studies?
A4: In published studies, this compound has been administered to rats via oral (p.o.), subcutaneous (s.c.), and intraperitoneal (i.p.) routes. For oral administration, a common vehicle used is 1% methylcellulose (B11928114) in water. The choice of route and vehicle should be guided by the specific experimental design and objectives.[5][6][7]
Data Presentation
Table 1: Estimated Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)
| Parameter | Value (Mean ± SD) | Unit | Notes |
| Cmax (Maximum Plasma Concentration) | ~0.4 | µM | Estimated from plasma concentration-time curve.[1] |
| Tmax (Time to Maximum Concentration) | ~4 | hours | Estimated from plasma concentration-time curve.[1] |
| AUC (Area Under the Curve) | Not Reported | µM*h | Would require calculation from raw data. |
| t1/2 (Half-life) | Not Reported | hours | Would require calculation from raw data. |
| Brain Cmax | 0.01–0.04 | µM | [1][2] |
Note: The Cmax and Tmax values are estimations based on the graphical data presented in the cited literature. Precise values would require access to the original numerical data.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
This protocol describes the oral gavage administration of this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., 1% methylcellulose in sterile water)
-
Oral gavage needles (appropriate size for rats, e.g., 16-18 gauge, straight or curved with a ball tip)
-
Syringes
-
Balance
Procedure:
-
Animal Preparation: Acclimatize animals to handling and the experimental environment to reduce stress. Fasting overnight may be required depending on the study design to minimize food effects on absorption.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure thorough mixing before each administration.
-
Dosing:
-
Weigh the animal to determine the correct dosing volume.
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and administer the formulation slowly.
-
Observe the animal for any signs of distress during and after the procedure.
-
Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Mice
This protocol outlines serial blood sampling from a single mouse for pharmacokinetic analysis, a method that reduces animal usage and inter-animal variability.
Materials:
-
Lancets or appropriate needles for blood collection
-
Micro-collection tubes (e.g., EDTA-coated)
-
Anesthetic (e.g., isoflurane) for terminal bleed, if applicable
-
Centrifuge
Procedure:
-
Pre-dose Sample: Collect a baseline blood sample before drug administration.
-
Serial Sampling:
-
At predetermined time points after dosing, collect small blood volumes (e.g., 20-30 µL) via methods such as saphenous vein puncture or tail-nick.
-
Alternate sampling sites if possible.
-
Gently restrain the animal for each collection.
-
-
Terminal Bleed (if applicable): At the final time point, a larger volume of blood can be collected via cardiac puncture under terminal anesthesia.
-
Sample Processing:
-
Immediately place blood samples on ice.
-
Centrifuge the blood to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
This is a general protocol for the quantification of a small molecule like this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., C18)
-
Plasma samples
-
Internal standard (a structurally similar compound to this compound)
-
Solvents for protein precipitation (e.g., acetonitrile) and mobile phase (e.g., acetonitrile (B52724) and water with formic acid)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard and a protein precipitation solvent.
-
Vortex to mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate this compound and the internal standard from endogenous plasma components on the analytical column using a gradient elution.
-
Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between animals after oral gavage.
-
Possible Cause 1: Inconsistent Dosing Technique.
-
Solution: Ensure all personnel are thoroughly trained and consistent in their oral gavage technique. The use of a flexible gavage tube may reduce the risk of improper administration.
-
-
Possible Cause 2: Formulation Inhomogeneity.
-
Solution: If this compound is administered as a suspension, ensure it is vortexed or stirred immediately before each animal is dosed to prevent settling of the compound.
-
-
Possible Cause 3: Food Effects.
-
Solution: Standardize the feeding schedule. Fasting animals overnight before dosing can help ensure more consistent absorption.
-
Issue 2: Low or no detectable plasma concentrations of this compound.
-
Possible Cause 1: Poor Oral Bioavailability.
-
Solution: While this compound is known to be orally active in rats, bioavailability can vary between species. Consider alternative routes of administration (e.g., intravenous) to determine absolute bioavailability.
-
-
Possible Cause 2: Rapid Metabolism.
-
Solution: The half-life of the compound may be very short in the chosen species. Collect blood samples at earlier time points after dosing.
-
-
Possible Cause 3: Issues with Bioanalytical Method.
-
Solution: Verify the sensitivity and accuracy of the LC-MS/MS method. Ensure proper sample handling and storage to prevent degradation of the analyte.
-
Issue 3: Difficulty with serial blood sampling in mice.
-
Possible Cause 1: Insufficient Blood Flow.
-
Solution: For tail vein sampling, warming the tail with a heat lamp or warm compress can increase blood flow.
-
-
Possible Cause 2: Clotting at the Sampling Site.
-
Solution: Gently wipe the sampling site between collections to remove any clots that may have formed.
-
-
Possible Cause 3: Animal Stress.
-
Solution: Handle animals gently and efficiently to minimize stress, which can affect physiological parameters and blood flow.
-
References
- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in Absorption, Distribution, Metabolism, and Excretion Studies of Therapeutic Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the acute and chronic administration of the selective 5-HT6 receptor antagonist SB-271046 on the activity of midbrain dopamine neurons in rats: an in vivo electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the 5-HT(6) receptor antagonist, SB-271046, in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for SB 271046 Metabolism in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective 5-HT6 receptor antagonist, SB 271046, in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is understanding its metabolism in long-term studies important?
This compound is a potent and selective 5-HT6 receptor antagonist.[1][2][3] Long-term studies are crucial for evaluating its chronic efficacy and safety. Understanding its metabolism is critical because metabolites can have their own pharmacological activity, potentially contributing to the overall therapeutic effect or causing off-target effects. Furthermore, the metabolic profile can influence the drug's pharmacokinetics, affecting dosing regimens in prolonged therapeutic use.
Q2: What are the predicted metabolic pathways for this compound?
Based on the chemical structure of this compound, which contains a sulfonamide group, a benzothiophene (B83047) core, and a piperazine (B1678402) moiety, the following metabolic transformations are predicted. It is important to note that these are predicted pathways, and experimental verification is essential.
-
Oxidation: The benzothiophene ring and the piperazine ring are susceptible to oxidation, potentially leading to the formation of hydroxylated metabolites. Cytochrome P450 (CYP) enzymes are the primary catalysts for these reactions.[1][4]
-
N-dealkylation: The piperazine ring can undergo N-dealkylation, a common metabolic pathway for piperazine-containing drugs, often mediated by CYP3A4 and CYP2D6.[4]
-
N-acetylation: The sulfonamide group's nitrogen atom could be a site for N-acetylation.[5]
Q3: Which analytical methods are recommended for quantifying this compound and its potential metabolites in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and selective quantification of this compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates.[6][7] Developing a robust LC-MS/MS method will require optimization of chromatographic separation and mass spectrometric detection parameters for the parent drug and each potential metabolite.
Q4: How should I address the long-term stability of this compound and its metabolites in stored samples?
Long-term stability of the parent drug and its metabolites in biological samples stored at low temperatures (e.g., -80°C) must be assessed. Stability testing should be conducted at several time points over the expected storage duration of the study samples.[8][9] Any degradation of the analytes can lead to inaccurate quantification and misinterpretation of the study results. It is crucial to establish the stability of both the parent compound and its major metabolites.
Troubleshooting Guides
In Vitro Metabolism Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no metabolism of this compound in liver microsomes. | Inactive microsomes. | Ensure proper storage of microsomes at -80°C. Use a positive control substrate known to be metabolized by the same batch of microsomes to verify activity. |
| Incorrect cofactor concentration. | Verify the concentration of NADPH and other necessary cofactors in the incubation mixture. | |
| Inappropriate incubation time or protein concentration. | Optimize incubation time and microsomal protein concentration to ensure detectable metabolite formation without substrate depletion. | |
| High variability in metabolite formation between experiments. | Inconsistent pipetting of small volumes. | Use calibrated pipettes and consider preparing master mixes for reagents to minimize pipetting errors. |
| Variability in microsomal batches. | If using different lots of microsomes, perform a bridging study to assess any differences in metabolic activity. | |
| Instability of metabolites. | Assess the stability of the formed metabolites under the incubation and sample processing conditions. |
In Vivo Metabolism Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low plasma concentrations of this compound. | Poor oral bioavailability in the chosen animal model. | Investigate the formulation and consider alternative routes of administration if necessary. |
| Rapid metabolism. | Analyze for the presence of major metabolites at early time points to assess the rate of biotransformation. | |
| Difficulty in detecting metabolites in plasma. | Low concentrations of metabolites. | Increase the sensitivity of the analytical method (e.g., optimize MS/MS parameters, use a larger sample volume for extraction). |
| Rapid clearance of metabolites. | Analyze urine and feces to determine the primary routes of excretion for the metabolites. | |
| High inter-animal variability in pharmacokinetic parameters. | Genetic polymorphism in metabolizing enzymes in the animal strain. | Use a well-characterized and genetically homogeneous animal strain. Increase the number of animals per group to improve statistical power. |
| Differences in food intake or health status. | Standardize feeding schedules and monitor the health of the animals throughout the study. |
LC-MS/MS Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape or resolution. | Inappropriate chromatographic column or mobile phase. | Optimize the stationary phase, mobile phase composition (including pH and organic modifier), and gradient elution profile. |
| Matrix effects. | Implement more effective sample preparation techniques (e.g., solid-phase extraction) to remove interfering substances. Use a stable isotope-labeled internal standard for each analyte if available. | |
| Low sensitivity. | Suboptimal mass spectrometer settings. | Tune the mass spectrometer for each analyte to optimize precursor and product ion selection, collision energy, and other MS parameters. |
| Ion suppression. | Evaluate and minimize ion suppression by modifying the chromatography or sample cleanup procedure. | |
| Inconsistent results. | Instability of analytes in the autosampler. | Assess the stability of the processed samples in the autosampler over the duration of the analytical run. |
| Carryover. | Optimize the autosampler wash procedure to minimize carryover between injections. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes
Objective: To identify the major in vitro metabolites of this compound.
Materials:
-
This compound
-
Rat liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate rat liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add this compound to the microsomal suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify this compound and its metabolites.
Protocol 2: Long-Term Stability of this compound and its Metabolites in Rat Plasma
Objective: To assess the stability of this compound and its major metabolites in plasma during long-term storage.
Materials:
-
Rat plasma (blank)
-
This compound and synthesized standards of its major predicted metabolites
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Spike blank rat plasma with known concentrations of this compound and its metabolite standards (at least two concentration levels: low and high QC).
-
Aliquot the spiked plasma into multiple cryovials.
-
Store the aliquots at -80°C.
-
At designated time points (e.g., 0, 1, 3, 6, 12, 24 months), retrieve a set of aliquots for each concentration level.
-
Thaw the samples and process them using a validated bioanalytical method.
-
Analyze the samples by LC-MS/MS and calculate the concentration of each analyte.
-
Compare the measured concentrations to the nominal concentrations at time 0 to determine the stability. The analytes are considered stable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
Caption: Predicted metabolic pathway of this compound.
Caption: Workflow for in vitro metabolism study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 7. hpst.cz [hpst.cz]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
Best practices for storing and handling SB 271046 powder
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling SB 271046 powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
For long-term storage, solid this compound hydrochloride should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least four years.[1] It is supplied as a crystalline solid.[1]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution by dissolving the this compound powder in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1][2] The solubility in DMSO is approximately 10 mg/mL to 50 mg/mL.[1][3][4] For optimal stability of the stock solution, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for up to one month.[2][3] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[5]
Q3: this compound has low solubility in aqueous solutions. How can I prepare my working solution for in vitro assays?
This compound is sparingly soluble in aqueous buffers.[1] To prepare a working solution, first dissolve the compound in DMSO to make a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of your choice, such as PBS (pH 7.2). A common issue with hydrophobic compounds is precipitation when a concentrated DMSO stock is diluted into an aqueous medium, a phenomenon known as "crashing out".[6] To minimize this, add the DMSO stock solution drop-wise to the aqueous buffer while gently vortexing.[6] It is not recommended to store the aqueous solution for more than one day.[1]
Q4: What personal protective equipment (PPE) should I use when handling this compound powder?
When handling this compound powder, it is important to use appropriate personal protective equipment to prevent inhalation, ingestion, and contact with skin and eyes. This includes a lab coat, safety glasses, and gloves.[1] All handling of the powder should be done in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to weigh accurately, especially in small quantities. | The powder may be static or hygroscopic. | Allow the vial to equilibrate to room temperature before opening to minimize moisture absorption. Use an anti-static weighing dish or a specialized microbalance. For very small quantities, consider preparing a concentrated stock solution and then making serial dilutions. |
| Precipitation occurs when diluting the DMSO stock solution into aqueous buffer or cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. This is a common issue for hydrophobic compounds when the solvent polarity changes abruptly ("solvent shock").[6] | Decrease the final concentration of this compound in your working solution. Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the stock solution.[6] Add the DMSO stock solution slowly and drop-wise while gently vortexing the aqueous solution to ensure rapid dispersion.[6] Consider using a stepwise serial dilution.[6] |
| Inconsistent or no biological effect observed in experiments. | The compound may have degraded due to improper storage or handling. The actual concentration of the soluble compound might be lower than intended due to precipitation. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Before use, visually inspect your working solution for any signs of precipitation. If present, try gentle warming (e.g., in a 37°C water bath) and sonication to redissolve the compound.[5] Always prepare fresh aqueous working solutions for each experiment.[1] |
| The pH of the cell culture medium changes after adding the this compound solution. | The prepared this compound solution may be acidic or basic, or the solvent itself is affecting the buffering capacity of the medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤0.5%) to avoid affecting the medium's pH and to prevent solvent-induced toxicity.[7] Check the pH of your final working solution and adjust if necessary, using sterile HCl or NaOH, before adding it to your cells. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature (Solid) | -20°C | [1][2][3] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
| Solubility in DMSO | ~10 - 50 mg/mL | [1][3][4] |
| Solubility in Dimethyl Formamide | ~3 mg/mL | [1] |
| Solubility in 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
| pKi (human 5-HT6 receptor) | 8.92 - 9.09 | [4] |
| pA2 (adenylyl cyclase assay) | 8.71 | [8] |
| EC50 (anticonvulsant activity) | 0.16 µM (in blood) | [4] |
| Effective Brain Concentration | 0.01 - 0.04 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
This protocol outlines the steps for preparing a working solution of this compound for use in cell-based assays, such as measuring cAMP accumulation.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Bath sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the vial of this compound powder to come to room temperature before opening.
-
Under a chemical fume hood, weigh the required amount of this compound powder and transfer it to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2][3]
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium or PBS to 37°C.[6]
-
In a sterile tube, add the required volume of the pre-warmed medium.
-
While gently vortexing the medium, add the required volume of the 10 mM DMSO stock solution drop-by-drop to reach your desired final concentration.[6]
-
Ensure the final DMSO concentration in your assay is below 0.5% to avoid solvent toxicity.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. Use the solution immediately after preparation.[1]
-
Protocol 2: Adenylyl Cyclase Inhibition Assay
This protocol provides a general method to assess the antagonist activity of this compound at the 5-HT6 receptor by measuring its ability to inhibit serotonin (B10506) (5-HT)-induced cAMP production.
Materials:
-
Cells expressing the human 5-HT6 receptor (e.g., transfected HEK293 or HeLa cells)
-
Cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
Serotonin (5-HT) solution
-
cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based)
-
Multi-well plates (e.g., 96- or 384-well) compatible with your assay reader
Procedure:
-
Cell Seeding:
-
Seed the 5-HT6 receptor-expressing cells into the appropriate multi-well plates at a density that allows for optimal signal detection as per the cAMP assay kit manufacturer's instructions.
-
Incubate the cells overnight at 37°C in a CO2 incubator to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Aspirate the culture medium from the cells and add the this compound dilutions.
-
Pre-incubate the cells with this compound for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a pre-determined concentration of 5-HT (typically the EC80 concentration to elicit a robust but not maximal response) to the wells containing this compound.
-
Include control wells with cells treated with 5-HT alone (positive control) and vehicle alone (basal level).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using your chosen cAMP assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the cAMP levels against the concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the agonist is known.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the 5-HT6 Receptor Antagonists: SB 271046 vs. SB 399885
This guide provides a detailed comparison of two prominent 5-HT6 receptor antagonists, SB 271046 and SB 399885. Both compounds have been instrumental in elucidating the role of the 5-HT6 receptor in cognitive processes and other central nervous system functions. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their efficacy, supported by experimental data, detailed protocols, and visual representations of their mechanisms and experimental designs.
Introduction to this compound and SB 399885
This compound and SB 399885 are selective antagonists of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system.[1] The localization of these receptors in brain regions associated with learning and memory, such as the hippocampus and cortex, has made them an attractive target for the development of therapeutics for cognitive disorders like Alzheimer's disease and schizophrenia.[1] Both this compound and SB 399885 have been extensively studied in preclinical models, demonstrating various pharmacological effects.
Efficacy and Pharmacological Profile
Both compounds exhibit high affinity and selectivity for the 5-HT6 receptor. The following tables summarize their key pharmacological parameters.
Table 1: Receptor Binding Affinity and Functional Activity
| Compound | Target | Species | Radioligand | pKi (mean ± SEM) | pA2 (mean ± SEM) | Reference |
| This compound | Human 5-HT6 | Recombinant (HeLa cells) | [³H]-LSD | 8.92 ± 0.04 | 8.71 ± 0.3 | [2] |
| Human 5-HT6 | Recombinant (HeLa cells) | [¹²⁵I]-SB-258585 | 9.09 ± 0.07 | - | [2] | |
| Human 5-HT6 | Native (Caudate putamen) | [¹²⁵I]-SB-258585 | 8.81 ± 0.1 | - | [2] | |
| Rat 5-HT6 | Native (Striatum) | [¹²⁵I]-SB-258585 | 9.02 ± 0.14 | - | [2] | |
| Pig 5-HT6 | Native (Striatum) | [¹²⁵I]-SB-258585 | 8.55 ± 0.1 | - | [2] | |
| SB 399885 | Human 5-HT6 | Recombinant | - | 9.11 ± 0.03 | 7.85 ± 0.04 | [3] |
| Human 5-HT6 | Native | - | 9.02 ± 0.05 | - | [3] | |
| Rat 5-HT6 | Native | - | 8.81 | - | [4] |
Note: pKi represents the negative logarithm of the inhibition constant, indicating binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonism.
Both this compound and SB 399885 demonstrate high selectivity for the 5-HT6 receptor, with over 200-fold greater affinity compared to a wide range of other receptors, ion channels, and enzymes.[2][3]
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | Compound | Dose | Effect | Reference |
| Maximal Electroshock Seizure Threshold (MEST) | Rat | This compound | ≤0.1 mg/kg p.o. | Minimum effective dose to increase seizure threshold | [2][5] |
| Rat | SB 399885 | 1 mg/kg p.o. | Minimum effective dose to increase seizure threshold | [3] | |
| Novel Object Recognition | Rat | This compound | - | Increased novel object recognition | |
| Rat | SB 399885 | 10 mg/kg p.o. (b.i.d. for 7 days) | Reversed scopolamine-induced deficit | [3] | |
| Morris Water Maze | Aged Rat (22 months) | SB 399885 | 10 mg/kg p.o. (b.i.d. for 7 days) | Reversed age-dependent spatial learning deficit | [3] |
| Rat | This compound | Subchronic treatment | Improved acquisition | [6] | |
| Rat | This compound | Acute treatment | Improved retention | [6] | |
| Prepulse Inhibition (PPI) | Rat | This compound | - | Dose-dependently normalized D-amphetamine-disrupted PPI | [7] |
| Neurotransmitter Release (Microdialysis) | Rat | This compound | 10 mg/kg s.c. | Increased extracellular glutamate (B1630785) and aspartate in the frontal cortex | [8] |
| Rat | SB 399885 | 10 mg/kg p.o. | Significantly increased extracellular acetylcholine (B1216132) levels in the medial prefrontal cortex | [3] | |
| Rat | SB 399885 | 1, 3, or 10 mg/kg p.o. | Increased extracellular levels of noradrenaline and dopamine (B1211576) in the prefrontal cortex |
Mechanism of Action and Signaling Pathways
This compound and SB 399885 act as competitive antagonists at the 5-HT6 receptor. This receptor is positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic AMP (cAMP). By blocking the binding of the endogenous agonist serotonin (5-HT), these antagonists prevent this signaling cascade.[2] The downstream effects of 5-HT6 receptor blockade are complex and involve the modulation of multiple neurotransmitter systems, including acetylcholine, glutamate, dopamine, and norepinephrine (B1679862), which are crucial for cognitive function.[3][4][8][9]
Caption: Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound and SB 399885.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for some of the key experiments cited in this guide.
Maximal Electroshock Seizure Threshold (MEST) Test
This test is used to evaluate the anticonvulsant properties of a compound.
-
Animals: Male rats.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound or SB 399885) or vehicle orally (p.o.) at specified doses and pre-treatment times.
-
At the time of the test, a constant electrical current (50 Hz sine wave) is delivered for a short duration (e.g., 0.2 seconds) via corneal electrodes.
-
The intensity of the current is varied using an 'up and down' method to determine the threshold current required to induce a tonic hindlimb extensor seizure in 50% of the animals (the seizure threshold).
-
An elevation in the seizure threshold compared to the vehicle-treated group indicates an anticonvulsant effect.[2]
-
Caption: A workflow diagram illustrating the key steps of the Maximal Electroshock Seizure Threshold (MEST) test.
Novel Object Recognition (NOR) Task
The NOR task assesses a rodent's ability to recognize a novel object in a familiar environment, a measure of learning and memory.
-
Animals: Male rats.
-
Procedure:
-
Habituation: Rats are individually habituated to an open-field arena for a set period over several days.
-
Training (Sample Phase): Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 3 minutes).
-
Inter-trial Interval: The rat is returned to its home cage for a defined period (e.g., 1 hour).
-
Testing (Choice Phase): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A higher index indicates better recognition memory.
-
Caption: A schematic representation of the experimental workflow for the Novel Object Recognition (NOR) task.
Discussion and Conclusion
Both this compound and SB 399885 are potent and selective 5-HT6 receptor antagonists with demonstrated efficacy in a range of preclinical models. While both compounds show anticonvulsant properties, their effects on cognition and neurotransmitter release exhibit some differences. SB 399885 has been shown to reverse age-related cognitive deficits and scopolamine-induced amnesia, with studies highlighting its impact on acetylcholine, dopamine, and norepinephrine levels.[3][4] this compound has also demonstrated pro-cognitive effects and has been shown to selectively enhance excitatory neurotransmission (glutamate and aspartate) in the frontal cortex and hippocampus.[8]
The choice between these two compounds for research purposes may depend on the specific scientific question being addressed. For studies focusing on cholinergic and monoaminergic modulation in cognitive enhancement, SB 399885 may be a more suitable tool. Conversely, for investigations into the role of excitatory amino acid transmission in the effects of 5-HT6 receptor antagonism, this compound could be the preferred compound.
This guide has provided a comparative overview of this compound and SB 399885, summarizing their efficacy with quantitative data, detailing key experimental protocols, and visualizing their underlying mechanisms. This information is intended to aid researchers in the design and interpretation of their studies involving these important pharmacological tools.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the 5-HT(6) receptor antagonist, SB-271046, in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SB 271046 and SB 258510 in Preclinical Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical profiles of two investigational compounds, SB 271046, a selective 5-HT6 receptor antagonist, and SB 258510, a selective dopamine (B1211576) D3 receptor antagonist. Both compounds have been evaluated for their potential therapeutic utility in schizophrenia, targeting different but complementary neurobiological pathways implicated in the disorder. This document summarizes key experimental data from various animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia, as well as their potential for extrapyramidal side effects.
Executive Summary
This compound and SB 258510 represent two distinct pharmacological approaches to treating schizophrenia. This compound, by blocking 5-HT6 receptors, primarily aims to improve cognitive deficits, a core and debilitating feature of the illness. In contrast, SB 258510 and other dopamine D3 receptor antagonists are hypothesized to be effective against the negative symptoms and cognitive deficits of schizophrenia, with a potentially lower risk of the motor side effects associated with traditional antipsychotics that primarily target D2 receptors.
This guide presents a side-by-side comparison of their efficacy in established animal models, including prepulse inhibition (PPI) as a measure of sensorimotor gating, social interaction tests to model negative symptoms, and catalepsy assays to assess the risk of extrapyramidal side effects. Detailed experimental protocols and the underlying signaling pathways are also provided to offer a comprehensive overview for researchers in the field.
Comparative Efficacy in Schizophrenia Models
The following tables summarize the available quantitative data for this compound and SB 258510 (or its close analog U-99194A where direct data for SB 258510 is unavailable) in key preclinical models of schizophrenia. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis is based on an indirect comparison of data from separate studies with similar experimental designs.
Table 1: Effects on Prepulse Inhibition (PPI) - A Model for Sensorimotor Gating Deficits
| Compound | Animal Model | Psychostimulant | Dose Range Tested | Effect on PPI Deficit | Reference |
| This compound | Rat | d-amphetamine | 10, 20, 30 mg/kg | Dose-dependent normalization | [1] |
| Rat | Phencyclidine (PCP) | Not Specified | No reversal | [1] | |
| SB 258510 / D3 Antagonists | Rat | Apomorphine | Not Specified | D2, not D3, receptor antagonism is primary in reversing PPI deficits induced by dopamine agonists.[2][3] | [2][3] |
| Mouse (D3 knockout) | Amphetamine | Not Specified | D2 receptor is essential for amphetamine-induced PPI disruption, not D3.[4] | [4] |
Table 2: Effects on Social Interaction - A Model for Negative Symptoms
| Compound | Animal Model | Condition | Dose Range Tested | Effect on Social Interaction | Reference |
| This compound | Rat | PCP-induced social deficit | Not Specified | No beneficial effect | [1] |
| U-99194A (D3 Antagonist) | Mouse | Isolation-induced aggression | 20-40 mg/kg | Significant increase in social investigation | [1] |
| Mouse | - | 5, 10 mg/kg | Increased locomotion and rearing | [5] | |
| Mouse | - | 20, 30 mg/kg | Reduced locomotion and rearing | [5] | |
| S33084 (D3 Antagonist) | Rat | Delay-dependent impairment | 0.04-0.63 mg/kg | Dose-related reversal of impairment in social novelty discrimination | [6] |
Table 3: Assessment of Catalepsy - A Model for Extrapyramidal Side Effects
| Compound | Animal Model | Test | Dose Range Tested | Catalepsy Induction | Reference |
| This compound | Rat | Bar test | Not Specified | Did not induce catalepsy | [1] |
| S 14297 (D3 Antagonist) | Rat | Bar test | Not Specified | Did not induce catalepsy | [7] |
| Rat | Haloperidol-induced catalepsy | Not Specified | Dose-dependently abolished haloperidol-induced catalepsy | [7] | |
| SB 277011-A (D3 Antagonist) | Rat | Haloperidol-induced catalepsy | 13.5-30 mg/kg p.o. | Dose-dependent dampening of haloperidol-induced catalepsy | [8] |
| S 33084 (D3 Antagonist) | Rat | Haloperidol-induced catalepsy | 0.625 mg/kg s.c. | Significantly inhibited haloperidol-induced catalepsy | [8] |
Signaling Pathways
The distinct mechanisms of action of this compound and SB 258510 are rooted in their respective signaling pathways.
This compound: 5-HT6 Receptor Antagonism
This compound acts as an antagonist at the 5-HT6 receptor, which is primarily coupled to the Gs alpha subunit of G proteins. Activation of the 5-HT6 receptor leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking this receptor, this compound is thought to modulate downstream signaling cascades that are crucial for cognitive processes. One key pathway involves the mammalian target of rapamycin (B549165) (mTOR), which is implicated in synaptic plasticity and cognition.[3][7][9]
This compound Signaling Pathway
SB 258510: Dopamine D3 Receptor Antagonism
SB 258510 is a selective antagonist of the dopamine D3 receptor, which belongs to the D2-like family of dopamine receptors. These receptors are coupled to the Gi/o alpha subunit of G proteins. Activation of D3 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking these receptors, SB 258510 is thought to disinhibit downstream pathways, potentially enhancing cortical dopamine and acetylcholine (B1216132) release, which may contribute to its pro-cognitive and anti-negative symptom effects.[5][6]
SB 258510 Signaling Pathway
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Prepulse Inhibition (PPI) of the Startle Response
-
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia.
-
Apparatus: Startle response system (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: Rats are individually placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.
-
Stimuli: The test session consists of a series of trials with different stimulus conditions:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 3-12 dB above background) is presented 100 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Only background white noise is present.
-
-
Drug Administration: this compound or a vehicle is administered intraperitoneally (i.p.) at specified doses before the test session. A psychostimulant such as d-amphetamine or PCP is administered to induce a PPI deficit.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100].
-
Prepulse Inhibition Experimental Workflow
Social Interaction Test
-
Objective: To model the negative symptoms of schizophrenia, such as social withdrawal.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure:
-
Habituation: The test rat is habituated to the arena for a set period.
-
Interaction: An unfamiliar, weight- and sex-matched "partner" rat is introduced into the arena.
-
Scoring: The duration of active social behaviors (e.g., sniffing, grooming, following) is manually or automatically scored over a defined period (e.g., 10 minutes).
-
Drug Administration: this compound, a D3 antagonist (e.g., U-99194A), or vehicle is administered prior to the test. To induce a social deficit, animals may be treated with sub-chronic PCP or subjected to social isolation.
-
-
Data Analysis: The total time spent in social interaction is compared between treatment groups.
Social Interaction Test Workflow
Catalepsy Bar Test
-
Objective: To assess the potential of a compound to induce extrapyramidal side effects, specifically catalepsy (a state of motor immobility).
-
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm) from the base.
-
Procedure:
-
Drug Administration: The test compound or vehicle is administered.
-
Placement: The rat's forepaws are gently placed on the bar.
-
Measurement: The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The mean latency to descend is compared across treatment groups. A significant increase in latency indicates a cataleptic effect.
References
- 1. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of D3/D2 dopamine receptor agonists and antagonists on prepulse inhibition of acoustic startle in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dopamine D2, but not D3 or D4, Receptor Subtype is Essential for the Disruption of Prepulse Inhibition Produced by Amphetamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D3 receptor antagonist, (+)-S 14297, blocks the cataleptic properties of haloperidol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective dopamine D3 receptor antagonists, SB 277011-A and S 33084 block haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
A Head-to-Head Comparison of 5-HT6 Receptor Antagonists: SB 271046 vs. Ro 04-6790
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed, data-driven comparison of two prominent 5-HT6 receptor antagonists, SB 271046 and Ro 04-6790. Both compounds have been instrumental as research tools to elucidate the function of the 5-HT6 receptor, a key target in the central nervous system for potential therapeutic interventions in cognitive disorders. This document summarizes their pharmacological properties, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate tool for their specific experimental needs.
Pharmacological Profile: A Quantitative Comparison
This compound and Ro 04-6790 are both potent and selective antagonists of the 5-HT6 receptor. However, quantitative data reveals significant differences in their binding affinities and functional potencies.
| Parameter | This compound | Ro 04-6790 | Reference |
| Binding Affinity (pKi) | |||
| Human 5-HT6 Receptor | 8.81 - 9.09[1][2][3] | 7.35[4][5] | [1][2][3][4][5] |
| Rat 5-HT6 Receptor | 9.02[1] | 7.26[4][5] | [1][4][5] |
| Pig 5-HT6 Receptor | 8.55[1] | Not Reported | [1] |
| Functional Antagonism (pA2) | 8.71[1][2][3] | 7.89[6] | [1][2][3][6] |
| Selectivity | >200-fold over 55 other receptors[1][2][3] | >100-fold over a range of other receptors[4] | [1][2][3][4] |
| In Vivo Efficacy (Rat MEST test) | Minimum effective dose ≤0.1 mg/kg p.o.[1][2] | Effective at 1-30 mg/kg i.p.[1][2] | [1][2] |
| CNS Penetration | Orally active with good brain penetration[1] | Limited CNS penetration (<1%)[1] | [1] |
Key Insights from the Data:
-
Affinity: this compound demonstrates a significantly higher binding affinity for the 5-HT6 receptor across all tested species compared to Ro 04-6790.[1][2][3][4][5]
-
Potency: The higher pA2 value of this compound indicates greater functional potency as an antagonist in blocking 5-HT-induced adenylyl cyclase activity.[1][2][3][6]
-
In Vivo Activity: The superior CNS penetration of this compound contributes to its higher potency in in vivo models, such as the maximal electroshock seizure threshold (MEST) test, where it is effective at much lower oral doses.[1][2] Ro 04-6790, while active, requires higher intraperitoneal doses, likely due to its poor brain permeability.[1]
Mechanism of Action and Signaling Pathways
Both this compound and Ro 04-6790 exert their effects by blocking the 5-HT6 receptor, a Gs-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT6 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, both compounds inhibit this signaling cascade.
Interestingly, some evidence suggests that both this compound and Ro 04-6790 may act as inverse agonists.[6][7] In a constitutively active mutant 5-HT6 receptor system, both compounds were shown to reduce basal cAMP levels, indicating they can inhibit receptor activity even in the absence of an agonist.[6][7]
Beyond the canonical cAMP pathway, the 5-HT6 receptor has been implicated in other signaling cascades, including the activation of the non-receptor tyrosine kinase Fyn and the extracellular signal-regulated kinase (ERK) pathway.[8] Blockade of the 5-HT6 receptor by antagonists like this compound can modulate these downstream pathways, potentially contributing to their effects on neuronal function and cognition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and Ro 04-6790.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the 5-HT6 receptor.
-
Receptor Source: Membranes from cells stably expressing the human or rat 5-HT6 receptor (e.g., HEK293 or HeLa cells).
-
Radioligand: Typically [3H]-LSD or [125I]-SB-258585.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or Ro 04-6790).
-
Incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) at 37°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM methiothepin).
-
The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is calculated from the competition curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Functional Assay
This assay measures the functional antagonism of the compounds by quantifying their ability to inhibit agonist-induced cAMP production.
-
Cell Line: Cells stably expressing the 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or Ro 04-6790).
-
The cells are then stimulated with a fixed concentration of 5-HT (typically the EC80) to induce cAMP production.
-
The reaction is stopped, and intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA, or FlashPlate).
-
The ability of the antagonist to inhibit the 5-HT-induced cAMP increase is quantified.
-
The pA2 value, a measure of antagonist potency, is determined from Schild plot analysis of the concentration-response curves.
-
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals following drug administration.
-
Subjects: Rats or mice.
-
Procedure:
-
A microdialysis probe is surgically implanted into the brain region of interest (e.g., frontal cortex, hippocampus).
-
Artificial cerebrospinal fluid is perfused through the probe at a constant low flow rate.
-
Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the perfusate.
-
Dialysate samples are collected at regular intervals.
-
The concentrations of neurotransmitters (e.g., glutamate (B1630785), dopamine, serotonin) in the dialysate are analyzed using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
The effects of this compound or Ro 04-6790 administration on neurotransmitter levels are determined by comparing post-drug concentrations to the baseline. For instance, SB-271046 has been shown to increase extracellular glutamate levels in the frontal cortex and hippocampus.[9][10][11]
-
Maximal Electroshock Seizure Threshold (MEST) Test
This in vivo model is used to assess the anticonvulsant properties of a compound.
-
Subjects: Rats or mice.
-
Procedure:
-
Animals are administered the test compound (this compound or Ro 04-6790) or vehicle.
-
After a specific pre-treatment time, a brief electrical stimulus is delivered via corneal or ear electrodes.
-
The intensity of the current required to induce a tonic hindlimb extension seizure in 50% of the animals (the seizure threshold) is determined.
-
An increase in the seizure threshold indicates an anticonvulsant effect. Both this compound and Ro 04-6790 have been shown to increase the seizure threshold in this model, suggesting that 5-HT6 receptor blockade has anticonvulsant effects.[1][2]
-
Conclusion
Both this compound and Ro 04-6790 are valuable tools for investigating the 5-HT6 receptor. However, their distinct pharmacological profiles make them suitable for different experimental applications.
-
This compound is the preferred compound for in vivo studies requiring oral administration and potent central 5-HT6 receptor blockade, due to its high affinity, excellent selectivity, and good brain penetration.[1] Its demonstrated effects on neurotransmitter release in specific brain regions make it a powerful tool for exploring the neurochemical consequences of 5-HT6 receptor antagonism.[9][10][11]
-
Ro 04-6790 , while having a lower affinity and poor CNS penetration, was one of the first selective 5-HT6 receptor antagonists to be identified and has been instrumental in early in vivo studies.[1] It can still be a useful tool, particularly for in vitro experiments or when a compound with limited central exposure is desired.
Researchers should carefully consider the specific requirements of their experimental design when choosing between these two important 5-HT6 receptor antagonists. This guide provides the necessary quantitative data and methodological context to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison: Unveiling the Advantages of SB 357134 Over SB 271046 in 5-HT6 Receptor Antagonism
For researchers and drug development professionals investigating the therapeutic potential of 5-HT6 receptor antagonists, the selection of the optimal research compound is critical. While both SB 357134 and SB 271046 are potent and selective antagonists of the 5-HT6 receptor, a closer examination of their pharmacological profiles reveals distinct advantages for SB 357134, primarily concerning its improved central nervous system (CNS) penetration. This guide provides an objective comparison of the two compounds, supported by experimental data, to inform compound selection for preclinical research.
Key Performance Attributes at a Glance
A summary of the key quantitative data for SB 357134 and this compound is presented below, highlighting the superior pharmacokinetic profile of SB 357134 for CNS-targeted research.
| Parameter | SB 357134 | This compound | Advantage |
| In Vitro Potency | |||
| pKi (human 5-HT6) | 8.6 - 8.82[1] | 8.9 - 9.09[2][3] | Comparable |
| pA2 (human 5-HT6) | 7.63[1] | 8.71[2][3] | Comparable |
| Selectivity | >200-fold vs 72 other receptors and enzymes[1] | >200-fold vs 55 other receptors, binding sites and ion channels[2][3] | Comparable |
| Pharmacokinetics (in rats) | |||
| Oral Bioavailability | 65% | >80% | This compound |
| Brain Permeability | 19% | 10%[4] | SB 357134 |
| Peak Plasma Concentration (10 mg/kg, p.o.) | 4.3 ± 0.2 µM (at 1h)[1][4] | Not explicitly stated, but EC50 in blood for anticonvulsant activity is 0.16 µM[2][3] | Data not directly comparable |
| Peak Brain Concentration (10 mg/kg, p.o.) | 1.3 ± 0.06 µM (at 1h)[1][4] | 0.01 - 0.04 µM (at Cmax)[2][3] | SB 357134 |
| Half-life | Not explicitly stated | 4.8 h | This compound |
| In Vivo Efficacy (in rats) | |||
| MEST Test (anticonvulsant) | MED of 0.1 mg/kg, p.o.[1][4] | MED of ≤0.1 mg/kg, p.o.[2][3] | Comparable |
| Effect on Cognition | Enhanced memory and learning in water maze test[1][4] | Improved performance in probe trial of water maze test | Comparable |
| Effect on Neurotransmitters | Not explicitly stated for glutamate (B1630785)/aspartate | Increases extracellular glutamate and aspartate in the frontal cortex[5][6] | This compound data available |
pKi: negative logarithm of the inhibition constant; pA2: negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve; MEST: Maximal Electroshock Seizure Threshold; MED: Minimum Effective Dose; p.o.: oral administration.
Superior Brain Penetration: The Decisive Advantage of SB 357134
The most significant advantage of SB 357134 over its predecessor, this compound, is its enhanced ability to cross the blood-brain barrier. Experimental data in rats demonstrates that SB 357134 achieves a brain permeability of 19%, nearly double that of this compound (10%)[4]. This translates to substantially higher concentrations of SB 357134 in the brain following systemic administration. At a 10 mg/kg oral dose in rats, SB 357134 reached a peak brain concentration of 1.3 µM, whereas this compound only achieved concentrations in the range of 0.01-0.04 µM[1][2][3][4]. For studies investigating the central effects of 5-HT6 receptor antagonism, this superior brain exposure is a critical factor for ensuring target engagement and achieving robust pharmacological effects.
The development of SB 357134 was a direct result of efforts to improve upon the pharmacokinetic properties of earlier 5-HT6 antagonists, including this compound, which exhibited poor brain penetration.
In Vitro Profile: A Tale of Two Potent Antagonists
Both SB 357134 and this compound exhibit high potency and selectivity for the human 5-HT6 receptor in vitro. Their pKi and pA2 values are in the nanomolar range, indicating strong binding affinity and functional antagonism[1][2][3]. Furthermore, both compounds demonstrate a high degree of selectivity, with over 200-fold greater affinity for the 5-HT6 receptor compared to a wide range of other receptors, enzymes, and ion channels[1][2][3]. This high selectivity minimizes the potential for off-target effects, making them valuable tools for specifically probing the function of the 5-HT6 receptor.
In Vivo Efficacy: Comparable Effects on Seizure Threshold and Cognition
In preclinical models, both compounds have demonstrated in vivo activity. They show comparable efficacy in the rat Maximal Electroshock Seizure Threshold (MEST) test, a model used to assess anticonvulsant activity, with a minimum effective dose of around 0.1 mg/kg after oral administration[1][2][3][4]. Both antagonists have also been reported to improve cognitive performance in rodent models, such as the water maze test[1][4]. While this compound has been shown to increase extracellular levels of the excitatory neurotransmitters glutamate and aspartate in the frontal cortex, similar data for SB 357134 is not as readily available in the reviewed literature[5][6].
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity (pKi)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT6 receptor.
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor[7].
-
Radioligand: [3H]-LSD (lysergic acid diethylamide)[7].
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4[7][8].
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-LSD and varying concentrations of the unlabeled test compound (e.g., SB 357134 or this compound).
-
The incubation is carried out at 37°C for 60 minutes[9].
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Neurotransmitter Level Measurement
This technique is used to measure extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.
-
Apparatus: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the brain region of interest (e.g., frontal cortex)[10][11].
-
Perfusate: Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe at a slow flow rate[12].
-
Procedure:
-
Neurotransmitters and other small molecules in the extracellular fluid diffuse across the probe's membrane into the perfusate.
-
The collected dialysate is analyzed to quantify the concentration of specific neurotransmitters (e.g., glutamate, aspartate) using techniques such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection[13].
-
Following a baseline collection period, the test compound is administered, and subsequent changes in neurotransmitter levels are monitored over time.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the 5-HT6 receptor signaling pathway and a typical experimental workflow for comparing the two compounds.
Caption: 5-HT6 receptor signaling and antagonist action.
Caption: Workflow for comparing SB 357134 and this compound.
References
- 1. Pharmacological profile of SB-357134: a potent, selective, brain penetrant, and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 9. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. amuzainc.com [amuzainc.com]
A Comparative Guide: SB 271046 and Clozapine in Modeling Antipsychotic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective 5-HT6 receptor antagonist, SB 271046, and the atypical antipsychotic, clozapine (B1669256), in the context of preclinical models relevant to antipsychotic drug discovery. By presenting experimental data, detailed methodologies, and visualizing key pathways, this document aims to facilitate a deeper understanding of their distinct pharmacological profiles and potential therapeutic applications.
At a Glance: Key Differences and Similarities
This compound and clozapine represent two distinct approaches to antipsychotic pharmacology. This compound offers a highly selective mechanism of action by targeting the 5-HT6 receptor, a novel target implicated in cognitive function. In contrast, clozapine, the gold standard for treatment-resistant schizophrenia, exhibits a broad receptor binding profile, interacting with a multitude of neurotransmitter systems. This guide delves into the experimental data that underpins our understanding of these two compounds.
Quantitative Data Summary
The following tables summarize the receptor binding affinities and the comparative efficacy of this compound and clozapine in key preclinical models of schizophrenia.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Clozapine |
| Serotonin Receptors | ||
| 5-HT₆ | ~1 [1] | 4[2] |
| 5-HT₂ₐ | >1000[1] | 4[2] |
| 5-HT₂𝒸 | >1000[1] | 5.4 |
| 5-HT₁ₐ | >1000[1] | 170 |
| Dopamine (B1211576) Receptors | ||
| D₂ | >1000[1] | 75[2] |
| D₄ | >1000[1] | 1.3[3][4] |
| Adrenergic Receptors | ||
| α₁ | >1000[1] | 7.0 |
| α₂ | >1000[1] | 51[2] |
| Muscarinic Receptors | ||
| M₁ | >1000[1] | 9.5[2] |
| Histamine Receptors | ||
| H₁ | >1000[1] | 6.0 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and may vary based on experimental conditions.
Table 2: Efficacy in Preclinical Models of Schizophrenia
| Preclinical Model | This compound | Clozapine |
| D-Amphetamine-Induced Hyperactivity | No significant effect | Blocks hyperlocomotion[5][6][7] |
| Phencyclidine (PCP)-Disrupted Prepulse Inhibition (PPI) | No reversal | Reverses deficit |
| D-Amphetamine-Disrupted Prepulse Inhibition (PPI) | Dose-dependently normalizes | Reverses deficit |
| PCP-Induced Social Interaction Deficit | No beneficial effect | Reverses deficit[8][9][10] |
| Cognitive Enhancement (e.g., Novel Object Recognition) | Improves performance[11] | Improves performance |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (this compound or clozapine).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
D-Amphetamine-Induced Hyperactivity
Objective: To assess the potential of a compound to block the stimulant effects of amphetamine, a model for the positive symptoms of schizophrenia.
Protocol:
-
Animals: Male rats are habituated to the testing environment (e.g., open-field arenas).
-
Drug Administration: Animals are pre-treated with either vehicle, this compound, or clozapine at various doses.
-
Amphetamine Challenge: After a set pre-treatment time, animals are administered d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion.
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated activity monitors.
-
Data Analysis: The locomotor activity of the drug-treated groups is compared to the vehicle-treated control group to determine the extent of blockade of amphetamine-induced hyperactivity.[5][6][7]
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To measure sensorimotor gating, a process that is deficient in schizophrenia patients. Antipsychotics can often restore these deficits.
Protocol:
-
Animals: Rats or mice are placed in a startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle responses.
-
Acclimation: A background white noise is presented throughout the session.
-
Stimulus Presentation: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (the "pulse," e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the "prepulse," e.g., 3-15 dB above background) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only the background noise is present.
-
-
Drug-Induced Deficit (optional): To model the deficit, a psychotomimetic agent like d-amphetamine or phencyclidine (PCP) can be administered before the test session.
-
Treatment: Test compounds (this compound or clozapine) are administered prior to the session to assess their ability to restore the PPI deficit.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials.
Social Interaction Test
Objective: To model the negative symptoms of schizophrenia, such as social withdrawal.
Protocol:
-
Animals: Pairs of weight-matched, unfamiliar male rats are used.
-
Drug Administration: Animals are treated with a psychotomimetic agent like PCP to induce social withdrawal. Test compounds (this compound or clozapine) are administered to assess their ability to reverse this deficit.[8][9][10]
-
Testing Arena: The test is conducted in a dimly lit, open-field arena.
-
Behavioral Recording: The total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following) is recorded for a set duration (e.g., 10-15 minutes).
-
Data Analysis: The social interaction time of the drug-treated groups is compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Discussion and Conclusion
The comparative data presented in this guide highlight the distinct pharmacological profiles of this compound and clozapine. This compound's high selectivity for the 5-HT6 receptor positions it as a tool for investigating the specific role of this receptor in psychosis and cognition. Its pro-cognitive effects in preclinical models are a promising avenue for addressing the cognitive deficits associated with schizophrenia.[11] However, its lack of efficacy in models of positive and negative symptoms suggests that 5-HT6 receptor antagonism alone may not be sufficient for a broad-spectrum antipsychotic effect.
Clozapine's "dirty" pharmacology, characterized by its interaction with a wide array of receptors, likely contributes to its superior efficacy in treatment-resistant schizophrenia.[2] Its ability to modulate multiple neurotransmitter systems, including dopamine, serotonin, and acetylcholine, provides a multi-pronged approach to treating the complex symptomatology of the disorder.[12][13][14] However, this broad activity is also responsible for its significant side-effect profile.
References
- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic receptor-blocking concentrations of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clozapine blocks D-amphetamine-induced excitation of dopamine neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clozapine pre-treatment has a protracted hypolocomotor effect on the induction and expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clozapine and haloperidol block the induction of behavioral sensitization to amphetamine and associated genomic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clozapine, but not haloperidol, reverses social behavior deficit in mice during withdrawal from chronic phencyclidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Repeated Clozapine Increases the Level of Serotonin 5-HT1AR Heterodimerization with 5-HT2A or Dopamine D2 Receptors in the Mouse Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Repeated Clozapine Increases the Level of Serotonin 5-HT1AR Heterodimerization with 5-HT2A or Dopamine D2 Receptors in the Mouse Cortex [frontiersin.org]
- 14. The importance of serotonin-dopamine interactions in the action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Findings: A Comparative Guide to SB 271046 and Ro 04-6790 for 5-HT6 Receptor Antagonism
For researchers and scientists in drug development, the validation of experimental findings is a cornerstone of robust scientific inquiry. This guide provides a detailed comparison of two prominent 5-hydroxytryptamine-6 (5-HT6) receptor antagonists, SB 271046 and Ro 04-6790. By presenting key experimental data, detailed protocols, and visualizing the underlying signaling pathways, this document aims to facilitate the objective evaluation and selection of the appropriate antagonist for validating research outcomes.
The 5-HT6 receptor, expressed almost exclusively in the central nervous system, has emerged as a significant target for cognitive enhancement in various neurological and psychiatric disorders. Both this compound and Ro 04-6790 are selective antagonists of this receptor and have been instrumental in elucidating its physiological roles. This guide offers a head-to-head comparison of their performance in key preclinical assays.
Comparative Analysis of this compound and Ro 04-6790
To provide a clear and objective comparison, the following tables summarize the quantitative data for this compound and Ro 04-6790 from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity
This table outlines the binding affinity (pKi) of this compound and Ro 04-6790 for the 5-HT6 receptor in different species. A higher pKi value indicates a stronger binding affinity.
| Compound | Species | Radioligand | pKi | Reference |
| This compound | Human | [³H]-LSD | 8.92 | [1] |
| Human | [¹²⁵I]-SB-258585 | 9.09 | [1] | |
| Rat | [¹²⁵I]-SB-258585 | 9.02 | [1] | |
| Ro 04-6790 | Human | Not Specified | 7.35 | [2] |
| Rat | Not Specified | 7.26 | [2] |
Table 2: In Vitro Functional Antagonist Activity
This table presents the functional antagonist potency (pA2) of the compounds in inhibiting 5-HT-induced adenylyl cyclase activity, a key downstream effect of 5-HT6 receptor activation.
| Compound | Assay | pA2 | Reference |
| This compound | 5-HT-induced adenylyl cyclase stimulation in HeLa cells | 8.71 | [1] |
| Ro 04-6790 | 5-HT-induced adenylyl cyclase stimulation in HEK-293F cells | (See notes) | [3] |
Note: While a direct pA2 value for Ro 04-6790 from the same comparative study was not available, it is characterized as a potent and selective 5-HT6 receptor antagonist that competitively inhibits 5-HT-induced cAMP formation.[3]
Table 3: In Vivo Activity in the Maximal Electroshock Seizure Threshold (MEST) Test
This table compares the in vivo efficacy of this compound and Ro 04-6790 in a rat model of seizure, providing insights into their central nervous system activity.
| Compound | Dose Range (mg/kg) | Route of Administration | Maximum Effect on Seizure Threshold | Reference |
| This compound | 0.1 - 30 | p.o. | Significant, long-lasting increase | [1] |
| Ro 04-6790 | 1 - 30 | i.p. | Modest, but significant, elevation | [1] |
5-HT6 Receptor Signaling Pathways
The 5-HT6 receptor primarily signals through the canonical Gs-adenylyl cyclase pathway. However, evidence suggests the involvement of other non-canonical signaling cascades that may contribute to its diverse physiological effects. The following diagram illustrates these key pathways.
Caption: 5-HT6 receptor signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays used to characterize 5-HT6 receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or HeLa cells).
-
Radioligand: [³H]-LSD or [¹²⁵I]-SB-258585.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT6 ligand (e.g., 10 µM methiothepin).
-
Test Compounds: this compound, Ro 04-6790, and other compounds of interest.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in binding buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add binding buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Add non-specific binding control, radioligand, and membrane suspension.
-
Competition Binding: Add test compound at various concentrations, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[4]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.[4]
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger in the 5-HT6 receptor signaling pathway.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or HeLa cells).
-
Agonist: 5-HT (serotonin).
-
Test Compounds: this compound, Ro 04-6790, and other compounds of interest.
-
Assay Buffer: Typically a buffered salt solution (e.g., HBSS) supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or FlashPlate).
-
Cell culture reagents.
-
Multi-well plates (format depends on the detection kit).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Seeding: Seed the 5-HT6 receptor-expressing cells into the appropriate multi-well plates and allow them to adhere and grow overnight.
-
Compound Pre-incubation: Remove the culture medium and add the test compounds at various concentrations in assay buffer. Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the 5-HT agonist at a fixed concentration (typically the EC80, the concentration that produces 80% of the maximal response) to all wells except the basal control wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.[5]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.[5]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration to generate a dose-response curve. From this curve, determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production. For competitive antagonists, the pA2 value can be calculated from the IC50 values obtained at different agonist concentrations.
Caption: cAMP Functional Assay Workflow.
References
- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Cross-Study Validation of SB 271046's Pro-Cognitive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-cognitive effects of the selective 5-HT6 receptor antagonist, SB 271046, with other notable cognitive enhancers. The following sections present a synthesis of data from multiple preclinical and clinical studies, focusing on quantitative performance in validated behavioral paradigms, detailed experimental methodologies, and the underlying signaling pathways.
Comparative Efficacy in Preclinical Models
The pro-cognitive effects of this compound and its alternatives have been extensively evaluated in various animal models of cognitive impairment. The Morris water maze (MWM) and the novel object recognition (NOR) test are two of the most widely used assays to assess spatial learning, memory, and recognition.
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory in which rodents must learn the location of a hidden platform in a pool of water, using distal visual cues. A shorter escape latency (time to find the platform) and more time spent in the target quadrant during a probe trial (platform removed) indicate better spatial memory.
Table 1: Comparative Performance in the Morris Water Maze
| Compound | Animal Model | Dosage & Administration | Key Findings (Escape Latency in seconds) | Reference |
| This compound | Aged Rats (20 months) | 10 mg/kg, p.o. (chronic) | Significantly reduced escape latency compared to aged controls. Aged controls: ~40s, this compound treated: ~25s. | [1] |
| SB-399885 | Aged Rats (22 months) | 10 mg/kg, p.o., b.i.d. (7 days) | Fully reversed age-dependent deficits in spatial learning. | [2] |
| Galanthamine | Scopolamine-induced amnesia in mice | 4 mg/kg, i.p. | Prevented scopolamine-induced increases in escape latency. Scopolamine: ~50s, Galantamine + Scopolamine: ~20s. | [3] |
| SGS742 | Mice | Not specified | Displayed pronounced cognition-enhancing effects. | [4] |
Novel Object Recognition (NOR) Test
The NOR test assesses an animal's ability to recognize a novel object in a familiar environment. A higher discrimination index, indicating more time spent exploring the novel object compared to a familiar one, reflects better recognition memory.
Table 2: Comparative Performance in the Novel Object Recognition Test
| Compound | Animal Model | Dosage & Administration | Key Findings (Discrimination Index/Ratio) | Reference |
| This compound | Aged mice (17 and 21 months) | Not specified | Reversed deficits in the consolidation of non-spatial recognition memory. | [5] |
| Ro 04-6790 | Rats | 5 and 10 mg/kg, i.p. | Showed a trend towards performance above chance. Saline: ~0.5, 5mg/kg: ~0.6, 10mg/kg: ~0.65. | [6] |
| SB-399885 | Scopolamine-induced amnesia in rats | 10 mg/kg, p.o., b.i.d. (7 days) | Significantly reversed scopolamine-induced deficits. | [2] |
| Galanthamine | Aβ25-35-injected mice | 1 and 3 mg/kg, p.o. | Ameliorated cognitive dysfunction. |
Experimental Protocols
Reproducibility of scientific findings is contingent on detailed methodological reporting. Below are summaries of the experimental protocols for the key studies cited.
Morris Water Maze with Aged Rats (this compound)
-
Subjects: Aged male Fischer 344 x Brown Norway rats (24 months old) and young adult (3 months old) controls were used.[7]
-
Apparatus: A circular pool (1.83 m diameter) filled with opaque water. A hidden platform was submerged 1 cm below the water surface.[8]
-
Procedure: Rats received three trials per day for 12 consecutive days. For each trial, the rat was released from one of four starting positions. If the platform was not found within 90 seconds, the rat was guided to it.[8]
-
Drug Administration: this compound (10 mg/kg) was administered orally once daily.[1]
-
Data Analysis: Escape latency, path length, and time spent in the target quadrant during a probe trial were measured.[8]
Novel Object Recognition with Scopolamine-Induced Amnesia (SB-399885)
-
Subjects: Adult male Sprague-Dawley rats.
-
Apparatus: An open field arena. Two identical objects were used for familiarization, and one was replaced with a novel object during the test phase.
-
Procedure: The test consisted of a familiarization trial (T1) where rats explored two identical objects for 3 minutes. After a 24-hour inter-trial interval, a recognition trial (T2) was conducted where one object was replaced by a novel one.[9]
-
Drug Administration: SB-399885 (10 mg/kg, p.o., b.i.d.) was administered for 7 days. Scopolamine (0.5 mg/kg, i.p.) was administered 30 minutes before T1 to induce amnesia.[2]
-
Data Analysis: The discrimination index was calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).[10]
Signaling Pathways and Mechanisms of Action
The pro-cognitive effects of this compound and its comparators are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound (5-HT6 Receptor Antagonism)
This compound is a potent and selective antagonist of the 5-HT6 serotonin (B10506) receptor. Blockade of this receptor is thought to enhance cognitive function primarily through the modulation of multiple neurotransmitter systems. The downstream signaling cascade involves the activation of the mechanistic target of rapamycin (B549165) (mTOR) and extracellular signal-regulated kinase (ERK) pathways, leading to changes in protein synthesis and synaptic plasticity that are critical for learning and memory.[11][12]
Galanthamine (Cholinesterase Inhibition)
Galanthamine is a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme. By preventing the breakdown of acetylcholine (B1216132) (ACh), it increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for memory and learning.[13][14] Some evidence also suggests that cholinesterase inhibitors may exert neuroprotective effects through the PI3K/Akt signaling pathway.[15][16]
SGS742 (GABA-B Receptor Antagonism)
SGS742 is an antagonist of the GABA-B receptor. By blocking this inhibitory receptor, it is thought to disinhibit neuronal activity, leading to an increase in the release of excitatory neurotransmitters like glutamate. This can lead to the activation of downstream signaling cascades, including the cAMP-response element-binding protein (CREB) pathway, which plays a critical role in synaptic plasticity and memory formation.[17][18]
Summary and Conclusion
This guide provides a comparative overview of the pro-cognitive effects of this compound and other cognitive-enhancing agents. The data presented in the tables demonstrate the efficacy of these compounds in preclinical models of cognitive impairment. The detailed experimental protocols offer a foundation for the design of future studies. Furthermore, the elucidation of the distinct signaling pathways for each class of compound provides a basis for understanding their mechanisms of action and for the development of novel, targeted therapies for cognitive disorders.
The evidence suggests that 5-HT6 receptor antagonists, such as this compound, represent a promising therapeutic strategy for cognitive enhancement. Their ability to modulate multiple neurotransmitter systems and activate key signaling pathways involved in synaptic plasticity underscores their potential. Cholinesterase inhibitors like galantamine are established treatments that enhance cholinergic function. GABA-B receptor antagonists such as SGS742 offer another avenue for cognitive enhancement by disinhibiting neuronal circuits.
Further cross-study validation and head-to-head comparative trials will be essential to fully delineate the relative efficacy and therapeutic potential of these different classes of cognitive enhancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Severity of Spatial Learning Impairment in Aging: Development of a Learning Index for Performance in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increases in amyloid-β42 slow cognitive and clinical decline in Alzheimer's disease trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/Akt Signal Pathway Involved in the Cognitive Impairment Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimerâs disease effect of licorice stem flavonoids | Aging [aging-us.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to SB-271046 and Newer Generation 5-HT6 Antagonists
The serotonin (B10506) 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, has been a significant drug development target for cognitive disorders like Alzheimer's disease.[1][2] Antagonism of this receptor is believed to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory.[2][3]
SB-271046 emerged as a potent and selective first-generation 5-HT6 antagonist, primarily serving as a valuable research tool to probe the receptor's function in vitro and in vivo.[4][5] Following its development, newer generation antagonists, such as Idalopirdine (Lu AE58054) and Intepirdine (RVT-101), were advanced into clinical trials, aiming to translate the pro-cognitive effects observed in preclinical models to patients.[6][7]
This guide provides an objective comparison between the foundational antagonist SB-271046 and these newer, clinically evaluated compounds, supported by experimental data and detailed methodologies.
Comparative Data: Potency and Selectivity
A critical measure of a drug candidate's potential is its binding affinity (Ki) for the target receptor and its selectivity against other receptors to minimize off-target effects. SB-271046 demonstrated high affinity and over 200-fold selectivity against other serotonin receptors and numerous other targets.[4][5] Newer agents were developed to maintain or improve upon this profile.
| Compound | Target | Radioligand | Species | Ki (nM) | pKi | Reference(s) |
| SB-271046 | Human 5-HT6 | [3H]-LSD | Human | 1.20 | 8.92 | [4][8] |
| Human 5-HT6 | [125I]-SB-258585 | Human | 0.81 | 9.09 | [4][8] | |
| Rat 5-HT6 | [125I]-SB-258585 | Rat | 0.095 | 9.02 | [8] | |
| Idalopirdine | Human 5-HT6 | - | Human | 0.83 | - | [9] |
| Rat 5-HT6 | - | Rat | 19.4 | - | [3] | |
| Intepirdine | Human 5-HT6 | - | - | - | - | Data not specified |
Note: Comprehensive head-to-head pharmacokinetic and in vivo efficacy data under identical conditions are limited due to the different developmental stages of these compounds (preclinical tool vs. clinical candidates).
Clinical Development and Outcomes
While SB-271046 remains a benchmark in preclinical research, newer generation antagonists like Intepirdine and Idalopirdine progressed to extensive clinical trials for Alzheimer's disease.
-
Intepirdine (RVT-101): Developed by GlaxoSmithKline and later Axovant Sciences, Intepirdine showed some promise in Phase II trials as an adjunctive therapy to donepezil (B133215).[6][10] However, a large-scale Phase III trial (MINDSET) did not meet its primary endpoints of improving cognition or activities of daily living in patients with mild-to-moderate Alzheimer's disease.[11][12] Development of the drug was subsequently discontinued (B1498344) in 2018.[6]
-
Idalopirdine (Lu AE58054): This compound also showed positive effects on cognition in a Phase II study when added to donepezil treatment.[7][9] Despite this, the subsequent Phase III clinical trial program failed to demonstrate significant efficacy.[3][7]
The failure of these newer agents in late-stage trials, despite promising preclinical and Phase II data, highlights the significant challenge of translating findings from animal models to complex human neurodegenerative diseases.[13]
Signaling Pathways and Experimental Workflows
To understand how these antagonists are evaluated, it is essential to visualize the underlying biology and experimental processes.
5-HT6 Receptor Signaling Cascade
The 5-HT6 receptor is canonically coupled to a Gs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[14][15] However, it can also engage in non-canonical signaling through other pathways, such as Fyn tyrosine kinase and mTOR.[1][14] Antagonists block these downstream effects.
Caption: Canonical and non-canonical signaling pathways of the 5-HT6 receptor.
Experimental Workflow for Antagonist Evaluation
The characterization of a novel 5-HT6 antagonist follows a standardized discovery and development pipeline, from initial screening to in-vivo testing.
Caption: Typical workflow for the preclinical evaluation of a novel 5-HT6 antagonist.
Logical Progression: From SB-271046 to Newer Agents
The development from first-generation compounds to clinical candidates aims to improve upon key drug-like properties while retaining high potency and selectivity.
Caption: Logical development from a preclinical tool to clinical drug candidates.
Experimental Protocols
The data presented in this guide are derived from standardized assays crucial for characterizing G-protein coupled receptor ligands.
Protocol 1: Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of the antagonist.
-
Materials:
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), radioligand (e.g., ~1-2 nM [3H]-LSD), and varying concentrations of the test antagonist.[8]
-
Incubation: Incubate the plate at 37°C for 60 minutes.[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash filters with ice-cold wash buffer.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 (concentration of antagonist that inhibits 50% of specific binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay
This cell-based assay measures the ability of an antagonist to block the serotonin-induced increase in the second messenger cAMP, thus determining its functional potency.
-
Objective: To determine the functional potency (pA2 or IC50) of the antagonist.
-
Materials:
-
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and grow to confluency.[16]
-
Antagonist Pre-incubation: Add serial dilutions of the test antagonist to the wells and incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80) to the wells and incubate for 15-30 minutes at 37°C to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.[15]
-
Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration. The IC50 value is determined using a sigmoidal dose-response curve fit. The pA2 value, a measure of competitive antagonism, can be calculated from Schild regression analysis.[4]
-
Protocol 3: In Vivo Cognitive Enhancement Model (Novel Object Recognition)
This behavioral test is widely used in rodents to assess episodic memory, a form of cognition affected in Alzheimer's disease.
-
Objective: To evaluate the pro-cognitive effects of the antagonist in vivo.[18]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the animal (e.g., a rat) to freely explore the empty arena for a set period to acclimate.
-
Compound Administration: Administer the test antagonist (e.g., SB-271046) or vehicle via the desired route (e.g., orally) at a specific time before the first trial.[5] A cognitive deficit can be induced using agents like scopolamine (B1681570) or phencyclidine.[9][19]
-
Familiarization Trial (T1): Place the animal in the arena with two identical objects and allow it to explore for a set time (e.g., 5 minutes). Record the time spent exploring each object.
-
Retention Interval: Return the animal to its home cage for a specific period (e.g., 1 to 24 hours).
-
Choice Trial (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring the familiar (F) and novel (N) objects. A discrimination index (e.g., (N-F)/(N+F)) is calculated. A positive index indicates the animal remembers the familiar object and preferentially explores the novel one, suggesting intact memory. An effective pro-cognitive compound will increase this index, particularly in animals with an induced cognitive deficit.[18]
-
References
- 1. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intepirdine - Wikipedia [en.wikipedia.org]
- 7. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 11. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases [mdpi.com]
- 19. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of SB 271046 in comparison to the clinical candidate idalopirdine (Lu AE58054)
An Objective Comparison of the 5-HT6 Receptor Antagonists: SB 271046 and Idalopirdine (B1259171) (Lu AE58054)
This guide provides a detailed comparison of the preclinical compound this compound and the clinical candidate idalopirdine (Lu AE58054), both selective antagonists of the 5-hydroxytryptamine-6 (5-HT6) receptor. This receptor is a promising target in the central nervous system for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2] The following sections present a comparative analysis of their pharmacological profiles, efficacy data from preclinical and clinical studies, and the experimental methodologies used in their evaluation.
Mechanism of Action: 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in brain regions crucial for cognition, including the hippocampus and frontal cortex.[1][2] Antagonism of this receptor is believed to enhance cognitive function by modulating the activity of multiple neurotransmitter systems. Specifically, blocking the 5-HT6 receptor has been shown to increase the release of acetylcholine (B1216132) and glutamate (B1630785), two neurotransmitters vital for learning and memory.[1]
The proposed mechanism involves the modulation of downstream signaling pathways. The diagram below illustrates the general signaling cascade affected by 5-HT6 receptor antagonists.
Pharmacological Profile
Both this compound and idalopirdine are potent and selective antagonists of the 5-HT6 receptor. A summary of their binding affinities is presented below.
| Compound | Target | Binding Affinity (pKi / Ki) | Selectivity | Reference |
| This compound | Human 5-HT6 Receptor | pKi: 8.92 - 9.09 | >200-fold vs. 55 other receptors | [3] |
| Idalopirdine (Lu AE58054) | Human 5-HT6 Receptor | Ki: 0.83 nM | >50-fold vs. >70 other targets | [4][5] |
Preclinical Efficacy: this compound
This compound has been evaluated in various preclinical models to assess its potential as a cognitive enhancer and anticonvulsant.
Neurochemical Effects: In vivo microdialysis studies in rats have shown that this compound selectively increases extracellular levels of the excitatory amino acids glutamate and aspartate in the frontal cortex and dorsal hippocampus.[6][7] These effects were not observed in the striatum.[6][7] The compound did not alter the basal levels of dopamine, norepinephrine, or serotonin in the brain regions tested.[6]
Behavioral Effects:
-
Cognition: this compound has been shown to improve performance in the novel object recognition task in rats, a model of recognition memory.[8]
-
Anticonvulsant Activity: The compound produced a potent and long-lasting anticonvulsant effect in the rat maximal electroshock seizure threshold (MEST) test, with a minimum effective dose of ≤0.1 mg/kg orally.[3]
Experimental Protocol: In Vivo Microdialysis
The following protocol is a generalized representation of the in vivo microdialysis experiments used to evaluate this compound.
Objective: To measure extracellular neurotransmitter concentrations in the brain of freely moving rats following administration of this compound.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain region (e.g., frontal cortex or hippocampus).
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: this compound or vehicle is administered (e.g., subcutaneously or intraperitoneally).
-
Post-Dose Sampling: Dialysate collection continues for several hours after drug administration.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify the concentrations of various neurotransmitters.
Clinical Efficacy: Idalopirdine (Lu AE58054)
Idalopirdine advanced to late-stage clinical trials as an adjunctive therapy for mild-to-moderate Alzheimer's disease.
Phase II Study (LADDER): A Phase II trial (NCT01019421) showed promising results.[9] When added to donepezil (B133215) (an acetylcholinesterase inhibitor), idalopirdine (90 mg/day) demonstrated a statistically significant improvement in cognitive performance compared to placebo at 24 weeks, as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[9]
| Treatment Group | Baseline ADAS-cog (mean) | Change from Baseline at 24 Weeks (mean) | Treatment Difference vs. Placebo (95% CI) | p-value |
| Idalopirdine (90 mg/day) + Donepezil | ~26 | -0.77 | -2.16 (-3.62 to -0.69) | 0.0040 |
| Placebo + Donepezil | ~26 | +1.38 | - | - |
| Data from the LADDER Phase II study.[9] |
Phase III Program (STARSHINE, STARBEAM, STARBRIGHT): Despite the encouraging Phase II results, three subsequent Phase III trials (STARSHINE, STARBEAM, STARBRIGHT) failed to meet their primary endpoints.[10][11] In these larger studies, idalopirdine, when added to cholinesterase inhibitor treatment, did not show a significant improvement in cognition compared to placebo over 24 weeks.[11] A meta-analysis of four randomized controlled trials concluded that idalopirdine is not effective for Alzheimer's disease patients, although a small effect might exist at high doses in those with moderate disease.[12]
| Study | Idalopirdine Dose | Change in ADAS-cog vs. Placebo (Adjusted Mean Difference) | Outcome |
| Study 1 (STARSHINE) | 60 mg/day | 0.05 | Failed |
| 30 mg/day | 0.33 | Failed | |
| Study 2 (STARBEAM) | 30 mg/day | -0.32 | Failed |
| 10 mg/day | -0.11 | Failed | |
| Study 3 (STARBRIGHT) | 60 mg/day | -0.55 | Failed |
| Data from Phase III clinical trials.[11] |
Experimental Protocol: Phase III Clinical Trial (General Design)
The following outlines the general design of the Phase III trials for idalopirdine.
Objective: To evaluate the efficacy and safety of idalopirdine as an adjunctive therapy to cholinesterase inhibitors in patients with mild-to-moderate Alzheimer's disease.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center trials.[13]
-
Participant Population: Patients aged 50 years or older with a diagnosis of probable mild-to-moderate Alzheimer's disease, on a stable dose of a cholinesterase inhibitor (e.g., donepezil).[13]
-
Intervention: Patients were randomized to receive a specific daily dose of idalopirdine (e.g., 10, 30, or 60 mg) or a matching placebo for 24 weeks.[11]
-
Primary Endpoint: The primary measure of efficacy was the change from baseline in the ADAS-cog total score at 24 weeks.[11]
-
Secondary Endpoints: Included assessments of global clinical change (e.g., ADCS-CGIC) and activities of daily living (e.g., ADCS-ADL).[11]
-
Safety Assessment: Adverse events were monitored and recorded throughout the study.[11]
Conclusion
Both this compound and idalopirdine are potent and selective 5-HT6 receptor antagonists. This compound has demonstrated efficacy in preclinical models, showing pro-cognitive effects through the modulation of excitatory neurotransmission, and it remains a valuable tool for research.[3][6] In contrast, idalopirdine, despite promising Phase II results, ultimately failed to demonstrate efficacy in large-scale Phase III clinical trials for Alzheimer's disease.[9][10][11] The journey of idalopirdine highlights the significant challenges in translating preclinical findings into clinical success for complex neurodegenerative disorders.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 3. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of idalopirdine for Alzheimer's disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Brain-Penetrant 5-HT6 Receptor Antagonists as Alternatives to SB 271046
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of brain-penetrant alternatives to the selective 5-HT6 receptor antagonist, SB 271046. The focus is on compounds with improved brain penetration, a key limitation of this compound, and includes supporting experimental data to facilitate informed decisions in CNS drug discovery and development.
Introduction to this compound and the Need for Alternatives
This compound is a potent and highly selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system (CNS).[1][2] Antagonism of the 5-HT6 receptor is a promising therapeutic strategy for cognitive enhancement in neurodegenerative disorders such as Alzheimer's disease. The mechanism of action is believed to involve the modulation of multiple neurotransmitter systems, leading to an increase in the release of acetylcholine (B1216132) and glutamate.
Despite its high in vitro potency, the utility of this compound as a research tool and its therapeutic potential have been hampered by its limited ability to cross the blood-brain barrier (BBB). Studies have shown low concentrations of this compound in the brain following systemic administration, necessitating the exploration of alternatives with more favorable pharmacokinetic profiles for CNS targets.
Comparison of 5-HT6 Receptor Antagonists
This section compares this compound with several brain-penetrant alternatives: Intepirdine (SB-742457), Idalopirdine (Lu AE58054), and PRX-07034. The following table summarizes key quantitative data for these compounds.
| Compound | 5-HT6 Receptor Binding Affinity (Ki) | Brain-to-Plasma/Serum Ratio | Reference(s) |
| This compound | ~1 nM (pKi = 8.92-9.09) | Low (measurable brain concentrations of 0.01–0.04 μM) | [1][3] |
| Intepirdine (SB-742457) | ~0.23 nM (pKi = 9.63) | Data not publicly available, but implied to be CNS penetrant due to extensive clinical trials for Alzheimer's disease. | [4] |
| Idalopirdine (Lu AE58054) | 0.83 nM | ~0.8 (Calculated from plasma and brain concentrations at 180 min post-dose) | [5][6] |
| PRX-07034 | 4-8 nM | 0.1 |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
In Vivo Brain Penetration Study (Microdialysis)
Objective: To determine the unbound concentration of a 5-HT6 receptor antagonist in the brain and blood of a freely moving rodent to calculate the brain-to-plasma concentration ratio.
Materials:
-
Test compound (5-HT6 receptor antagonist)
-
Vehicle for dosing
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cut-off appropriate for the compound)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS system for analysis
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rodent and place it in a stereotaxic frame. A guide cannula is surgically implanted into the brain region of interest (e.g., prefrontal cortex or striatum) and secured to the skull. The animal is allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Compound Administration: The test compound is administered to the animal via the desired route (e.g., intraperitoneal, oral).
-
Dialysate Collection: Following a stabilization period, dialysate samples are collected from the brain at regular intervals using a fraction collector. Blood samples are collected simultaneously from a peripheral vein (e.g., tail vein).
-
Sample Analysis: The concentration of the test compound in the brain dialysate and plasma is quantified using a validated LC-MS/MS method.
-
Data Analysis: The brain-to-plasma concentration ratio is calculated by dividing the area under the curve (AUC) of the compound concentration in the brain dialysate by the AUC of the unbound compound concentration in the plasma.
5-HT6 Receptor Occupancy Assay (Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
Test compound
-
Cell membranes prepared from cells recombinantly expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells)
-
Radioligand specific for the 5-HT6 receptor (e.g., [3H]-LSD or a more selective radiolabeled antagonist)
-
Non-specific binding control (e.g., a high concentration of a known 5-HT6 ligand like serotonin)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and other salts)
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Membrane Addition: Add the cell membranes containing the 5-HT6 receptors to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The limited brain penetration of this compound presents a significant obstacle for its use in CNS research and as a therapeutic agent. This guide has highlighted several alternative 5-HT6 receptor antagonists, including Intepirdine, Idalopirdine, and PRX-07034, which exhibit improved brain penetration. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers seeking to select the most appropriate tool compound for their in vivo studies or to advance the development of novel cognitive enhancers targeting the 5-HT6 receptor. The selection of a suitable alternative will depend on the specific requirements of the research, including the desired potency, selectivity, and pharmacokinetic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for SB 271046
This document provides crucial guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of SB 271046, a potent and selective 5-HT6 receptor antagonist. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Operational Plan: Safe Handling and Storage
When working with this compound, it is imperative to follow standard laboratory safety protocols. The compound should be handled by trained personnel in a well-ventilated area.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from accidental contact.
Storage:
-
This compound hydrochloride should be stored desiccated at room temperature.[1]
-
Stock solutions can be prepared in DMSO (up to 100 mM) or ethanol (B145695) (up to 50 mM).[2]
-
It is recommended to prepare and use solutions on the same day.[2] If storage is necessary, solutions can be kept at -20°C for up to one month.[2]
Disposal Plan: Proper Waste Management
As no specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is readily available, the following procedures are based on general best practices for the disposal of potent, biologically active research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Segregation of Waste: All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, weighing paper, and gloves.
-
-
Waste Containers:
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.
-
The label should prominently display "Hazardous Waste" and the full chemical name: "this compound".
-
For liquid waste, list all solvents and their approximate concentrations.
-
-
Solid Waste Disposal:
-
Collect all contaminated solid materials in a designated, sealed, and labeled hazardous waste container.
-
-
Liquid Waste Disposal:
-
Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Under no circumstances should this compound or its solutions be disposed of down the drain.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area.
-
This area should be equipped with secondary containment to manage potential leaks.
-
Ensure containers are kept tightly sealed.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its hydrochloride salt.
| Property | Value |
| Chemical Name | 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methyl-benzo[b]thiophen-2-sulfonamide |
| Molecular Formula | C₂₀H₂₂ClN₃O₃S₂ (hydrochloride salt: C₂₀H₂₂ClN₃O₃S₂.HCl) |
| Molecular Weight | 451.98 g/mol (hydrochloride salt: 488.45 g/mol )[3] |
| CAS Number | 209481-20-9 (hydrochloride salt: 209481-24-3)[3] |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO to 100 mM and in ethanol to 50 mM.[2] |
| Biological Activity | pKi (binding affinity): • 8.92 - 9.09 (human 5-HT6 receptor) • 9.02 (rat 5-HT6 receptor) • 8.55 (pig 5-HT6 receptor) • 8.81 (human caudate putamen)[4][5][6] pA2 (functional antagonism): 8.71 (human 5-HT6 receptors)[5] EC50 (anticonvulsant activity): 0.16 µM[4][5][6] |
| Selectivity | >200-fold selective for the 5-HT6 receptor over 55 other receptors, enzymes, and ion channels.[4][5][6] |
Experimental Protocol: Adenylyl Cyclase Activity Assay
This protocol details the methodology for assessing the antagonist activity of this compound at the human 5-HT6 receptor by measuring its ability to inhibit 5-HT-induced stimulation of adenylyl cyclase.
Objective: To determine the functional antagonism (pA2 value) of this compound at the human 5-HT6 receptor.
Materials:
-
HeLa cells recombinantly expressing the human 5-HT6 receptor.
-
5-hydroxytryptamine (5-HT).
-
This compound.
-
Assay buffer.
-
ATP.
-
cAMP standard.
-
Reagents for cAMP detection (e.g., radioimmunoassay or fluorescence-based kit).
Procedure:
-
Cell Preparation:
-
Culture HeLa cells expressing the human 5-HT6 receptor under standard conditions.
-
On the day of the assay, harvest the cells and prepare a cell suspension in the assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, add the cell suspension to each well.
-
Add varying concentrations of this compound to the wells.
-
Include control wells with no antagonist.
-
Pre-incubate the plate to allow this compound to bind to the receptors.
-
-
Stimulation:
-
Add a fixed concentration of 5-HT to the wells to stimulate adenylyl cyclase activity.
-
Include baseline control wells with no 5-HT stimulation.
-
-
Incubation:
-
Incubate the plate at a controlled temperature to allow for the enzymatic conversion of ATP to cyclic AMP (cAMP).
-
-
Termination and Lysis:
-
Stop the reaction by adding a lysis buffer. This will release the intracellular cAMP.
-
-
cAMP Measurement:
-
Quantify the amount of cAMP produced in each well using a suitable detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the concentration of this compound.
-
Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist's dose-response curve. A pA2 of 8.71 was determined for this compound in functional studies on human 5-HT6 receptors where it competitively antagonized the 5-HT-induced stimulation of adenylyl cyclase activity.[5]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the 5-HT6 receptor signaling pathway and a typical experimental workflow for studying its antagonism.
Caption: 5-HT6 Receptor Signaling Pathway Antagonized by this compound.
Caption: Workflow for Adenylyl Cyclase Antagonist Assay.
References
- 1. This compound hydrochloride | 5-HT6 Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. This compound | 5-HT6 receptor antagonist | Hello Bio [hellobio.com]
- 3. SB-271046 - Wikipedia [en.wikipedia.org]
- 4. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling SB 271046
Essential Safety and Handling Guide for SB 271046
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on safety data for structurally related compounds, including benzothiophene (B83047) sulfonamide derivatives, and general laboratory safety protocols. It is imperative to conduct a thorough risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Quantitative Data Summary
While detailed toxicological data for this compound is limited, the following table summarizes available physical and storage information.
| Property | Value |
| Molecular Weight | 488.45 g/mol |
| Purity | ≥98% (HPLC) |
| Form | Solid |
| Solubility | Soluble in DMSO to 100 mM |
| Storage (Short-term) | +4°C |
| Storage (Long-term) | +4°C, desiccated |
Personal Protective Equipment (PPE)
Given the hazard profile of structurally similar sulfonamide compounds, which can cause skin and eye irritation, a comprehensive PPE strategy is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant nitrile gloves.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes exposure risk and ensures a safe laboratory environment.
Receiving and Inspection
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and any hazard warnings.
Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and store under desiccating conditions as recommended.
-
Segregate from incompatible materials such as strong oxidizing agents.
Handling and Use
-
All handling of solid this compound and its solutions must be performed within a chemical fume hood.
-
Avoid generating dust.
-
Use dedicated spatulas and weighing boats for transferring the solid.
-
Ensure all containers are properly labeled with the full chemical name and any relevant hazard information.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
The disposal of this compound and its containers must be treated as hazardous waste.
-
Waste Segregation: this compound waste should be collected in a designated "Halogenated Organic Waste" container, as it contains chlorine.[1] Do not mix with non-halogenated waste.[1]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[2] The rinsate must be collected and disposed of as halogenated organic waste.[1][2] After triple-rinsing, the defaced container may be disposed of in regular trash, but confirm this with your institution's EHS guidelines.[2]
-
Arranging for Disposal: Contact your institution's EHS or Hazardous Waste Program for the pickup and disposal of the chemical waste.[2] Do not attempt to dispose of the waste yourself.[2]
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
